2-Iodo-3-methoxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-iodo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFRZBAZMPWJKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355761 | |
| Record name | 2-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93560-55-5 | |
| Record name | 2-iodo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 2-Iodo-3-methoxypyridine
This compound is a substituted pyridine derivative that has emerged as a crucial intermediate in modern organic synthesis.[1] Its value lies in the strategic placement of two key functional groups on the pyridine core: an iodine atom at the 2-position and a methoxy group at the 3-position. The iodine atom serves as a highly effective leaving group and a versatile handle for a wide range of metal-catalyzed cross-coupling reactions, which are pivotal in constructing complex molecular architectures.[1][2] Simultaneously, the methoxy group influences the electronic properties of the pyridine ring and can act as a masked pyridone, offering further synthetic possibilities.[3] This unique combination of reactivity makes this compound an indispensable tool for researchers and scientists, particularly in the fields of pharmaceutical development and agrochemical innovation.[1][4]
This guide provides a comprehensive overview of this compound, covering its chemical properties, synthesis, applications, and safe handling protocols, designed for professionals in research and drug development.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 93560-55-5 | [1][5][6][7] |
| Molecular Formula | C₆H₆INO | [1][5][6] |
| Molecular Weight | 235.02 g/mol | [1][5] |
| Appearance | Yellow solid | [1] |
| Melting Point | 57°C to 61°C | [5] |
| Purity | ≥ 97-99% (Typical) | [1][5] |
| IUPAC Name | This compound | [5] |
| PubChem CID | 817173 | [1][5] |
| InChI Key | NJFRZBAZMPWJKQ-UHFFFAOYSA-N | [5] |
| SMILES | COC1=C(N=CC=C1)I | [5] |
Synthesis and Reaction Mechanism
The synthesis of this compound is typically achieved through the regioselective deprotometalation of 3-methoxypyridine, followed by quenching the resulting organometallic intermediate with an iodine source. This process leverages the directing effect of the methoxy group and the nitrogen atom within the pyridine ring.
The use of a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is crucial.[8] The reaction pathway is governed by kinetic control; the coordination of the lithium base to the pyridine nitrogen drastically increases the acidity of the adjacent C-2 proton, favoring its abstraction over other positions.[8] Once the 2-lithiated intermediate is formed, it is trapped in situ with molecular iodine (I₂) to yield the final product.
Caption: Synthesis workflow for this compound.
Core Applications in Drug Discovery and Agrochemicals
The utility of this compound stems from its role as a versatile building block.[1] The carbon-iodine bond is a prime site for metal-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[2] This capability is extensively exploited in the synthesis of novel therapeutic agents and advanced agrochemicals.[1]
-
Pharmaceutical Development : This compound is a key intermediate in synthesizing complex molecules targeting specific biological pathways.[1] Its structure is a precursor for potential treatments in areas like inflammation and infectious diseases.[1] The ability to introduce diverse substituents through coupling reactions is invaluable for generating compound libraries in high-throughput screening campaigns for drug discovery.[9]
-
Agrochemical Synthesis : In the agrochemical industry, it contributes to the development of next-generation pesticides and herbicides.[1] By incorporating the 3-methoxypyridine moiety into larger molecules, chemists can fine-tune the biological activity and physical properties of crop protection agents.
The diagram below illustrates the central role of this compound in accessing a variety of substituted pyridines through common cross-coupling methodologies.
Caption: Versatility of this compound in cross-coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative, self-validating protocol for a Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, using this compound.
Objective: To synthesize 2-(4-fluorophenyl)-3-methoxypyridine.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
1,4-Dioxane and Water (4:1 solvent mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble the reaction flask and condenser. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction. This is critical as the palladium catalyst is air-sensitive.
-
Reagent Addition: To the flask, add this compound, 4-fluorophenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water to the flask via cannula or syringe.
-
Reaction Execution: Stir the mixture at 80-90°C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure 2-(4-fluorophenyl)-3-methoxypyridine.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. Based on available safety data sheets, the compound presents the following hazards:
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][10]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[10] All handling should be performed in a well-ventilated area or a chemical fume hood.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] The compound is noted to be light-sensitive and air-sensitive, so storage under an inert atmosphere (e.g., Argon) is recommended.[5][10] Keep away from heat and sources of ignition.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
This compound, with its CAS Number 93560-55-5, is more than just a chemical intermediate; it is an enabling tool for chemical innovation. Its well-defined reactivity, particularly in metal-catalyzed cross-coupling, provides a reliable and efficient pathway for constructing the complex pyridine-containing scaffolds that are prevalent in pharmaceuticals and agrochemicals. A firm grasp of its synthesis, reaction protocols, and safety requirements allows researchers to fully leverage its synthetic potential, accelerating the discovery and development of novel, high-value molecules.
References
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2,5-Diiodo-3-Methoxypyridine - Pipzine Chemicals . Pipzine Chemicals. [Link]
-
Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine . ResearchGate. [Link]
-
The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Methoxypyridines in the Synthesis of Lycopodium Alkaloids . ACS Publications. [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles . MDPI. [Link]
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2-Methoxypyridine | C6H7NO | CID 74201 . PubChem. [Link]
-
Drug Discovery and Development Applications . Molecular Devices. [Link]
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2-Iodo-3-methoxypyridine molecular weight
An In-Depth Technical Guide to 2-Iodo-3-methoxypyridine: Properties, Synthesis, and Applications
Abstract
This compound is a halogenated pyridine derivative that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the ortho-positioning of a methoxy group and an iodine atom, make it an exceptional substrate for a variety of chemical transformations. This guide provides a comprehensive overview of this compound, beginning with its fundamental molecular properties, including its molecular weight. It delves into validated synthetic and purification protocols, explores its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and discusses its significant applications in the fields of drug discovery and agrochemical development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Core Molecular Profile
This compound, with the Chemical Abstracts Service (CAS) registry number 93560-55-5, is a substituted pyridine ring. The structure is characterized by an iodine atom at the 2-position and a methoxy group at the 3-position. The iodine atom serves as an excellent leaving group and a handle for metal-catalyzed cross-coupling reactions, while the electron-donating methoxy group influences the reactivity and regioselectivity of the pyridine ring.[1] Its molecular formula is C₆H₆INO.[1][2][3]
The compound typically appears as a yellow solid and requires storage at refrigerated temperatures (0-8°C) to maintain its stability.[1]
| Property | Value | Source |
| Molecular Weight | 235.02 g/mol | [1][3] |
| Molecular Formula | C₆H₆INO | [1][2][3] |
| CAS Number | 93560-55-5 | [1][4] |
| Appearance | Yellow Solid | [1] |
| Melting Point | 57-61°C | [4] |
| Boiling Point | 271°C | [4] |
| Density | 1.825 g/cm³ | [4] |
| InChI Key | NJFRZBAZMPWJKQ-UHFFFAOYSA-N | [2] |
Synthesis and Purification
The synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy followed by iodination. This approach leverages the coordinating ability of the methoxy group and the pyridine nitrogen to direct a strong base to deprotonate the C2 position with high regioselectivity.
Causality in Synthetic Strategy
The choice of a strong, non-nucleophilic lithium amide base, such as Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is critical. LiTMP is sufficiently basic to deprotonate the acidic C-H bond at the 2-position, which is activated by the inductive effect of the ring nitrogen.[5] The reaction is performed at low temperatures to prevent side reactions and ensure kinetic control, leading to the thermodynamically less stable but desired 2-lithiated intermediate. Quenching this intermediate with an electrophilic iodine source, such as molecular iodine (I₂), yields the target compound.
Experimental Protocol: Synthesis
Reaction: Deprotonative metalation of 3-methoxypyridine and subsequent iodination.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 100 mL) and 3-methoxypyridine (5.0 g, 45.8 mmol). Cool the solution to -78°C using a dry ice/acetone bath.
-
Metalation: Slowly add a solution of LiTMP (prepared in situ or a commercial solution, ~1.2 equivalents, 55.0 mmol) to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70°C.
-
Stirring: Stir the resulting mixture at -78°C for 2 hours. The formation of the 2-lithiated species is typically observed.
-
Iodination: Prepare a solution of iodine (I₂, 12.8 g, 50.4 mmol) in 50 mL of anhydrous THF. Add this solution slowly to the reaction mixture at -78°C.
-
Quenching and Work-up: After stirring for an additional 1 hour at -78°C, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The crude this compound is purified by column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Chromatography: Elute using a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a yellow solid.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is primarily derived from its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. This makes it an ideal precursor for forming new carbon-carbon and carbon-heteroatom bonds.[6]
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern medicinal chemistry. This compound is an excellent substrate for these reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with Phenylboronic Acid.
-
Setup: To a reaction vial, add this compound (100 mg, 0.425 mmol), phenylboronic acid (62 mg, 0.51 mmol, 1.2 eq), and potassium carbonate (176 mg, 1.275 mmol, 3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (24 mg, 0.021 mmol, 5 mol%).
-
Solvent and Degassing: Add a mixture of dioxane and water (4:1, 5 mL). Degas the mixture by bubbling argon through it for 15 minutes.
-
Heating: Seal the vial and heat the reaction mixture to 90°C with vigorous stirring for 12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield 2-phenyl-3-methoxypyridine.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Agrochemicals
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize the pyridine ring at specific positions is crucial for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
-
Pharmaceutical Development: this compound serves as a key intermediate for synthesizing complex molecules that target specific biological pathways.[1] Its derivatives are explored in the development of novel therapeutic agents, including anti-inflammatory, antimicrobial, and anti-tumor drugs.[1][7] The introduction of substituents via cross-coupling allows for the rapid generation of compound libraries for high-throughput screening, a critical process in early-stage drug discovery.[8]
-
Agrochemicals: In a similar fashion, this compound is used to create new pesticides and herbicides.[1] The functionalization of the pyridine core can lead to active ingredients with enhanced efficacy and improved environmental profiles.[7]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is essential. Standard analytical techniques provide a definitive structural fingerprint.
| Technique | Expected Observations |
| ¹H NMR | The spectrum will show distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts and coupling constants characteristic of a 2,3-disubstituted pyridine. A singlet corresponding to the three protons of the methoxy group will be observed, typically in the range of 3.8-4.0 ppm. |
| ¹³C NMR | The spectrum will display six distinct carbon signals: five for the pyridine ring and one for the methoxy group. The carbon bearing the iodine atom (C2) will be significantly shifted upfield due to the heavy atom effect. |
| Mass Spec. | The molecular ion peak ([M]⁺) will be observed at m/z 235. The isotopic pattern will be simple, as iodine is monoisotopic (¹²⁷I).[9] A common fragmentation pattern may involve the loss of the methoxy group or the iodine atom. |
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light. Recommended storage temperature is 0-8°C.[1]
-
Hazards: While specific toxicology data for this compound is limited, related iodinated and pyridine compounds can be harmful if swallowed, cause skin irritation, and serious eye irritation. Assume the compound is hazardous and handle with care.
Conclusion
This compound is more than just a chemical with a specific molecular weight; it is a powerful and enabling tool for chemical innovation. Its well-defined reactivity, particularly in metal-catalyzed cross-coupling reactions, provides a reliable pathway for the construction of complex molecular architectures. For researchers in pharmaceutical and agrochemical fields, this compound represents a key intermediate for accessing novel and potentially high-impact molecules. A thorough understanding of its properties, synthesis, and reactivity is paramount to unlocking its full synthetic potential.
References
-
2,5-Diiodo-3-Methoxypyridine - Pipzine Chemicals. Pipzine Chemicals. [Link]
-
Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. - ResearchGate. ResearchGate. [Link]
-
2-Iodo-5-methylpyridine | C6H6IN | CID 11736116 - PubChem. PubChem. [Link]
-
The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. Pharmaffiliates. [Link]
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Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R | Organic Letters - ACS Publications. ACS Publications. [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. MDPI. [Link]
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2-Methoxypyridine | C6H7NO | CID 74201 - PubChem. PubChem. [Link]
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Drug Discovery and Development Applications | Molecular Devices. Molecular Devices. [Link]
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mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern - Doc Brown. Doc Brown's Chemistry. [Link]
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An In-depth Technical Guide to 2-Iodo-3-methoxypyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-3-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group and the reactive iodine substituent on the pyridine core, make it a valuable precursor for the synthesis of complex molecules. This is particularly true in the fields of medicinal chemistry and materials science, where the pyridine scaffold is a common motif in biologically active compounds and functional materials.
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed insights into its synthesis and purification, and an exploration of its reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
A thorough understanding of the physical properties of a reagent is paramount for its safe handling, storage, and effective use in chemical reactions. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆INO | [1][2] |
| Molecular Weight | 235.02 g/mol | [1][2] |
| Appearance | Yellow solid | [2] |
| Melting Point | 57-61 °C | [3] |
| Boiling Point | 271 °C | N/A |
| Density | 1.825 g/cm³ | N/A |
| CAS Number | 93560-55-5 | [1] |
| Sensitivity | Light sensitive | [3] |
Spectral Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of chemical compounds. The following sections detail the expected spectral features of this compound.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound provides valuable information about its functional groups. The spectrum is available on SpectraBase.[4] Key expected vibrational frequencies include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (methyl): ~2850-2950 cm⁻¹
-
C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹
-
C-O stretching (methoxy): ~1000-1300 cm⁻¹ (typically two bands)
-
C-I stretching: ~500-600 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. While specific spectra for this compound are not publicly available, data for the closely related compound, 2-Iodo-3-hydroxypyridine, can provide valuable insights into the expected chemical shifts and coupling patterns of the pyridine ring protons.[5][6]
¹H NMR (Expected):
-
Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 is expected to be the most downfield, influenced by the adjacent nitrogen. The protons at C4 and C5 will exhibit coupling to each other.
-
Methoxy Protons: A singlet around δ 3.8-4.0 ppm, corresponding to the three protons of the methoxy group.
¹³C NMR (Expected):
-
Pyridine Carbons: Five signals in the aromatic region (δ 100-160 ppm). The carbon bearing the iodine (C2) will be significantly shielded, appearing at a lower chemical shift. The carbon attached to the methoxy group (C3) and the carbon adjacent to the nitrogen (C6) will be deshielded.
-
Methoxy Carbon: A signal around δ 55-60 ppm.
Synthesis and Purification
The synthesis of this compound is typically achieved through the direct iodination of 3-methoxypyridine. This electrophilic aromatic substitution is directed to the C2 and C6 positions by the activating methoxy group and the pyridine nitrogen.
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol (General)
A general procedure for the iodination of a pyridine derivative is as follows, which can be adapted for the synthesis of this compound.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxypyridine (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or dichloromethane).
-
Reagent Addition: To the stirred solution, add the iodinating agent, such as N-Iodosuccinimide (NIS) or iodine (I₂) (1.0-1.2 eq.), portion-wise at room temperature. The reaction may be gently heated to facilitate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If an acidic solvent was used, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Quench any unreacted iodine by washing with a 10% aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
Purification of the crude this compound is essential to remove any unreacted starting materials, regioisomers, and other impurities.
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for purifying halopyridines. A gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product.[8]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an efficient purification technique.[9]
-
Distillation: For liquid pyridine derivatives, distillation under reduced pressure can be employed for purification.[10]
Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from the reactivity of the C-I bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The general catalytic cycle for many palladium-catalyzed cross-coupling reactions is depicted below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[11][12][13] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl groups at the 2-position.[14]
General Reaction Scheme: (A generic image placeholder as I cannot generate images)
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[15][16] this compound can be coupled with various alkenes to introduce vinyl groups, which are valuable functionalities for further synthetic transformations.
General Reaction Scheme: (A generic image placeholder as I cannot generate images)
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[17][18][19] This reaction allows for the introduction of primary and secondary amines at the 2-position of the pyridine ring, providing access to a diverse range of N-substituted pyridines.
General Reaction Scheme: (A generic image placeholder as I cannot generate images)
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[20][21][22] This reaction is highly valuable for the synthesis of substituted alkynes, which are important intermediates in organic synthesis.
General Reaction Scheme: (A generic image placeholder as I cannot generate images)
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is reported to cause skin, eye, and respiratory irritation.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. As it is light-sensitive, it should be stored in a tightly sealed, amber-colored container in a cool, dark place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically valuable building block with a rich and versatile chemical reactivity profile. Its well-defined physical properties and the accessibility of its spectral data allow for its confident use in a research setting. The ability of the C-I bond to participate in a wide array of palladium-catalyzed cross-coupling reactions makes it an indispensable tool for the construction of complex molecular architectures. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
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National Center for Biotechnology Information. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. Available from: [Link]
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Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]
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2-Iodo-3-methoxypyridine solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 2-Iodo-3-methoxypyridine
Executive Summary
This compound is a substituted pyridine derivative that serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2][3] Its utility in cross-coupling reactions is enhanced by the reactive carbon-iodine bond, while the methoxy group influences its solubility, stability, and electronic properties.[1] A comprehensive understanding of its solubility and stability is paramount for researchers in drug development and process chemistry to ensure consistent reaction outcomes, formulate stable products, and define appropriate storage conditions. This guide provides a detailed examination of these characteristics, offering both theoretical insights and validated experimental protocols for their assessment.
Physicochemical Profile
A foundational understanding of a compound's basic properties is essential before delving into its behavior in solution or under stress.
| Property | Value | Source |
| CAS Number | 93560-55-5 | [1][4][5] |
| Molecular Formula | C₆H₆INO | [1][4][5] |
| Molecular Weight | 235.02 g/mol | [1][4][5] |
| Appearance | Yellow solid | [1] |
| Purity | Typically ≥97-99% (HPLC) | [1][6] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and its utility in solution-phase chemistry.[7] The methoxy group in this compound is noted to contribute positively to its solubility and stability characteristics.[1][3] While parent 2-methoxypyridine has moderate solubility in water and good solubility in organic solvents, the introduction of the large, non-polar iodine atom is expected to decrease aqueous solubility.[2]
Qualitative Solubility in Common Solvents
Precise quantitative data for this compound is not widely published. However, based on its structure—a moderately polar aromatic heterocycle—the following solubility characteristics can be anticipated. This table serves as a predictive guide for solvent selection in synthesis and analysis.
| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective at solvating moderately polar organic compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Good balance of polarity to dissolve the molecule. |
| Esters | Ethyl Acetate | Moderate to High | Commonly used solvent for intermediates of similar polarity. |
| Aprotic Polar | Dimethylformamide (DMF), DMSO | High | Strong polar solvents capable of dissolving a wide range of compounds. |
| Alcohols | Methanol, Ethanol | Moderate | The pyridine nitrogen and methoxy oxygen can hydrogen bond with the solvent. |
| Aromatic | Toluene | Low to Moderate | May be effective, particularly at elevated temperatures. |
| Aliphatic | Hexanes, Heptane | Very Low | The molecule's polarity is too high for effective solvation in non-polar solvents. |
| Aqueous | Water | Very Low | The hydrophobic iodine and pyridine ring limit water solubility. Solubility is expected to be pH-dependent due to the basic pyridine nitrogen. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To obtain quantitative solubility data, the shake-flask method is the universally recognized gold standard due to its direct measurement of a system at thermodynamic equilibrium.[7][8]
Causality: This method is trusted because it ensures that the solvent is fully saturated with the solute and that undissolved solids are reliably separated before analysis, preventing artificially inflated results.[7][9]
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Agitate the vials in a temperature-controlled shaker or rotator (e.g., at 25 °C and/or 37 °C) for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[10] Preliminary kinetic studies can confirm the minimum time required to reach a plateau.
-
Phase Separation: Cease agitation and allow the suspension to settle for at least 18-24 hours.[7] Subsequently, clarify the supernatant by centrifugation (e.g., 10,000 rpm for 10 minutes) or filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE).[7] This step is critical to remove all particulate matter.
-
Quantification: Carefully sample a precise volume of the clear supernatant. Dilute the sample as necessary with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The equilibrium solubility is reported in units such as mg/mL or µg/mL based on the measured concentration in the saturated solution.
Chemical Stability
Understanding the chemical stability of this compound is essential for predicting its shelf-life, identifying compatible excipients or reagents, and developing stability-indicating analytical methods.[11] Forced degradation studies, as outlined in regulatory guidelines, are the primary tool for this evaluation.[12][13]
Predicted Degradation Pathways
The chemical structure of this compound contains several functional groups susceptible to degradation under stress conditions.
-
Hydrolysis: The methoxy group, an ether linkage, is susceptible to cleavage under strongly acidic conditions to yield 2-iodo-3-hydroxypyridine and methanol. This pathway is generally slow at neutral pH but can be accelerated at low pH and high temperatures.
-
Photodegradation: The carbon-iodine bond is known to be photosensitive. Exposure to UV or high-intensity visible light can induce homolytic cleavage of the C-I bond, leading to the formation of a pyridyl radical. This radical can then abstract a hydrogen atom from the solvent or other molecules to form 3-methoxypyridine. This is often a primary degradation pathway for iodo-aromatic compounds.
-
Oxidative Degradation: The electron-rich pyridine ring can be susceptible to oxidation, potentially forming N-oxides or undergoing ring-opening reactions under strong oxidative stress (e.g., hydrogen peroxide).[14]
-
Thermal Degradation: While generally stable at ambient temperatures, decomposition can occur at elevated temperatures, though specific pathways are difficult to predict without experimental data.
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An In-depth Technical Guide to the Synthesis of 2-Iodo-3-methoxypyridine from 3-methoxypyridine
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthesis of 2-iodo-3-methoxypyridine, a pivotal building block in the development of novel pharmaceuticals and agrochemicals. The core of this guide is a detailed examination of the directed ortho-metalation (DoM) of 3-methoxypyridine, followed by an iodine quench. This document is structured to provide not only a step-by-step experimental protocol but also a thorough discussion of the underlying chemical principles, the rationale behind the choice of reagents and conditions, and critical safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic intermediate.
Introduction: The Strategic Importance of this compound
This compound is a highly valuable heterocyclic intermediate, the utility of which is rooted in its unique structural features. The presence of an iodine atom at the 2-position renders the molecule susceptible to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This reactivity allows for the facile introduction of a diverse range of substituents, enabling the construction of complex molecular architectures. The methoxy group at the 3-position not only influences the electronic properties of the pyridine ring but also serves as a directing group in the key synthetic step.
The strategic importance of this compound is underscored by its application in the synthesis of biologically active molecules. It is a key precursor for compounds targeting various therapeutic areas, including anti-inflammatory and antimicrobial agents.[2] In the agrochemical sector, this intermediate is instrumental in the development of advanced pesticides and herbicides.[2]
This guide will provide a detailed and practical overview of the most efficient and reliable method for the synthesis of this compound: the directed ortho-metalation of 3-methoxypyridine.
Core Synthesis Pathway: Directed Ortho-Metalation
The synthesis of this compound from 3-methoxypyridine is most effectively achieved through a two-step, one-pot process:
-
Directed ortho-Metalation (DoM): Deprotonation of 3-methoxypyridine at the 2-position using a strong organolithium base.
-
Iodination: Quenching of the resulting organolithium intermediate with an iodine source.
Mechanism and Rationale
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[2] In this reaction, a directing metalating group (DMG) coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. In the case of 3-methoxypyridine, the methoxy group acts as the DMG. The lone pair of electrons on the oxygen atom coordinates to the lithium cation of the organolithium base, typically n-butyllithium (n-BuLi), bringing the butyl anion in close proximity to the C-2 proton. This chelation effect significantly increases the kinetic acidity of the C-2 proton, leading to its selective abstraction over other protons on the pyridine ring.
The choice of a strong, non-nucleophilic base is critical to the success of this reaction. n-Butyllithium is a commonly employed base for such transformations due to its high basicity and commercial availability.[3][4] The reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent side reactions, including the degradation of the organolithium reagent and potential nucleophilic addition to the pyridine ring.
Once the 2-lithiated intermediate is formed, it is quenched with an electrophilic iodine source, such as molecular iodine (I₂). The highly nucleophilic carbanion at the 2-position readily attacks the electrophilic iodine, forming the C-I bond and yielding the desired this compound.
Experimental Protocol
This protocol is a representative procedure based on established principles of directed ortho-metalation and iodination of similar pyridine derivatives.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methoxypyridine | Reagent Grade, ≥98% | e.g., Sigma-Aldrich | Store under inert atmosphere |
| n-Butyllithium | 2.5 M in hexanes | e.g., Sigma-Aldrich | Pyrophoric, handle with care |
| Iodine | Reagent Grade, ≥99.8% | e.g., Sigma-Aldrich | Solid |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich | Freshly distilled from Na/benzophenone |
| Saturated aq. Na₂S₂O₃ | Prepared in-house | ||
| Saturated aq. NaCl (brine) | Prepared in-house | ||
| Anhydrous MgSO₄ or Na₂SO₄ | |||
| Ethyl acetate (EtOAc) | Reagent Grade | For extraction and chromatography | |
| Hexanes | Reagent Grade | For chromatography | |
| Silica gel | 60 Å, 230-400 mesh | For column chromatography |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or argon gas inlet
-
Low-temperature thermometer
-
Syringes and needles
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
1. Reaction Setup and Lithiation:
-
Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer.
-
Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.
-
To the flask, add 3-methoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration of the substrate).
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1-1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The solution may change color, indicating the formation of the lithiated species.
2. Iodination:
-
In a separate dry flask, prepare a solution of iodine (1.2-1.5 eq) in anhydrous THF.
-
Slowly add the iodine solution dropwise to the reaction mixture at -78 °C via syringe or cannula. The color of the iodine solution will dissipate upon addition.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30-60 minutes.
3. Work-up and Extraction:
-
Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any unreacted iodine.
-
Allow the reaction mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel.[5][6][7]
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the structure and regiochemistry of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
Safety Considerations
-
n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water.[3][4] It should be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques. Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves, must be worn. A Class D fire extinguisher (for combustible metals) should be readily available.
-
Iodine: Iodine is a corrosive solid and its vapors are irritating to the respiratory system.[8] It should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Anhydrous Solvents: Anhydrous THF is flammable. All operations should be conducted in a fume hood, away from ignition sources.
-
Low Temperatures: The use of a dry ice/acetone bath requires cryogenic gloves and caution to avoid frostbite.
Visualization of the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound from 3-methoxypyridine via directed ortho-metalation is a robust and efficient method for accessing this valuable synthetic intermediate. This guide has provided a comprehensive overview of the reaction, including a detailed experimental protocol, a discussion of the underlying chemical principles, and essential safety information. By understanding the nuances of this transformation, researchers and drug development professionals can effectively utilize this methodology to advance their synthetic endeavors in the pursuit of novel and impactful molecules.
References
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-
Pipzine Chemicals. 2,5-Diiodo-3-Methoxypyridine. [Link]
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Khan Academy. Column chromatography. [Link]
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Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]
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Reddit. Ortho-lithiation with n-BuLi. [Link]
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PubMed. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. [Link]
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The Strategic Synthesis of Substituted Methoxypyridines: A Guide to Achieving Regioselectivity
An In-Depth Technical Guide
Introduction: The Privileged Role of Methoxypyridines
The substituted methoxypyridine scaffold is a cornerstone of modern molecular design, featuring prominently in pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence stems from the unique electronic properties conferred by the methoxy group—an electron-donating substituent—on the electron-deficient pyridine ring. This electronic interplay modulates the scaffold's reactivity, metabolic stability, and intermolecular interactions, making it a "privileged" structure in drug discovery. For instance, methoxypyridine derivatives have been developed as gamma-secretase modulators for Alzheimer's disease, showcasing their therapeutic potential.[3]
However, the synthesis of specific, polysubstituted methoxypyridine isomers presents a significant challenge. The nitrogen atom and existing substituents profoundly influence the regiochemical outcome of subsequent functionalization reactions. Achieving a desired substitution pattern is not trivial and requires a carefully chosen synthetic strategy. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the regioselective synthesis of substituted methoxypyridines, grounded in mechanistic principles and field-proven methodologies.
Core Synthetic Strategies for Regiocontrolled Functionalization
The successful synthesis of a target methoxypyridine hinges on selecting the appropriate reaction class to control the position of incoming substituents. The primary strategies can be broadly categorized into (1) functionalization of a pre-existing methoxypyridine core and (2) de novo synthesis of the pyridine ring. We will focus on the most robust and widely adopted methods for functionalizing the core scaffold.
Nucleophilic Aromatic Substitution (SNAr): Leveraging Innate Ring Activation
The inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (e.g., a halide) is present. This is often the most direct method for introducing a methoxy group.
Causality of Regioselectivity: The key to understanding SNAr on pyridines is the stability of the intermediate Meisenheimer complex. Nucleophilic attack at the C-2 (ortho) or C-4 (para) positions relative to the ring nitrogen allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom.[4][5] This resonance stabilization is not possible for attack at the C-3 (meta) position.[4][6] Consequently, SNAr reactions on halopyridines proceed with high regioselectivity at the 2- and 4-positions.
This principle is powerfully demonstrated in the selective synthesis of 6-bromo-2-methoxy-3-aminopyridine from 2,6-dibromo-3-aminopyridine. The C-2 position is significantly more activated towards nucleophilic attack by sodium methoxide than the C-6 position, leading to a highly regioselective monosubstitution.[7]
Directed ortho-Metalation (DoM): The Power of a Directing Group
Directed ortho-metalation is an exceptionally powerful tool for achieving regioselective functionalization at positions adjacent to a directing group. The methoxy group, with its Lewis basic oxygen, is a moderately effective directing group for the lithiation of the pyridine ring.
Mechanistic Rationale: The strategy involves treating the methoxypyridine substrate with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium tetramethylpiperidide (LTMP). The oxygen atom of the methoxy group coordinates to the lithium ion, pre-associating the base and delivering it to a proximal C-H bond.[8][9] This chelation-controlled deprotonation results in a highly regioselective C-H activation, generating a lithiated intermediate that can be trapped with a wide variety of electrophiles.
For example, 4-methoxypyridine can be selectively lithiated at the C-3 position.[10][11] Similarly, 2-methoxypyridine is reliably metalated at the C-3 position.[12] This method provides a reliable entry into 3-substituted methoxypyridines, a class of isomers that are inaccessible via the SNAr approach starting from simple halopyridines.
Palladium-Catalyzed Cross-Coupling: A Modern Powerhouse
Palladium-catalyzed cross-coupling reactions have transformed modern synthesis, and their application to methoxypyridine chemistry provides unparalleled versatility for constructing C-C and C-N bonds with precise regiocontrol.
The Suzuki-Miyaura reaction couples an organoboron reagent (e.g., a boronic acid) with an organohalide.[1] This reaction is exceptionally robust, tolerating a wide array of functional groups. For methoxypyridine synthesis, this means a bromo- or chloro-methoxypyridine can be coupled with various aryl or alkyl boronic acids to build complex scaffolds. The regioselectivity is dictated entirely by the position of the halide on the starting material, which can often be installed using DoM or SNAr strategies.
Table 1: Representative Suzuki-Miyaura Couplings
| Methoxypyridine Substrate | Boronic Acid Partner | Catalyst/Ligand | Base | Yield (%) |
| (4-Methoxypyridin-2-yl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 70-90[1] |
| (4-Methoxypyridin-2-yl)boronic acid | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | Na₂CO₃ | 60-85[1] |
| 2-Chloro-6-methoxypyridine | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | ~95[13] |
The Buchwald-Hartwig amination is the premier method for forming C-N bonds between an aryl halide and an amine.[14][15] This reaction is critical for installing amine functionalities, which are ubiquitous in pharmaceuticals. The choice of phosphine ligand is crucial for success, especially with electron-deficient pyridine rings.[14][16] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the key reductive elimination step and prevent catalyst deactivation.[16][17]
Experimental Protocols: A Practical Guide
Translating theory into practice requires robust, validated protocols. The following methodologies provide detailed steps for key transformations discussed in this guide.
Protocol 1: Directed ortho-Metalation and Bromination of 4-Methoxypyridine
This protocol details the C-2 lithiation of 4-methoxypyridine followed by bromination, a crucial step for preparing substrates for cross-coupling reactions. The procedure is adapted from established methodologies.[10][11]
Materials:
-
4-Methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
N,N-dimethylaminoethanol (LiDMAE)
-
1,2-Dibromotetrachloroethane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Reaction Setup:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Under a nitrogen atmosphere, add N,N-dimethylaminoethanol (LiDMAE) via syringe.
-
Slowly add n-BuLi solution dropwise, ensuring the internal temperature remains below -70 °C. Stir for 15 minutes to form the "BuLi-LiDMAE" base.[10]
-
Add 4-methoxypyridine dropwise to the base solution. A color change is typically observed. Stir the reaction mixture at -78 °C for 1 hour.
Procedure & Workup:
-
Dissolve 1,2-dibromotetrachloroethane in a minimal amount of anhydrous THF.
-
Add the solution of the brominating agent dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir for an additional 2 hours at -78 °C.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 2-bromo-4-methoxypyridine.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine
This general protocol outlines the palladium-catalyzed amination of a methoxypyridine halide, adapted from a standard procedure.[14]
Materials:
-
3-Bromo-5-methoxypyridine (1.0 eq)
-
Amine (e.g., morpholine) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos) (2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, NaOt-Bu) (1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Celite
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst and the phosphine ligand.
-
Seal the flask, and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Under the inert atmosphere, add the base and 3-bromo-5-methoxypyridine.
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.2 M.
-
Finally, add the amine to the reaction mixture via syringe.
Procedure & Workup:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted 5-methoxypyridin-3-amine.[14]
Conclusion and Future Outlook
The regioselective synthesis of substituted methoxypyridines is a mature field with a diverse and powerful toolkit. The classical SNAr reaction remains a highly efficient method for substitution at the activated 2- and 4-positions. For more nuanced control, particularly for accessing 3-substituted isomers or functionalizing an unactivated position, directed ortho-metalation offers a precise and reliable strategy. The advent of palladium-catalyzed cross-coupling, including the Suzuki-Miyaura and Buchwald-Hartwig reactions, has revolutionized the field, providing unparalleled flexibility in constructing complex C-C and C-N bonds with complete regiochemical fidelity based on the starting halide.
Looking forward, the field continues to evolve, with emerging strategies like C-H activation offering the potential to bypass the need for pre-functionalized starting materials altogether.[18] As these methods become more robust and predictable for heterocyclic systems, they will undoubtedly further streamline the synthesis of these vital molecular scaffolds, accelerating innovation in medicine and materials science.
References
- Krynearson, K. D., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry, 115734.
- BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. BenchChem.
-
Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38, 5018-5029. [Link]
-
Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
-
Michalak, M., et al. (2014). Synthesis and Characterization of 12-Pyridinium Derivatives of the [closo-1-CB11H12] Anion. Vanderbilt University. [Link]
-
Doolittle, R. E., & Vivelo, J. (2007). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]
-
Bogdan, A. R. (2017). Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions. ProQuest Dissertations Publishing. [Link]
-
Comins, D. L., & Killpack, M. O. (1990). Lithiation of methoxypyridines directed by .alpha.-amino alkoxides. The Journal of Organic Chemistry. [Link]
-
Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. LinkedIn. [Link]
-
Trécourt, F., et al. (1988). Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry. [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
ResearchGate. (2024). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Chemistry Lectures. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
Chemistry Unleashed. (2020). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). C-H Activation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Khan Academy. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
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spectroscopic data for 2-Iodo-3-methoxypyridine
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Iodo-3-methoxypyridine
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 93560-55-5), a heterocyclic building block of significant interest in pharmaceutical and agrochemical research. As a Senior Application Scientist, my objective is not merely to present data, but to offer a foundational understanding of how each spectroscopic technique—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides a unique and complementary piece of the structural puzzle. This document is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices and the logic of spectral interpretation to ensure trustworthy and reproducible results.
Introduction: The Chemical Significance of this compound
This compound is a versatile substituted pyridine derivative. Its utility in modern organic synthesis stems from the unique reactivity conferred by its substituents. The iodine atom at the 2-position serves as an excellent leaving group and a handle for various cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig), which are cornerstones of complex molecule construction.[1][2] The methoxy group at the 3-position, besides influencing the electronic properties of the pyridine ring, can act as a masked pyridone, a strategy elegantly employed in the synthesis of natural products like Lycopodium alkaloids.[3] This dual functionality makes it a valuable intermediate for creating diverse molecular architectures, particularly in the development of novel therapeutic agents and advanced agrochemicals.[4]
A precise and unambiguous characterization of this molecule is paramount before its inclusion in any synthetic route. This guide establishes the benchmark spectroscopic signature of this compound.
Compound Properties:
| Property | Value | Reference |
| CAS Number | 93560-55-5 | [1][2] |
| Molecular Formula | C₆H₆INO | [1][2] |
| Molecular Weight | 235.02 g/mol | [1][2] |
| Appearance | Yellow solid | [1] |
Molecular Structure and Spectroscopic Overview
The structural features of this compound dictate its spectroscopic output. The molecule consists of a pyridine ring substituted with an iodine atom ortho to the nitrogen and a methoxy group at the adjacent position. This arrangement leads to a distinct pattern in its NMR spectrum, characteristic vibrational modes in its IR spectrum, and a clear molecular ion peak in its mass spectrum.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Expertise & Experience: The "Why" of the Protocol
The choice of solvent and instrument parameters is critical for acquiring high-quality, interpretable data. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and the presence of a single, easily identifiable residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR. A high-field spectrometer (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion, which is crucial for resolving the closely spaced signals of the aromatic protons on the pyridine ring.[5] Shimming, the process of optimizing the homogeneity of the static magnetic field (B₀), is a self-validating step; poor shimming results in broad, distorted peaks, immediately indicating a flawed acquisition.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrumentation: Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of ~12 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual CHCl₃ peak at 7.26 ppm.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2 seconds, spectral width of ~220 ppm.
-
Process the data similarly to the ¹H spectrum and calibrate to the CDCl₃ triplet at 77.16 ppm.
-
Data Interpretation
While a publicly available, peer-reviewed spectrum for this specific isomer is elusive, its spectral features can be reliably predicted based on established principles and data from closely related analogs.[4][6][7] The electron-withdrawing nature of the nitrogen atom and the iodine substituent, combined with the electron-donating methoxy group, creates a distinct electronic environment for each proton and carbon.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom Position | Spectrum | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ¹H | ~7.3 - 7.5 | Doublet of doublets (dd) | JH4-H5 ≈ 7-8, JH4-H6 ≈ 1-2 | 1H |
| H-5 | ¹H | ~6.9 - 7.1 | Triplet or dd | JH5-H4 ≈ 7-8, JH5-H6 ≈ 4-5 | 1H |
| H-6 | ¹H | ~8.0 - 8.2 | Doublet of doublets (dd) | JH6-H5 ≈ 4-5, JH6-H4 ≈ 1-2 | 1H |
| -OCH₃ | ¹H | ~3.9 - 4.1 | Singlet (s) | N/A | 3H |
| C-2 | ¹³C | ~110 - 120 | Singlet | N/A | N/A |
| C-3 | ¹³C | ~155 - 160 | Singlet | N/A | N/A |
| C-4 | ¹³C | ~125 - 130 | Singlet | N/A | N/A |
| C-5 | ¹³C | ~120 - 125 | Singlet | N/A | N/A |
| C-6 | ¹³C | ~145 - 150 | Singlet | N/A | N/A |
| -OCH₃ | ¹³C | ~55 - 60 | Singlet | N/A | N/A |
-
¹H NMR Rationale: The proton at C-6 (H-6) is expected to be the most downfield (highest ppm) due to its position ortho to the electronegative nitrogen atom.[8] The protons at C-4 and C-5 will be further upfield, with their exact positions influenced by the interplay of the iodo and methoxy groups. The methoxy group will appear as a sharp singlet, integrating to three protons.
-
¹³C NMR Rationale: The carbon directly attached to the iodine (C-2) will be significantly shielded (shifted upfield) due to the "heavy atom effect." Conversely, the carbon attached to the oxygen (C-3) will be the most deshielded (furthest downfield) aromatic carbon. The methoxy carbon will appear in the typical aliphatic ether region.[4][9]
Caption: Predicted NMR correlations for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is a crucial self-validating step, as it is subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
Data Interpretation
The IR spectrum provides a molecular "fingerprint" and confirms the presence of key structural motifs.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | [11][12] |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) | [11][12] |
| 1600 - 1450 | Medium-Strong | Pyridine Ring C=C and C=N Stretches | [11][12] |
| 1300 - 1200 | Strong | Aryl Ether C-O Stretch (asymmetric) | [13] |
| 1100 - 1000 | Strong | Aryl Ether C-O Stretch (symmetric) | [13] |
| < 600 | Medium-Strong | C-I Stretch | [13][14] |
| 900 - 650 | Strong | Aromatic C-H Out-of-Plane Bending | [11] |
The most diagnostic peaks are the strong C-O stretching bands for the aryl ether and the C-H stretches just above and below 3000 cm⁻¹, confirming the presence of both aromatic and aliphatic C-H bonds. The low-frequency C-I stretch confirms the presence of the iodo-substituent.[13][14]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[15]
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an ESI source. ESI is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for confirming molecular weight.[16]
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio of the ions generated.
Data Interpretation
-
Molecular Ion: The primary goal is to identify the molecular ion peak. For this compound (MW = 235.02), using ESI in positive mode, the expected base peak would be the protonated molecule [M+H]⁺ at m/z 236.0 .
-
Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) simplifies the isotopic pattern compared to chlorine or bromine. The primary peak at m/z 236 will be accompanied by a smaller [M+1+H]⁺ peak at m/z 237 due to the natural abundance of ¹³C.
-
Fragmentation: While ESI minimizes fragmentation, some characteristic losses may be observed, especially if in-source collision-induced dissociation (CID) is applied.[17][18]
-
Loss of a methyl radical (•CH₃) from the methoxy group: [M+H - 15]⁺ → m/z 221.
-
Loss of iodine radical (•I): [M+H - 127]⁺ → m/z 109. This fragment corresponds to the protonated 3-methoxypyridine cation.
-
Safety and Handling
This compound should be handled with appropriate care in a laboratory setting.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]
-
Precautions: Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes.[6]
-
Storage: Store in a cool, dry place under an inert atmosphere as the compound is listed as air-sensitive.[6]
Conclusion
The structural identity of this compound is definitively established through a combination of NMR, IR, and mass spectrometry. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and the substitution pattern on the pyridine ring. IR spectroscopy confirms the presence of key functional groups, including the aryl ether and iodo-substituent. Finally, mass spectrometry verifies the molecular weight of 235.02 g/mol . This complete spectroscopic dataset serves as an essential reference for any researcher utilizing this important chemical building block, ensuring both quality control and the integrity of subsequent synthetic transformations.
References
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Wikipedia. Infrared spectroscopy correlation table. [Link]
-
ResearchGate. Deprotonative Metalation of Methoxy-Substituted Arenes Using Lithium 2,2,6,6-Tetramethylpiperidide: Experimental and Computational Study. [Link]
-
The Royal Society of Chemistry. Supporting Information for The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6. [Link]
-
chemeurope.com. Infrared spectroscopy correlation table. [Link]
-
University of California, Los Angeles. Simplified Infrared Correlation Chart. [Link]
-
SpectraBase. 2,6-Diiodo-3-methoxypyridine - Optional[13C NMR] - Chemical Shifts. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
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University of California, Santa Cruz. Characteristic IR Absorption Peaks of Functional Groups. [Link]
-
Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Link]
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ACS Publications. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. [Link]
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Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
Bulletin de L'Academie Polonaise des Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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An In-Depth Technical Guide to the Safe Handling of 2-Iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-3-methoxypyridine is a valuable substituted pyridine intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility is derived from the reactivity of the iodo-substituent, which facilitates cross-coupling reactions, and the electronic and solubility characteristics imparted by the methoxy group. However, as with many halogenated heterocyclic compounds, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the known safety information for this compound, including its physicochemical properties, identified hazards, and detailed procedures for safe handling, storage, emergency response, and disposal. A central theme of this guide is the principle of precautionary risk mitigation, especially in light of the incomplete toxicological data for this specific compound.
Physicochemical and Hazardous Properties
A foundational element of safe laboratory practice is a clear understanding of a compound's intrinsic properties. While a complete toxicological profile for this compound is not available in the public domain, existing data from Safety Data Sheets (SDS) and related compounds allow for a robust hazard assessment.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 93560-55-5 | [2] |
| Molecular Formula | C₆H₆INO | [2] |
| Molecular Weight | 235.02 g/mol | [2] |
| Appearance | Yellow solid | Chem-Impex |
| Purity | Typically ≥97% | [4] |
| Storage Temperature | 0-8°C | Chem-Impex |
Known Hazards and GHS Classification
This compound is classified as a hazardous substance. The primary routes of occupational exposure are inhalation of dust, skin contact, and eye contact. Ingestion is also a potential route of exposure in a laboratory setting.
The Globally Harmonized System (GHS) classification for this compound indicates the following hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]
It is crucial to note that many sources state that the toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the same precautions as a substance with unknown, but potentially significant, toxicity. While specific LD50 (oral, dermal) and LC50 (inhalation) values are not available for this compound, data on the parent compound, pyridine, show it to have low to moderate acute toxicity. However, chronic exposure to pyridine can lead to liver, kidney, and central nervous system damage.[5] Given the presence of the iodo- and methoxy- substituents, it is scientifically unsound to directly extrapolate these values.
Reactivity and Stability
-
Stability: The compound is noted to be air-sensitive.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen iodide.[7]
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.[6]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure to this compound.
Engineering Controls
All manipulations of solid this compound that could generate dust, as well as the handling of its solutions, must be conducted in a properly functioning certified laboratory chemical fume hood.[8] The air-sensitive nature of the compound also necessitates the use of inert atmosphere techniques, such as a glove box or Schlenk line, for prolonged storage and for reactions where atmospheric moisture or oxygen could interfere with the chemistry or lead to degradation.[9][10]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following are the minimum PPE requirements for handling this compound:
-
Eye and Face Protection: Chemical safety goggles are mandatory.[8] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene gloves. Latex gloves are not recommended for handling pyridine and its derivatives.[11] Gloves should be inspected before use and changed frequently, or immediately if contamination is suspected.
-
Lab Coat: A fully buttoned lab coat should be worn to protect against skin contact.
-
-
Respiratory Protection: For operations that may generate significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.[6]
Caption: General workflow for chemical spill response.
Waste Disposal
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous waste. [12]
-
Containerization: Collect waste in a designated, compatible, and properly sealed container. [12]* Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". [12]* Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. [12]* Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash. [8]
Conclusion
This compound is a key reagent in modern synthetic chemistry. While it presents manageable hazards, its safe use is predicated on a comprehensive understanding of its properties and a disciplined adherence to safety protocols. The lack of a complete toxicological profile underscores the importance of a precautionary approach, treating the compound as potentially more hazardous than currently documented. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the detailed handling, storage, and emergency procedures outlined in this guide, researchers can effectively mitigate the risks associated with this versatile chemical and ensure a safe laboratory environment.
References
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A Senior Application Scientist's Guide to Sourcing and Utilizing 2-Iodo-3-methoxypyridine in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the selection of key starting materials is a critical determinant of synthetic success. 2-Iodo-3-methoxypyridine, a versatile heterocyclic building block, is a prime example of a reagent where quality and purity directly impact the efficiency and outcome of complex synthetic routes. This in-depth guide provides a technical overview of commercial suppliers, quality considerations, and the scientific rationale behind its application, particularly in the context of modern cross-coupling reactions.
The Strategic Importance of this compound in Synthesis
This compound (CAS No. 93560-55-5) is a pivotal intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its value lies in the strategic placement of the iodo and methoxy groups on the pyridine ring. The iodine atom serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] This reactivity is fundamental to the construction of complex molecular architectures found in many biologically active compounds.[1] The methoxy group, in turn, modulates the electronic properties of the pyridine ring and can influence the molecule's solubility and stability.[1]
The primary application of this compound is as a precursor in reactions such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings. These reactions are cornerstones of modern medicinal chemistry, allowing for the precise and efficient assembly of drug candidates.[2] The success of these catalytic cycles is highly dependent on the purity of the haloaromatic partner; trace impurities can poison the catalyst, leading to low yields and complex purification challenges.
Commercial Suppliers and Product Specifications
A number of reputable chemical suppliers offer this compound for research and development purposes. The available grades and purities vary, and the choice of supplier often depends on the scale of the synthesis and the stringency of the quality requirements. Below is a comparative table of offerings from prominent suppliers.
| Supplier | Product Name | Purity | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Thermo Scientific Chemicals | This compound, 97% | 97% | 93560-55-5 | C₆H₆INO | 235.02 | Formerly part of the Alfa Aesar portfolio.[3] |
| Chem-Impex | This compound | ≥ 99% (HPLC) | 93560-55-5 | C₆H₆INO | 235.02 | Marketed as a versatile building block for pharmaceuticals.[1] |
| Santa Cruz Biotechnology | This compound | Not specified | 93560-55-5 | C₆H₆INO | 235.02 | Offered for proteomics research applications.[4] |
It is imperative for researchers to scrutinize the Certificate of Analysis (CoA) for each batch, as this document provides critical data on the purity and identity of the compound.
Quality Control and Analytical Validation: A Self-Validating System
The trustworthiness of a synthetic protocol relies on the verifiable quality of its components. For this compound, a comprehensive quality control (QC) workflow is essential.
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of this compound. A high-resolution HPLC method can separate the target compound from starting materials, by-products, and degradation products. The CoA from Chem-Impex, for instance, specifies a purity of ≥ 99% as determined by HPLC.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the compound. The spectra should be consistent with the expected shifts and coupling constants for this compound.
-
Mass Spectrometry (MS): MS provides confirmation of the molecular weight of the compound, further verifying its identity.
A typical workflow for validating a new batch of this compound is illustrated in the diagram below.
Caption: In-house quality control workflow for this compound.
The Central Role in Cross-Coupling Reactions
The utility of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
In this cycle, R¹-X represents this compound. The high reactivity of the carbon-iodine bond facilitates the initial oxidative addition step, which is often rate-limiting. The choice of a high-purity reagent is critical here; impurities can compete for coordination sites on the palladium catalyst, inhibiting the reaction and leading to the formation of undesired side products.
Safe Handling and Storage
As with any laboratory chemical, proper handling and storage of this compound are paramount for safety and to maintain the integrity of the compound.
Safety Precautions
According to the Safety Data Sheet (SDS), this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][5] Therefore, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Exposure Response: In case of contact with skin or eyes, rinse immediately and thoroughly with water. If inhaled, move to fresh air.[5]
Storage Conditions
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Some suppliers also recommend storage at 0-8°C.[1] It is also noted to be air-sensitive and should be stored under an inert atmosphere.[5]
Conclusion
This compound is a high-value reagent for drug discovery and development, primarily due to its utility in forming complex molecular structures through cross-coupling reactions. The selection of a commercial supplier should be guided by a thorough evaluation of the provided analytical data, with a strong emphasis on purity. By implementing a robust in-house quality control system and adhering to strict safety and handling protocols, researchers can confidently incorporate this versatile building block into their synthetic workflows, ensuring the reliability and reproducibility of their results.
References
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A Technical Guide to 2-Iodo-3-methoxypyridine: A Privileged Intermediate in Modern Synthesis
Abstract
This technical guide provides an in-depth analysis of 2-Iodo-3-methoxypyridine, a pivotal chemical intermediate in contemporary organic synthesis. We will explore its unique structural attributes, core reactivity, and its significant role as a versatile building block in the fields of pharmaceutical and agrochemical development. The strategic positioning of the iodo and methoxy groups on the pyridine ring imparts a unique reactivity profile, making it an exceptional substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide offers not only theoretical insights but also practical, field-proven protocols for key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate to construct complex molecular architectures with efficiency and precision.
Introduction to this compound
The Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a ubiquitous motif in biologically active compounds, recognized for its ability to engage in hydrogen bonding and other key intermolecular interactions within biological systems. It is the second most common nitrogen-containing heterocycle found in FDA-approved pharmaceuticals, highlighting its importance as a "privileged scaffold" in drug design.[1] Compounds incorporating this ring system span a vast range of therapeutic areas, including treatments for hypertension, cancer, and neurological disorders.[1] The strategic functionalization of the pyridine core is therefore a cornerstone of modern medicinal chemistry.
Structural Features and Physicochemical Properties
This compound is a powerful synthetic intermediate precisely because of the specific functionalities at the C2 and C3 positions.
-
The 2-Iodo Group: The carbon-iodine bond is the most reactive among the halogens (I > Br > Cl) in the crucial oxidative addition step of palladium-catalyzed cross-coupling reactions.[2] This high reactivity allows for transformations to occur under milder conditions, often with lower catalyst loadings and broader functional group tolerance, which is a significant advantage in the synthesis of complex molecules.
-
The 3-Methoxy Group: The electron-donating methoxy group influences the electronic properties of the pyridine ring and can impact the reactivity of the C-I bond. Furthermore, its presence enhances the solubility of the molecule in common organic solvents and offers a potential handle for further modification or as a key pharmacophoric element.[3][4][5] The methoxy group can also serve as a masked pyridone, adding another layer of synthetic versatility.[4]
These combined features make this compound a highly sought-after building block for creating diverse molecular libraries.[6][7]
Tabulated Physical and Chemical Data
The fundamental properties of this compound are summarized below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 93560-55-5 | [3][8][9] |
| Molecular Formula | C₆H₆INO | [3][9] |
| Molecular Weight | 235.02 g/mol | [3][9] |
| Appearance | Yellow solid | [3] |
| Melting Point | 57-61 °C | [10] |
| Purity | ≥ 97-99% (HPLC) | [3][11] |
| Storage Conditions | Store at 0-8°C, under an inert atmosphere, protected from light. | [3][12] |
The Core Reactivity: A Gateway to Molecular Complexity
The primary utility of this compound lies in its exceptional performance in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[13][14][15] The high reactivity of the C-I bond makes this substrate an ideal partner for these transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern synthesis for constructing biaryl and heteroaryl structures.[16]
Mechanistic Insight The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound. This is the rate-determining step, and the weakness of the C-I bond facilitates this process.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[17]
Expert Commentary The choice of reaction components is critical for success. For a substrate like this compound, the high reactivity of the iodide often allows for the use of robust and cost-effective catalyst systems like Pd(PPh₃)₄ with carbonate bases (e.g., K₂CO₃, Na₂CO₃).[18] However, for more challenging couplings with sterically hindered boronic acids, more advanced systems are preferable. The use of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ can dramatically improve yields and reaction rates by accelerating both the oxidative addition and the reductive elimination steps.[18][19] The choice of a stronger base, such as K₃PO₄, is often beneficial with these advanced ligand systems.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure that serves as an excellent starting point for optimization.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating valuable arylalkyne and enyne structures.[2][20]
Mechanistic Insight The classic Sonogashira reaction employs a dual catalytic system. A palladium catalyst drives the main cross-coupling cycle (similar to the Suzuki reaction), while a copper(I) co-catalyst activates the alkyne. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II)-aryl complex.[21]
Expert Commentary The primary role of the copper(I) salt (typically CuI) is to accelerate the reaction, allowing it to proceed at lower temperatures.[22] However, a significant drawback is the promotion of alkyne homocoupling (Glaser coupling), which forms a symmetric diyne byproduct.[22] When this side reaction is problematic, especially with valuable alkynes, a "copper-free" Sonogashira protocol is the superior choice. These conditions often require a slightly higher temperature or a more robust ligand/base system (e.g., bulky phosphine ligands with Cs₂CO₃ or an amine base) but provide a cleaner reaction profile.[23]
Detailed Protocol: Copper-Catalyzed Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (4-5 mol%).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagents: Add degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 eq). Finally, add the terminal alkyne (1.1-1.2 eq) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction's completion by TLC or LC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is often challenging using classical methods.[24][25]
Mechanistic Insight The catalytic cycle is analogous to the Suzuki coupling but involves an amine as the nucleophilic partner.
-
Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired arylamine product and regenerating the Pd(0) catalyst.[25]
Expert Commentary The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[26] Early catalyst systems were limited in scope. The development of sterically hindered and electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) by the Buchwald and Hartwig groups was a breakthrough, enabling the coupling of a wide variety of primary and secondary amines, and even ammonia equivalents.[24][25] The base is crucial for deprotonating the amine; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used for less acidic amines.[27] For more sensitive substrates, milder carbonate bases (K₂CO₃, Cs₂CO₃) can be effective, particularly with highly active catalyst systems.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vessel. Add the base (e.g., NaOtBu, 1.4 eq), this compound (1.0 eq), and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction by LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography.
Applications in Drug Discovery
This compound is not merely a reactive chemical; it is a strategic tool for accelerating drug discovery programs.[3] Its ability to undergo a diverse set of reliable coupling reactions allows for the rapid and systematic synthesis of novel compound libraries. By starting with this common core, medicinal chemists can efficiently explore the structure-activity relationship (SAR) of a new chemical series by introducing a wide variety of aryl, alkynyl, and amino substituents. This approach was instrumental in Pfizer's synthesis of its ALK inhibitor, Crizotinib, where a Suzuki coupling was a key step in assembling the final molecule.[28] The versatility of intermediates like this compound is indispensable for creating the structural diversity needed to identify and optimize lead compounds in modern pharmaceutical research.[29]
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of this compound is essential for laboratory safety.
-
Hazards: The compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[12][30]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid inhalation of dust and contact with skin and eyes.[31] The compound is noted as being air-sensitive, so handling under an inert atmosphere is recommended for maintaining purity and preventing degradation.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage and to maintain product quality, refrigeration (0-8 °C) under an inert atmosphere is recommended.[3][12]
Conclusion
This compound stands out as a premier chemical intermediate due to its exceptional reactivity and versatility. The presence of a highly reactive C-I bond makes it an ideal substrate for a range of robust and high-impact palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This predictable and powerful reactivity profile allows chemists to efficiently forge key C-C and C-N bonds, making it an invaluable building block for the synthesis of complex molecules in pharmaceutical, agrochemical, and materials science research. By understanding the principles behind its reactivity and applying the optimized protocols detailed in this guide, researchers can fully exploit the synthetic potential of this powerful molecule.
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2,5-Diiodo-3-Methoxypyridine. Pipzine Chemicals, [Link]
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The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD., [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides, [Link]
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Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia, [Link]
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Buchwald-Hartwig amination. YouTube, [Link]
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Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube, [Link]
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This compound, 97%. Thermo Fisher Scientific, [Link]
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Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI, [Link]
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Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. ACS Publications, [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH), [Link]
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Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. National Institutes of Health (NIH), [Link]
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Pd-catalyzed cross-coupling reactions of alkyl halides. Royal Society of Chemistry, [Link]
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Cross-coupling reaction. Wikipedia, [Link]
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CROSS-COUPLING reactions - everything YOU need to know!. YouTube, [Link]
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Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. ACS Publications, [Link]
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The Versatile Virtuoso: A Technical Guide to 2-Iodo-3-methoxypyridine in Modern Organic Synthesis
Foreword: Unveiling a Strategic Building Block
In the intricate tapestry of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, 2-Iodo-3-methoxypyridine has emerged as a particularly versatile and powerful tool, especially within the realms of pharmaceutical and agrochemical development.[1] Its unique electronic and steric properties, conferred by the judicious placement of the iodo and methoxy functionalities on the pyridine scaffold, render it an exceptional substrate for a variety of transformative cross-coupling reactions. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of this compound, from its synthesis to its strategic application in the synthesis of high-value compounds. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles that govern its reactivity.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is the bedrock of its effective and safe utilization.
| Property | Value | Source |
| CAS Number | 93560-55-5 | [1] |
| Molecular Formula | C₆H₆INO | [1] |
| Molecular Weight | 235.02 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 57-61 °C | |
| Storage | Store at 0-8°C, protected from light | [1] |
Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
Synthesis of this compound: A Strategic Iodination
The introduction of an iodine atom at the C2 position of the 3-methoxypyridine core is a key transformation that unlocks its synthetic potential. While various methods for the iodination of aromatic systems exist, a particularly effective strategy for this specific transformation is Directed ortho-Metalation (DoM) followed by quenching with an iodine source.[2][3][4][5] The methoxy group at the C3 position acts as a powerful directing group, facilitating the deprotonation of the adjacent C2 position by a strong lithium base.
Conceptual Workflow for Directed ortho-Metalation
Caption: Directed ortho-Metalation (DoM) workflow for the synthesis of this compound.
Detailed Experimental Protocol: Directed ortho-Metalation and Iodination
This protocol is based on established principles of directed metalation of methoxypyridines.[4][5]
Materials:
-
3-Methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-methoxypyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the lithiated pyridine solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution.
-
Add saturated aqueous NaHCO₃ solution and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford this compound.
The Cornerstone of Complexity: this compound in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of this compound lies in its exceptional performance as an electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C2 position is highly susceptible to oxidative addition to a palladium(0) center, the crucial first step in these catalytic cycles.[6] This reactivity, coupled with the electronic influence of the methoxy group and the pyridine nitrogen, makes it a prime substrate for the construction of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[7] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, which are prevalent motifs in many pharmaceutical agents.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol is adapted from established procedures for the Suzuki coupling of halopyridines.[8][9]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-methoxy-2-phenylpyridine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkynyl groups.[10][11] This functionality serves as a versatile handle for further transformations or can be a key structural element in target molecules.
Caption: Generalized catalytic cycle for the copper-co-catalyzed Sonogashira coupling reaction.
This protocol is based on established procedures for the Sonogashira coupling of halo-heterocycles.[12][13]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous DMF or THF, followed by triethylamine (2.0-3.0 eq) and phenylacetylene (1.2 eq).
-
Stir the reaction mixture at room temperature to 60 °C for 2-8 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-methoxy-2-(phenylethynyl)pyridine.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C(sp²)-N bonds.[14][15][16][17] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in a vast number of drug molecules.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
This protocol is based on well-established Buchwald-Hartwig amination procedures.[16][18]
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky, electron-rich phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
To a glovebox, add this compound (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01-0.02 eq), and XPhos (0.02-0.04 eq) to a Schlenk tube.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-(3-methoxypyridin-2-yl)aniline.
Conclusion: A Versatile Asset in the Synthetic Chemist's Toolbox
This compound has proven itself to be a highly valuable and versatile building block in modern organic synthesis. Its facile preparation and predictable reactivity in key cross-coupling reactions make it an indispensable tool for the construction of complex molecular frameworks. The ability to strategically introduce aryl, heteroaryl, alkynyl, and amino functionalities opens up a vast chemical space for exploration in drug discovery and materials science. As the demand for novel and intricate molecules continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in driving innovation across the chemical sciences.
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Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. PubMed. [Link]
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Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]
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Mechanistic aspects of oxidative addition linked to molecular... ResearchGate. [Link]
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Flow Chemistry: Sonogashira Coupling. Kappe, C. O. et al. [Link]
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The mechanism of oxidative addition of iodine to a dimethylplatinum(II) complex. ResearchGate. [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
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Directed Metalation: A Survival Guide. Baran Lab. [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. [Link]
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Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. [Link]
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Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
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Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate. [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
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Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]
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Suzuki cross-coupling of arylboronic acids with compound 2. ResearchGate. [Link]
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The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). [Link]
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Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
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Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. [Link]
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The Fundamental Reactivity of the 2-Iodo-3-methoxypyridine Scaffold: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Modern Chemistry
The 2-iodo-3-methoxypyridine framework has emerged as a cornerstone in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its prevalence in numerous biologically active compounds underscores its status as a privileged scaffold.[1][2][3] This guide provides an in-depth exploration of the fundamental reactivity of this compound, offering not just protocols, but a deeper understanding of the electronic and steric factors that govern its chemical behavior. Our objective is to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this versatile building block.
The reactivity of this compound is a fascinating interplay of its constituent parts:
-
The Pyridine Nitrogen: As an electron-withdrawing heteroatom, it significantly influences the electronic landscape of the ring, activating the C2 and C4 positions towards nucleophilic attack and influencing the acidity of ring protons.
-
The 3-Methoxy Group: This electron-donating group modulates the electron density of the pyridine ring, playing a crucial role in directing metallation reactions. Its steric bulk can also influence the approach of reagents.
-
The 2-Iodo Substituent: The carbon-iodine bond is the workhorse of this scaffold's reactivity. Its inherent weakness and the excellent leaving group ability of iodide make it an ideal handle for a vast array of transformations, most notably transition metal-catalyzed cross-coupling reactions.[1][4]
This guide will systematically dissect the primary modes of reactivity inherent to the this compound scaffold, providing both mechanistic insights and field-tested experimental protocols. We will journey through the landscape of palladium-catalyzed cross-coupling reactions, delve into the subtleties of directed ortho-metalation, explore the fundamentals of nucleophilic aromatic substitution, and touch upon the utility of metal-halogen exchange.
Synthesis of this compound
While commercially available, a brief understanding of its synthesis can be beneficial. A common laboratory-scale preparation involves the iodination of 3-methoxypyridine.
Representative Experimental Protocol: Iodination of 3-Methoxypyridine
-
Reaction Setup: To a solution of 3-methoxypyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 eq.) while maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours.
-
Iodination: Add a solution of iodine (1.2 eq.) in the same solvent dropwise to the reaction mixture at -78 °C.
-
Quenching and Workup: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
The Vanguard of Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond in this compound is exceptionally well-suited for oxidative addition to low-valent palladium species, the crucial first step in a multitude of cross-coupling reactions.[5] This reactivity has cemented its role as a versatile building block for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds.[6][7][8] It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[6][9]
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For electron-rich heteroaryl halides like this compound, ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines from the Buchwald ligand portfolio can be highly effective. The base is essential for the transmetalation step, activating the boronic acid partner.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling[10]
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) via syringe.
-
Reaction: Stir the mixture at an elevated temperature (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Good to Excellent |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 100 | 8-16 | Good to Excellent |
| This table presents typical conditions for Suzuki-Miyaura couplings of 2-bromopyridine derivatives, which serve as a good starting point for this compound.[10] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12][13] This reaction is co-catalyzed by palladium and copper complexes.[11][14]
Causality Behind Experimental Choices: The copper(I) co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base serves both to deprotonate the terminal alkyne and as a solvent. The reactivity order of the halide is I > Br > Cl.[11]
Diagram: Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Representative Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Reagents: Add an amine base (e.g., triethylamine or diisopropylamine) as the solvent and the terminal alkyne (1.1-1.5 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating under an inert atmosphere until completion.
-
Workup and Purification: Filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[15][16][17][18] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[15][17]
Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is paramount in the Buchwald-Hartwig amination. These ligands facilitate both the oxidative addition and the final reductive elimination steps. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the amine.
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst, a suitable ligand, and a strong base (e.g., NaOtBu).
-
Addition of Reagents: Add this compound, the amine, and an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat the reaction mixture with stirring for the required time.
-
Workup and Purification: After cooling, quench the reaction, extract with an organic solvent, and purify by column chromatography.
Directed ortho-Metalation (DoM): The Methoxy Group as a Guiding Hand
The 3-methoxy group in this compound is not merely a passive substituent; it is a powerful directing group for ortho-metalation.[19][20] This reaction involves the deprotonation of the position ortho to the directing group by a strong organolithium base, forming a lithiated intermediate that can be trapped by various electrophiles.[19][21][22]
Causality Behind Experimental Choices: The methoxy group, being a Lewis basic site, coordinates to the lithium of the organolithium base, delivering the base to the adjacent C4 proton.[19] This proximity effect kinetically favors deprotonation at C4 over other positions. The choice of a sterically hindered base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) can be advantageous to prevent nucleophilic attack at the pyridine ring.[21]
Diagram: Directed ortho-Metalation of 3-Methoxypyridine
Caption: Workflow for directed ortho-metalation and electrophilic quench.
Representative Experimental Protocol: DoM and Electrophilic Trapping[23]
-
Reaction Setup: To a solution of this compound in anhydrous THF at -78 °C under argon, add a solution of LDA (prepared in situ from diisopropylamine and n-BuLi).
-
Metalation: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) and continue stirring at -78 °C for a specified time before allowing the reaction to warm to room temperature.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride, extract with an organic solvent, and purify the product.
Nucleophilic Aromatic Substitution (SNAr): The Activated 2-Position
The electron-withdrawing nature of the pyridine nitrogen atom activates the alpha (C2) and gamma (C4) positions to nucleophilic attack.[23][24] In this compound, the C2 position is particularly susceptible to nucleophilic aromatic substitution (SNAr).
Causality Behind Experimental Choices: The SNAr reaction proceeds via a Meisenheimer-like intermediate, and the stability of this intermediate is key to the reaction's success. The rate of SNAr on halopyridines is generally F > Cl > Br > I for the leaving group, as the electronegativity of the halogen is more important in stabilizing the intermediate than the C-X bond strength.[25] However, the C-I bond can still be displaced by strong nucleophiles, often under thermal conditions.
Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: Mechanism for nucleophilic aromatic substitution (SNAr).
Representative Experimental Protocol: SNAr with a Thiol Nucleophile[24][27][28]
-
Reaction Setup: In a sealed tube, dissolve this compound and the desired thiol in a polar aprotic solvent such as DMF or DMSO.
-
Base Addition: Add a base, such as potassium carbonate or sodium hydride, to deprotonate the thiol.
-
Reaction: Heat the mixture to an elevated temperature (e.g., 100-150 °C) and monitor the reaction by TLC.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by chromatography.
Metal-Halogen Exchange: An Alternative Route to Organometallics
Metal-halogen exchange offers a complementary approach to DoM for generating a 2-pyridyl organometallic species. This reaction is typically performed at low temperatures using an organolithium reagent.
Causality Behind Experimental Choices: The exchange is driven by the formation of a more stable organolithium species. The resulting 2-lithio-3-methoxypyridine can then be reacted with a wide range of electrophiles. This method avoids the need for a directing group and directly functionalizes the C2 position.
Conclusion: A Scaffold of Immense Synthetic Utility
The this compound scaffold is a testament to the power of substituent effects in directing chemical reactivity. The interplay between the pyridine nitrogen, the 3-methoxy group, and the 2-iodo substituent creates a molecule with a rich and predictable reactivity profile. From the workhorse palladium-catalyzed cross-coupling reactions that enable the construction of complex biaryl and heteroaryl systems, to the subtle guidance of the methoxy group in directed ortho-metalation, and the inherent electrophilicity of the C2 position in SNAr reactions, this scaffold offers a multitude of pathways for molecular diversification. A thorough understanding of these fundamental principles is paramount for any researcher aiming to leverage the full potential of this compound in the design and synthesis of novel molecules for a wide range of applications.
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-
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
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The Electronic Effects of the Methoxy Group on the Pyridine Ring: A Guide for Molecular Design and Application
An In-depth Technical Guide:
Abstract
The pyridine scaffold is a cornerstone of modern chemistry, pivotal in pharmaceuticals, agrochemicals, and materials science. The introduction of substituents onto this π-deficient heterocycle dramatically alters its physicochemical properties and reactivity. Among the most common and electronically intriguing substituents is the methoxy group (-OCH₃). Its dualistic nature—exerting both inductive withdrawal and resonance donation—creates a complex electronic landscape that is exquisitely sensitive to its position on the pyridine ring. This technical guide provides an in-depth analysis of the electronic effects of the methoxy group at the 2-, 3-, and 4-positions of the pyridine ring. We will dissect the interplay of inductive and resonance effects, their quantifiable impact on basicity (pKa) and reactivity in both electrophilic and nucleophilic substitutions, and the spectroscopic signatures that reveal these electronic perturbations. This guide is intended for researchers, medicinal chemists, and materials scientists, offering field-proven experimental protocols and a robust theoretical framework to enable the rational design of functional molecules.
Foundational Electronic Principles: Pyridine and the Methoxy Group
A comprehensive understanding of the topic requires a firm grasp of the intrinsic electronic characters of both the pyridine ring and the methoxy substituent.
The Pyridine Ring: A π-Deficient Heterocycle
Structurally analogous to benzene, pyridine replaces one CH group with a nitrogen atom. This substitution has profound electronic consequences. The greater electronegativity of nitrogen compared to carbon results in an uneven distribution of electron density around the ring. The nitrogen atom inductively withdraws electron density from the ring carbons, rendering the system π-deficient . This inherent electron deficiency makes pyridine less susceptible to electrophilic aromatic substitution (SEAr) and more reactive towards nucleophilic aromatic substitution (SNAr) compared to benzene.[1] Furthermore, the sp²-hybridized nitrogen atom possesses a lone pair of electrons in an orbital in the plane of the ring, which is not part of the aromatic system. This lone pair is responsible for the characteristic basicity of pyridine (pKa of conjugate acid ≈ 5.2).[2][3]
The Methoxy Group: A Dichotomy of Effects
The methoxy group is a classic example of a substituent with opposing electronic influences. The net effect on an aromatic system is a delicate balance between these two forces.[4][5][6]
-
Inductive Effect (-I): The oxygen atom is significantly more electronegative than carbon. Consequently, it withdraws electron density from the ring through the C-O sigma bond. This is a distance-dependent effect that weakens with increasing separation from the point of attachment.[4]
-
Resonance Effect (+R or +M): The oxygen atom possesses two lone pairs of electrons that can be delocalized into an adjacent π-system. This donation of electron density through resonance is a powerful effect that can increase the electron density at specific positions on the ring (typically ortho and para).[4][6]
The competition between the -I and +R effects is the central theme of this guide, and its outcome is determined almost entirely by the methoxy group's point of attachment to the pyridine ring.
The Critical Role of Positional Isomerism
The regiochemical placement of the methoxy group dictates the extent to which its resonance and inductive effects are expressed, leading to three electronically distinct isomers.
4-Methoxypyridine: Strong Resonance Domination
When placed at the 4-position (para to the nitrogen), the methoxy group's +R effect is maximized. The oxygen lone pair can delocalize throughout the ring, placing negative charge density directly on the nitrogen atom as well as the C2 and C6 positions. This strong electron donation significantly increases the basicity of the nitrogen and activates the ring towards electrophilic attack. The -I effect is still operative but is largely overshadowed by the powerful +R effect.[7][8]
2-Methoxypyridine: A Balance of Strong Effects
At the 2-position (ortho to the nitrogen), the methoxy group also exerts a strong +R effect, delocalizing electron density to the C4, C6, and nitrogen atoms. However, its proximity to the nitrogen means its -I effect is also more pronounced than in the 4-isomer. The overall effect is still electron-donating, but the balance is more nuanced. This position is particularly interesting as the methoxy group can be susceptible to nucleophilic displacement.
3-Methoxypyridine: Inductive Effect Prevails
When placed at the 3-position (meta to the nitrogen), the resonance effect is significantly diminished. Delocalization of the oxygen lone pair does not place a negative charge on the nitrogen atom or the adjacent carbons (C2, C4).[4] As the powerful +R effect is muted, the electron-withdrawing -I effect becomes the dominant electronic influence. Consequently, 3-methoxypyridine is less basic and has a more electron-deficient ring than pyridine itself.
Quantifiable Impact on Properties and Reactivity
The electronic shifts induced by the methoxy group have predictable and measurable consequences for the molecule's fundamental properties.
Basicity (pKa)
The basicity of the pyridine nitrogen is a direct probe of its electron density. Electron-donating groups increase the availability of the lone pair for protonation, resulting in a higher pKa for the conjugate acid. Conversely, electron-withdrawing groups decrease electron density and lower the pKa. The measured pKa values of methoxypyridine isomers perfectly illustrate the positional effects discussed.
| Compound | Position of -OCH₃ | Dominant Effect | pKa of Conjugate Acid |
| 4-Methoxypyridine | 4- (para) | Strong +R | 6.47[9] |
| 2-Methoxypyridine | 2- (ortho) | +R > -I | ~6.2 (Calculated)[10] |
| Pyridine | N/A | Reference | 5.27[3] |
| 3-Methoxypyridine | 3- (meta) | -I > +R | ~4.9 (Calculated)[10] |
Table 1: Comparison of pKa values for methoxypyridine isomers. Note: pKa values for 2- and 3-isomers are based on computational studies in THF and illustrate the trend.[10]
The data clearly validates our theoretical framework: the strong resonance donation from the 4-methoxy group makes it the strongest base, while the dominant inductive withdrawal of the 3-methoxy group renders it the weakest base.
Reactivity in Chemical Transformations
The π-deficient nature of the pyridine ring makes it a substrate for SNAr, especially when a good leaving group (like a halide) is present at the 2- or 4-position.[1] The reaction proceeds via a negatively charged Meisenheimer-type intermediate. An electron-donating methoxy group destabilizes this intermediate, thus deactivating the ring towards SNAr.
Conversely, the methoxy group itself can act as a leaving group in nucleophilic substitution reactions, often requiring activation with strong bases like n-BuLi or NaH-LiI composites.[11][12] This reactivity is crucial for the synthesis of substituted aminopyridines.
Pyridine itself is highly resistant to SEAr. The electron-donating +R effect of the methoxy group at the 2- and particularly the 4-position activates the ring, making SEAr reactions like nitration or halogenation more feasible. The substituent directs incoming electrophiles to the positions most activated by resonance (e.g., the 3- and 5-positions in 4-methoxypyridine).
The high electron density of 4-methoxypyridine makes it a valuable substrate for dearomatization reactions. Upon N-acylation to form a pyridinium salt, the ring becomes highly activated towards nucleophilic attack. This strategy has been effectively used in the catalytic asymmetric addition of Grignard reagents to access chiral dihydro-4-pyridones, which are important building blocks for alkaloids.[13]
Experimental Methodologies and Characterization
Validating the electronic effects of the methoxy group relies on a suite of robust analytical techniques. As a senior scientist, the emphasis is not just on the data, but on the causality behind the methodological choices.
Protocol: pKa Determination by Potentiometric Titration
Causality: This method is the gold standard for determining acid dissociation constants. It provides a direct, quantitative measure of the equilibrium between the protonated and neutral forms of the pyridine derivative, which is the definition of basicity.
Methodology:
-
Preparation: Accurately prepare a 0.01 M solution of the methoxypyridine isomer in deionized water. Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
-
Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Titration: Place 25.0 mL of the methoxypyridine solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.
-
Data Acquisition: Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) from a burette. Record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of HCl added. The pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or more accurately from a first-derivative plot.
Protocol: Spectroscopic Characterization
Causality: NMR and UV-Vis spectroscopy are non-destructive techniques that provide a direct window into the electronic environment of the molecule. Chemical shifts in NMR and absorption maxima in UV-Vis are highly sensitive to the electron density distribution influenced by the substituent.
Methodology (General):
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the methoxypyridine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[14]
-
UV-Vis: Prepare a dilute stock solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.[14]
-
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum. Note the chemical shifts (δ) of the aromatic protons. Increased electron density from the +R effect will cause upfield shifts (lower δ) for ortho/para protons, while the -I effect causes downfield shifts (higher δ).
-
Acquire a proton-decoupled ¹³C NMR spectrum. Analyze the shifts of the ring carbons, which follow similar trends.
-
-
UV-Vis Spectroscopy:
-
Record the absorption spectrum over a range of ~200-400 nm using a quartz cuvette.
-
Identify the wavelength of maximum absorbance (λmax). Electron-donating groups that extend conjugation, like the methoxy group via its +R effect, will typically cause a bathochromic (red) shift to a longer λmax.[15][16]
-
| Isomer | Expected ¹H NMR Ring Proton Shifts (vs. Pyridine) | Expected UV-Vis λmax Shift (vs. Pyridine) |
| 4-Methoxypyridine | Significant upfield shift of H3/H5 protons | Significant bathochromic (red) shift |
| 2-Methoxypyridine | Upfield shift of H4/H6 protons | Bathochromic (red) shift |
| 3-Methoxypyridine | General downfield shift of all protons | Hypsochromic (blue) or minimal shift |
Table 2: Expected spectroscopic trends for methoxypyridine isomers.
Protocol: Quantifying Electronic Effects with Hammett Plots
Causality: The Hammett equation provides a powerful tool to correlate reaction rates with the electronic properties of substituents, thereby creating a linear free-energy relationship. It allows for the quantification of a substituent's electron-donating or -withdrawing ability in a specific reaction context.[2][17]
Methodology (Hypothetical Kinetic Study):
-
Reaction Selection: Choose a reaction sensitive to the electronics of the pyridine nitrogen, such as the quaternization reaction with methyl iodide: Substituted-Pyridine + CH₃I → [Substituted-N-Methylpyridinium]⁺I⁻.
-
Substrate Synthesis: Synthesize a series of 4-substituted pyridines (e.g., X = H, CH₃, OCH₃, Cl, CN, NO₂) to probe a range of electronic effects.
-
Kinetic Runs: For each substrate, run the reaction under identical, pseudo-first-order conditions (large excess of CH₃I). Monitor the disappearance of the starting material or the appearance of the product over time using a suitable technique (e.g., UV-Vis, NMR, or HPLC).
-
Rate Constant Calculation: From the kinetic data, calculate the second-order rate constant (k) for each substituent.
-
Hammett Plot Construction: Plot log(kₓ/kн) on the y-axis against the known Hammett substituent constant (σₚ) for each group X on the x-axis. (kн is the rate constant for unsubstituted pyridine).
-
Analysis: The slope of the line is the reaction constant (ρ). A negative ρ value indicates that the reaction is accelerated by electron-donating groups. The data point for 4-methoxypyridine (σₚ = -0.27) should fall on this line, quantitatively confirming its electron-donating character in this reaction.
Conclusion and Outlook
The electronic influence of a methoxy group on a pyridine ring is a textbook case of structure-function relationships in organic chemistry. It is not the mere presence of the substituent but its precise location that dictates the molecule's fundamental character.
-
A 4-methoxy group acts as a powerful electron-donating group through resonance, enhancing basicity and activating the ring for electrophilic attack.
-
A 2-methoxy group is also electron-donating, though the effect is tempered by a stronger inductive pull.
-
A 3-methoxy group is effectively an electron-withdrawing group, as its resonance-donating capacity is crippled, allowing the inductive effect to dominate.
A thorough understanding of these principles, validated through the experimental methodologies outlined, is not merely an academic exercise. It is a prerequisite for the rational design of molecules in drug discovery, where tuning pKa is critical for bioavailability, and in materials science, where modulating the electronic landscape is key to creating novel liquid crystals and luminescent compounds.[18][19][20] By mastering these concepts, scientists can move from serendipitous discovery to targeted innovation, engineering molecules with precisely tailored properties to meet the challenges of modern chemistry.
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Title: Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R Source: ACS Publications - Organic Letters URL: [Link]
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Title: Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution Source: Royal Society of Chemistry - Organic & Biomolecular Chemistry URL: [Link]
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Title: Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions Source: National Institutes of Health (NIH) URL: [Link]
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Title: Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Source: ResearchGate URL: [Link]
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Title: Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators Source: ScienceDirect URL: [Link]
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Title: 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties Source: RSC Publishing - New Journal of Chemistry URL: [Link]
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Title: 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties Source: RSC Publishing URL: [Link]
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Title: Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Source: Semantic Scholar URL: [Link]
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Title: Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective Source: American Research Institute for Policy Development URL: [Link]
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Title: Hammett plot of the investigated pyridine substituents[21]. Source: ResearchGate URL: [Link]
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Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL: [Link]
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Title: pKa Data Compiled by R. Williams Source: ODU Chemistry URL: [Link]
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Title: Rapid Amination of Methoxy Pyridines with Aliphatic Amines Source: ACS Publications URL: [Link]
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Title: Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle Source: Science and Education Publishing URL: [Link]
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Title: 27.02 Resonance and Inductive Effects Source: YouTube URL: [Link]
-
Title: Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules Source: Royal Society of Chemistry URL: [Link]
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Title: Theoretical Considerations Concerning Hammett's Equation. III. σ‐Values for Pyridine and Other Aza‐Substituted Hydrocarbons Source: AIP Publishing URL: [Link]
-
Title: Direct Amination of Methoxy- and Methylthiopyridines with Amines by NaH-Iodide Composites Source: Nanyang Technological University URL: [Link]
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Title: Showing Compound 3-Methoxypyridine (FDB004414) Source: FooDB URL: [Link]
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Title: 2‐Methoxy Pyridine Source: ResearchGate URL: [Link]
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Title: Nucleophilic Dearomatization of Activated Pyridines Source: MDPI URL: [Link]
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Title: Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. I. Vibrational spectra of Cu4OBr n Cl(6−n)(4-Mepy)4 complexes Source: ResearchGate URL: [Link]
-
Title: basicity of pyridine-heterocyclic compounds Source: YouTube URL: [Link]
-
Title: 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties Source: ResearchGate URL: [Link]
-
Title: Worked ex - Resonance vs Inductive Effects Source: Khan Academy URL: [Link]
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Title: Worked ex - Resonance vs Inductive Effects | Electronic Effects | Chemistry | Khan Academy Source: YouTube URL: [Link]
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Title: Help ordering substituted pyridine Source: Reddit URL: [Link]
-
Title: Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) Source: SciELO South Africa URL: [Link]
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Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives Source: ResearchGate URL: [Link]
-
Title: Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine) Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive materials Source: ScienceDirect URL: [Link]
-
Title: 37.03 Nucleophilic Aromatic Substitution of Heteroarenes Source: YouTube URL: [Link]
-
Title: Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles Source: MDPI URL: [Link]
-
Title: Stereo effects for efficient synthesis of orange-red multiple resonance emitters centered on a pyridine ring Source: National Institutes of Health (NIH) URL: [Link]
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The Linchpin of Innovation: A Technical Guide to 2-Iodo-3-methoxypyridine in Agrochemical Research
Foreword: Beyond the Building Block
In the relentless pursuit of novel agrochemicals that are safer, more effective, and environmentally benign, the strategic selection of foundational molecular scaffolds is paramount. Simple intermediates are not mere commodities; they are the linchpins of innovation, dictating the accessible chemical space and, ultimately, the biological potential of an entire discovery program. 2-Iodo-3-methoxypyridine has emerged as one such linchpin. Its unassuming structure belies a potent combination of functionalities: a pyridine core ubiquitous in bioactive molecules, a methoxy group to modulate electronic and metabolic properties, and a strategically placed iodine atom—a gateway to immense structural diversity. This guide provides an in-depth, field-proven perspective on leveraging this powerful intermediate, moving from its fundamental synthesis to its application in the rational design of next-generation agrochemicals.
Part 1: Core Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is the bedrock of reliable and safe experimentation. This compound is a yellow solid at room temperature, and its characteristics are summarized below.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 93560-55-5 | [1] |
| Molecular Formula | C₆H₆INO | [1] |
| Molecular Weight | 235.02 g/mol | [1] |
| Appearance | Yellow Solid | [1] |
| Melting Point | 57-61 °C | |
| Purity | ≥97% (Typically ≥99% by HPLC) | [1] |
| Sensitivity | Light Sensitive | |
| Solubility | Soluble in common organic solvents (DCM, THF, Toluene, DMF). |
Safety & Handling Insights:
As with many halo-aromatic compounds, this compound should be handled with appropriate care.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dark place (0-8°C is recommended) under an inert atmosphere to prevent degradation, as the compound is light-sensitive.[1]
Part 2: Synthesis of the Core Intermediate
The most reliable and regioselective synthesis of this compound from readily available 3-methoxypyridine leverages the principle of Directed ortho-Metalation (DoM) .[2][3] The methoxy group acts as a powerful Directed Metalation Group (DMG), coordinating to an alkyllithium base and directing deprotonation specifically to the adjacent C2 position.[2][3][4] The resulting lithiated intermediate is then quenched with an iodine source.
Experimental Protocol: Synthesis via Directed ortho-Metalation
This protocol is a self-validating system; successful formation of the product confirms the predicted regioselectivity of the lithiation.
1. Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL per 10 mmol of substrate).
-
Dissolve 3-methoxypyridine (1.0 equivalent) in the THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
2. Lithiation:
-
Slowly add n-butyllithium (n-BuLi, 1.1 equivalents, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Causality: The methoxy group's oxygen atom chelates the lithium cation, positioning the butyl anion to abstract the sterically accessible and electronically activated proton at the C2 position.[3][4] This prevents deprotonation at other positions.
-
Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the 2-lithiated pyridine species.
3. Iodination (Quench):
-
In a separate flask, dissolve iodine (I₂, 1.2 equivalents) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C. The dark color of the iodine will dissipate upon reaction.
-
Causality: The highly nucleophilic carbanion at the C2 position attacks the electrophilic iodine, forming the C-I bond with high fidelity.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm slowly to room temperature over 1-2 hours.
4. Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Transfer the mixture to a separatory funnel and add water. Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a yellow solid.
Caption: Synthesis workflow for this compound via Directed ortho-Metalation.
Part 3: The Synthetic Hub: Palladium-Catalyzed Cross-Coupling
The true value of this compound in agrochemical design lies in the reactivity of its C2-iodo substituent.[1] The carbon-iodine bond is relatively weak, making it an excellent leaving group for oxidative addition to a palladium(0) catalyst. This initiates a catalytic cycle that enables the formation of new carbon-carbon and carbon-nitrogen bonds with exceptional precision and functional group tolerance—a cornerstone of modern synthetic chemistry.
Caption: Key cross-coupling reactions enabled by this compound.
A. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
This reaction is arguably the most powerful tool for creating C(sp²)-C(sp²) bonds, essential for linking the pyridine core to other aromatic or heteroaromatic systems.
-
Strategic Value: Many potent herbicides are based on biaryl or phenoxypyridine frameworks.[5] The Suzuki coupling provides direct access to these structures, allowing for rapid exploration of structure-activity relationships (SAR).
-
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv.).
-
Degas: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent: Add a degassed solvent system, typically a mixture like Toluene/Water or Dioxane/Water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. Purify via column chromatography.
-
B. Buchwald-Hartwig Amination: Installing Nitrogen Linkages
This reaction is the premier method for forming C(sp²)-N bonds, connecting the pyridine ring to primary or secondary amines.
-
Strategic Value: Amine and amide linkages are critical components of many agrochemicals, influencing solubility, target binding, and systemic properties. The Buchwald-Hartwig amination allows for the introduction of diverse amine fragments that would be inaccessible through classical methods.[6]
-
Protocol Considerations: The choice of palladium precursor, phosphine ligand (e.g., BINAP, Josiphos), and base (e.g., NaOtBu, K₃PO₄) is critical and substrate-dependent.[3][7] Reactions are typically run in anhydrous, aprotic solvents like toluene or dioxane under an inert atmosphere.
C. Sonogashira Coupling: Introducing Alkynyl Moieties
This reaction forges a bond between the C2 of the pyridine and a terminal alkyne, creating conjugated enyne systems.
-
Strategic Value: The alkynyl group is a versatile functional handle. It can act as a rigid linker to probe binding pockets or be further transformed into other functional groups. It is a key reaction for building complex natural products and bioactive molecules.[4][8]
-
Protocol: General Procedure for Sonogashira Coupling
-
Setup: To a solution of this compound (1.0 equiv.) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (an amine, e.g., triethylamine or diisopropylamine).
-
Degas: Bubble nitrogen or argon through the solution for 15-20 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.).
-
Reaction: Stir at room temperature or with gentle heating until completion.
-
Workup: Dilute with an organic solvent, filter through celite to remove metal salts, and wash the filtrate. After drying and concentration, the product is purified by chromatography.
-
Part 4: Application in Agrochemical Design: A Case Study in PPO-Inhibiting Herbicides
The true power of a chemical intermediate is demonstrated through its application. The phenoxypyridine scaffold, a direct bioisostere of diphenyl ether, is a well-validated pharmacophore in a major class of herbicides that inhibit the enzyme protoporphyrinogen oxidase (PPO).[5] PPO inhibition leads to the rapid accumulation of toxic protoporphyrin IX, causing lipid peroxidation and cell membrane disruption in susceptible plants.
This compound is an ideal starting point for synthesizing novel phenoxypyridine-based PPO inhibitors.
Logic of the Design Workflow:
-
Core Scaffold Selection: The 3-methoxypyridine unit is chosen as a bioisosteric replacement for one of the phenyl rings in a traditional diphenyl ether herbicide. The pyridine nitrogen can offer new hydrogen bonding interactions within the enzyme's active site and improve the molecule's physicochemical properties.
-
Key Bond Formation: The critical ether linkage can be formed via a nucleophilic aromatic substitution (SₙAr) reaction, where a substituted phenol displaces the 2-iodo group. While less common than cross-coupling for this specific bond, it is a viable strategy. Alternatively, and more powerfully, a related intermediate like 2-chloro-3-methoxypyridine can be used.
-
SAR Exploration via Cross-Coupling: The most potent application is to use the iodo-intermediate to build novel biaryl structures that mimic the "bent" shape of classic PPO inhibitors. A Suzuki-Miyaura coupling can attach a substituted phenyl ring directly to the C2 position, creating a scaffold that can be systematically modified.
Caption: Iterative drug discovery cycle for a PPO inhibitor using this compound.
Conclusion and Future Outlook
This compound is far more than a simple heterocyclic halide. It is a pre-functionalized, high-potential platform for agrochemical discovery. Its strategic value is rooted in the predictable regioselectivity of its synthesis and the unparalleled synthetic versatility afforded by its C-I bond. By mastering its application in palladium-catalyzed cross-coupling reactions, research and development teams can rapidly generate vast libraries of novel compounds built around the privileged 3-methoxypyridine core. This enables an efficient, iterative cycle of design, synthesis, and testing, accelerating the identification of lead candidates. As the demand for innovative and sustainable crop protection solutions grows, the intelligent application of such powerful chemical linchpins will remain a critical driver of progress in the agrochemical industry.
References
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Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. (n.d.). PubMed. [Link]
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Directed Metalation: A Survival Guide. (n.d.). Baran Lab. [Link]
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3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv. [Link]
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Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. [Link]
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Directed ortho metalation. (n.d.). Wikipedia. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). ResearchGate. [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]
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ortho metalation. (n.d.). Andrew G Myers Research Group. [Link]
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The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Science. [Link]
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Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). National Institutes of Health. [Link]
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3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv. [Link]
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Sonogashira Coupling. (n.d.). NROChemistry. [Link]
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PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. (2021). MDPI. [Link]
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PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. (2021). Semantic Scholar. [Link]
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Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (2022). MDPI. [Link]
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Chemical structures of representative protoporphyrinogen oxidase-inhibiting herbicides ().. (n.d.). ResearchGate. [Link]
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Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides. (2023). Weed Science. [Link]
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Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (2022). Encyclopedia.pub. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling with 2-Iodo-3-methoxypyridine
Introduction: The Strategic Importance of 2-Aryl-3-methoxypyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and clinical candidates.[1][2][3] The introduction of an aryl or heteroaryl substituent at the 2-position of a pyridine ring, particularly one bearing a methoxy group at the 3-position, generates the 2-aryl-3-methoxypyridine motif. This structural unit is of significant interest to researchers in drug development due to its versatile roles in molecular recognition. The methoxy group can influence the conformation of the molecule and its metabolic stability, while the 2-aryl substituent can be tailored to interact with specific biological targets.[2][4] For instance, biaryl pyridines are known to effectively occupy the ATP-binding pocket of kinases, a critical target class in oncology.[1] Furthermore, derivatives of this scaffold have demonstrated a wide range of biological activities, including potential as PI3K/mTOR dual inhibitors for cancer therapy, antituberculosis agents, and compounds with antifungal and antiviral properties.[2][4][5]
The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the synthesis of these valuable biaryl and heteroaryl structures.[6] This palladium-catalyzed reaction forges a carbon-carbon bond between an organohalide and an organoboron compound, offering a powerful and versatile tool for synthetic organic chemists.[6] Its development was a landmark achievement, recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[6] The reaction is renowned for its mild conditions, tolerance of a broad range of functional groups, and the use of environmentally benign boronic acids.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling for the synthesis of 2-aryl-3-methoxypyridines, using 2-iodo-3-methoxypyridine as the starting halide. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, present a representative table of achievable couplings, and discuss the significance of the resulting products in the context of modern drug discovery.
Mechanistic Insights: The Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[6] Understanding these steps is crucial for troubleshooting and optimizing the reaction conditions.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in our case, this compound) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in the formation of a square planar palladium(II) intermediate. The reactivity of the halide is a critical factor in this step, with the bond strength following the trend I > Br > Cl > F.[8] Consequently, this compound is a highly reactive substrate for this transformation.[8] The choice of a bulky and electron-rich phosphine ligand on the palladium catalyst can facilitate this step, especially for less reactive halides.
-
Transmetalation: Following oxidative addition, the next key step is transmetalation. In this process, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This step requires the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic substituent to the palladium center. The choice of base is therefore critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. The two organic groups (the pyridine and the newly transferred aryl group) on the palladium(II) complex couple to form the desired biaryl product, 2-aryl-3-methoxypyridine. In this process, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle. This step is often promoted by bulky phosphine ligands.
Below is a diagram illustrating the catalytic cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Aryl-3-methoxypyridines
This protocol provides a robust and generally applicable method for the Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids.
Materials and Reagents:
-
This compound (1.0 eq.)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water, or DMF/Water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Condenser (if heating conventionally)
-
Inert gas supply (Argon or Nitrogen)
Reaction Setup and Procedure:
The following workflow diagram outlines the key steps of the experimental procedure.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: To this solid mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) to the flask. The concentration of the limiting reagent is typically in the range of 0.1-0.5 M.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Alternatively, microwave irradiation can be employed to significantly reduce reaction times.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-3-methoxypyridine product.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes representative examples of Suzuki-Miyaura couplings of this compound with various boronic acids. The conditions provided are a general starting point and may require optimization for specific substrates to achieve maximum yields.
| Entry | Boronic Acid | Product | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-3-methoxypyridine | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-3-methoxypyridine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (10:1) | 110 | 8 | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-methoxypyridine | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 14 | 82-92 |
| 4 | Thiophen-2-ylboronic acid | 3-Methoxy-2-(thiophen-2-yl)pyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | DMF/H₂O (10:1) | 100 | 6 | 75-85 |
| 5 | Pyridin-3-ylboronic acid | 3-Methoxy-2,3'-bipyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 18 | 70-80 |
Applications in Drug Development: The 2-Aryl-3-methoxypyridine Scaffold
The 2-aryl-3-methoxypyridine core is a privileged scaffold in medicinal chemistry, and the Suzuki-Miyaura coupling provides a direct and efficient route to a diverse library of these compounds for biological screening.
-
Oncology: As previously mentioned, the biarylpyridine motif is a key feature in many kinase inhibitors.[1] The ability to rapidly synthesize a variety of 2-aryl-3-methoxypyridines allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets. For example, derivatives of sulfonamide methoxypyridines have been investigated as novel PI3K/mTOR dual inhibitors, which are promising therapeutic targets in cancer.[2]
-
Infectious Diseases: The 2-aryl-3-methoxypyridine scaffold has also shown promise in the development of anti-infective agents. For instance, novel riminophenazine derivatives incorporating a 2-methoxypyridylamino substituent have been synthesized and evaluated as potent antituberculosis agents.[4][5]
-
Other Therapeutic Areas: The versatility of the pyridine ring and the diverse functionalities that can be introduced via the Suzuki coupling make this scaffold amenable to targeting a wide range of biological systems. For example, various 2-phenylpyridine derivatives have been synthesized and evaluated for their insecticidal activity.[9] Additionally, other substituted methoxypyridine derivatives have shown potential as antifungal and antiviral agents.[1]
The following diagram illustrates the central role of the Suzuki-Miyaura coupling in a typical drug discovery workflow starting from this compound.
Caption: Role of Suzuki-Miyaura coupling in a drug discovery workflow.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for the synthesis of 2-aryl-3-methoxypyridines, a class of compounds with significant potential in drug discovery. The straightforward and robust nature of the reaction, coupled with the commercial availability of a wide array of boronic acids, allows for the rapid generation of diverse chemical libraries for biological evaluation. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can efficiently access these valuable scaffolds and accelerate the discovery of new therapeutic agents.
References
-
Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. (2014). Molecules, 19(4), 4384-4401. [Link]
-
Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. (2014). ResearchGate. [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2020). Molecules, 25(21), 5035. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition, 46(31), 5833-5836. [Link]
-
2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023). Molecules, 28(4), 1567. [Link]
-
Phosphine-Free Cross-Coupling Reaction of Halopyridines with Arylboronic Acids in an Ionic Liquid: Water Mixture. (2008). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Molecules, 28(6), 2736. [Link]
-
Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2020). Molecules, 25(18), 4242. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society, 135(32), 12048-12051. [Link]
- United States Patent: 9,000,161. (2015).
- Process for producing 2,3-diamino-6-methoxypyridine. (2007).
-
Suzuki Coupling Mechanism and Applications. (2018). YouTube. [Link]
-
Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. (2015). ResearchGate. [Link]
-
Suzuki Coupling. (2020). YouTube. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2014). New Journal of Chemistry, 38(10), 5018-5029. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers in Chemistry, 10, 943062. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024). PRISM: University of Calgary's Digital Repository. [Link]
-
Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. (1995). ResearchGate. [Link]
-
Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. (2018). ResearchGate. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). ResearchGate. [Link]
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Application Notes and Protocols for the Sonogashira Reaction of 2-Iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Sonogashira Coupling in Pyridine Scaffolding
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone in modern organic synthesis.[1][2] Its ability to form carbon-carbon bonds under relatively mild conditions has made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.[2] Pyridine moieties are prevalent in a vast array of bioactive compounds and pharmaceuticals. The introduction of an alkynyl group onto a pyridine ring via the Sonogashira reaction opens up a gateway to a diverse range of molecular architectures. The resulting alkynylpyridines are versatile intermediates, readily transformable into various functional groups and heterocyclic systems, making them highly valuable in drug discovery and development.
This guide provides a detailed examination of the Sonogashira reaction conditions specifically tailored for 2-iodo-3-methoxypyridine. As an electron-rich heteroaromatic iodide, its reactivity profile presents unique considerations for optimizing reaction outcomes. We will delve into the mechanistic underpinnings of the reaction, offer field-proven protocols, and discuss the critical parameters that influence the success of the coupling.
Mechanistic Overview: A Tale of Two Catalytic Cycles
The Sonogashira reaction elegantly orchestrates two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding this dual mechanism is paramount for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism proceeds as follows:
-
Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II)-aryl complex.[1] The reactivity of the halide is crucial, with iodides being the most reactive, followed by bromides and then chlorides.[1][3]
-
Transmetalation: The Pd(II)-aryl complex receives the alkynyl group from a copper(I) acetylide, which is generated in the copper cycle. This step forms a Pd(II)-aryl-alkynyl complex and regenerates the copper(I) catalyst.
-
Reductive Elimination: The Pd(II)-aryl-alkynyl complex undergoes reductive elimination to yield the desired 2-alkynyl-3-methoxypyridine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[4]
-
Deprotonation: A base, commonly an amine like triethylamine or diisopropylamine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[4]
-
Transmetalation: This copper acetylide is the key species that transfers the alkynyl moiety to the palladium center in the palladium cycle.
-
Figure 1: Simplified diagram of the Sonogashira reaction catalytic cycles.
Key Reaction Parameters for this compound
The success of the Sonogashira coupling of this compound hinges on the careful selection and control of several key parameters. The presence of the electron-donating methoxy group can influence the reactivity of the C-I bond, making optimization crucial.
| Parameter | Recommended Reagents/Conditions | Rationale and Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is often preferred due to its higher stability and solubility compared to Pd(PPh₃)₄.[1][3] For electron-rich aryl iodides, a catalyst loading of 1-5 mol% is typically sufficient. |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | CuI is the most common and effective co-catalyst.[2] It facilitates the formation of the copper acetylide, which is essential for the transmetalation step. A loading of 1-5 mol% is generally used. |
| Base | Triethylamine (Et₃N), Diisopropylamine (iPr₂NH) | An amine base is required to neutralize the HI formed during the reaction and to deprotonate the terminal alkyne.[5] Et₃N is a common choice and can often be used as the solvent as well.[6] |
| Solvent | N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Triethylamine (Et₃N) | The choice of solvent depends on the solubility of the substrates and reagents. DMF is a versatile polar aprotic solvent suitable for a wide range of Sonogashira reactions.[6] Using the amine base as the solvent can simplify the reaction setup. |
| Temperature | Room Temperature to 65 °C | Aryl iodides are highly reactive in Sonogashira couplings and often react efficiently at room temperature.[2] Gentle heating (e.g., 50-65 °C) can be employed to accelerate the reaction if needed, especially with less reactive alkynes.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent the oxidative degradation of the Pd(0) catalyst and the homocoupling of the terminal alkyne (Glaser coupling), the reaction should be performed under an inert atmosphere.[5] |
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of this compound. It is recommended to perform a small-scale test reaction to optimize the conditions for a specific alkyne substrate.
Protocol 1: General Conditions for Aromatic and Aliphatic Alkynes
This protocol is adapted from a general procedure for the Sonogashira coupling of iodopyridines.[6][7]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification reagents and equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.05 eq).
-
Add DMF as the solvent, followed by Et₃N (2-3 eq).
-
Add the terminal alkyne (1.1-1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at 65 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-3-methoxypyridine.
Figure 2: General workflow for the Sonogashira coupling of this compound.
Troubleshooting and Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature or using a more active palladium catalyst or ligand system. Ensure that the reagents are pure and the reaction is conducted under strictly anaerobic conditions.
-
Homocoupling of Alkyne (Glaser Coupling): The formation of a diyne byproduct indicates the presence of oxygen. Improve the degassing of solvents and ensure a robust inert atmosphere.
-
Dehalogenation of the Starting Material: This side reaction can sometimes occur. Using milder bases or lower reaction temperatures may help to minimize it.
-
Purification Challenges: The polarity of the resulting 2-alkynyl-3-methoxypyridine can vary significantly depending on the substituent on the alkyne. A careful selection of the eluent system for column chromatography is essential for effective purification.
Conclusion
The Sonogashira reaction is a powerful and reliable method for the synthesis of 2-alkynyl-3-methoxypyridines. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can efficiently access these valuable intermediates for drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important transformation.
References
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Yıldız, Z. et al. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances2016 , 6, 84852-84861. Available at: [Link]
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Liang, Y. et al. Sonogashira Coupling. Chemistry LibreTexts2021 . Available at: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
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Wikipedia. Sonogashira coupling. Available at: [Link]
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Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107, 874-922. Available at: [Link]
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Yıldız, Z. et al. Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. Request PDF2016 . Available at: [Link]
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Cox, P. B. et al. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education2017 , 94, 940-944. Available at: [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. 2013 . Available at: [Link]
-
Zhu, Q. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis2017 , 6, 121-133. Available at: [Link]
-
Doucet, H. & Hierso, J.-C. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Catalysts2011 , 1, 3-17. Available at: [Link]
-
Chen, C. et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols2023 , 4, 102123. Available at: [Link]
-
Chinchilla, R. & Nájera, C. Recent Advances in Sonogashira Reactions. Chemical Society Reviews2011 , 40, 5084-5121. Available at: [Link]
-
ChemHelper. Sonogashira cross-coupling reaction. YouTube2020 . Available at: [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Iodo-3-methoxypyridine
Introduction: The Strategic Importance of 2-Iodo-3-methoxypyridine in Modern Synthesis
The 3-methoxypyridine scaffold is a privileged structural motif frequently encountered in medicinal chemistry and materials science.[1][2] Its derivatives have shown a wide range of biological activities, making them valuable building blocks in drug discovery programs.[3] Among the various functionalized 3-methoxypyridines, this compound stands out as a particularly versatile and strategic intermediate. The presence of the iodo group at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a diverse array of substituents and the construction of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4][5] This guide provides detailed application notes and validated protocols for the four most synthetically impactful palladium-catalyzed cross-coupling reactions of this compound: the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. Each section is designed to provide researchers, scientists, and drug development professionals with the practical knowledge and in-depth understanding necessary to successfully implement these transformative reactions in their own laboratories.
PART 1: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[6][7] It involves the coupling of an organoboron reagent with an organohalide, catalyzed by a palladium complex in the presence of a base.[4][8] For this compound, this reaction allows for the direct and efficient introduction of various aryl and heteroaryl moieties at the 2-position.
Mechanism and Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by the base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-3-methoxypyridine
This protocol is adapted from a representative Suzuki-Miyaura coupling of an iodo-heterocycle with an arylboronic acid.[9]
Reaction Scheme:
Reagents and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Starting material |
| 4-Methoxyphenylboronic acid | Coupling partner |
| Pd₂(dba)₃ | Palladium catalyst precursor |
| XPhos | Ligand |
| K₃PO₄ | Base |
| 1,4-Dioxane | Solvent |
| Water | Co-solvent |
| Microwave vial | Reaction vessel |
| Magnetic stirrer | Stirring |
| Microwave reactor | Heating |
| Standard glassware | For workup and purification |
| Silica gel | For chromatography |
Experimental Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), K₃PO₄ (3.0 equiv.), XPhos (0.06 equiv.), and Pd₂(dba)₃ (0.03 equiv.).
-
Inert Atmosphere: Seal the vial and purge with argon for 5-10 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 ratio) to the vial via syringe.
-
Reaction: Place the vial in a microwave reactor and heat to 120 °C for 10-20 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-3-methoxypyridine.
PART 2: Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[10] For this compound, the Sonogashira coupling provides a direct route to 2-alkynyl-3-methoxypyridine derivatives, which are valuable intermediates in organic synthesis.
Mechanism and Rationale
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][10]
-
Palladium Cycle: Similar to the Suzuki coupling, the palladium cycle begins with the oxidative addition of the Pd(0) catalyst to this compound.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide.
-
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) intermediate. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
It is worth noting that copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[11]
Detailed Protocol: Synthesis of 3-Methoxy-2-(phenylethynyl)pyridine
This protocol is based on general procedures for the Sonogashira coupling of aryl iodides with terminal alkynes.[11][12]
Reaction Scheme:
Reagents and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Starting material |
| Phenylacetylene | Coupling partner |
| Pd(PPh₃)₄ | Palladium catalyst |
| CuI | Copper(I) co-catalyst |
| Triethylamine (Et₃N) | Base and solvent |
| Schlenk flask | Reaction vessel |
| Magnetic stirrer | Stirring |
| Oil bath | Heating |
Experimental Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add degassed triethylamine, followed by phenylacetylene (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired product.
PART 3: Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[13][14][15] This reaction is a powerful tool for the synthesis of substituted alkenes. When applied to this compound, the Heck reaction allows for the introduction of vinyl groups at the 2-position.
Mechanism and Rationale
The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.[15]
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound.
-
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a hydridopalladium(II) species.
-
Catalyst Regeneration: The base regenerates the Pd(0) catalyst from the hydridopalladium(II) species.
[Image of the Heck reaction of this compound with ethyl acrylate to yield ethyl (E)-3-(3-methoxypyridin-2-yl)acrylate]
Detailed Protocol: Synthesis of N-phenyl-3-methoxypyridin-2-amine
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl halides. [6][13] Reaction Scheme:
Reagents and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Starting material |
| Aniline | Coupling partner |
| Pd(OAc)₂ | Palladium catalyst precursor |
| Xantphos | Ligand |
| Cs₂CO₃ | Base |
| Toluene | Solvent |
| Schlenk tube | Reaction vessel |
| Magnetic stirrer | Stirring |
| Oil bath | Heating |
Experimental Procedure:
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), Xantphos (0.04 equiv.), and Cs₂CO₃ (1.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add degassed toluene and aniline (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C for 16-24 hours.
-
Workup: After cooling, filter the reaction mixture through Celite and wash with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst and ligand.- Ensure proper degassing of solvents and purging with inert gas.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents.- Increase the reaction temperature. |
| Formation of side products (e.g., homocoupling) | - Presence of oxygen- Inappropriate ligand- For Sonogashira, copper-catalyzed alkyne dimerization | - Rigorously exclude oxygen.- Screen different ligands (e.g., bulky phosphines).- For Sonogashira, consider a copper-free protocol. |
| Decomposition of starting material | - Reaction temperature too high- Base is too strong | - Lower the reaction temperature.- Use a milder base. |
| Difficulty in product purification | - Similar polarity of product and byproducts | - Optimize chromatography conditions (solvent system, gradient).- Consider recrystallization. |
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Common Organic Chemistry. Suzuki Reaction. [Link]
-
ResearchGate. Heck reactions of aryl halides with ethyl acrylate. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Screening catalytic conditions in Heck coupling. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Cambridge Bioscience. 3-Methoxypyridine. [Link]
-
MDPI. Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. [Link]
-
Beilstein Journal of Organic Chemistry. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
ResearchGate. Heck coupling of iodobenzene and ethyl acrylate after 4 h. [Link]
-
ResearchGate. Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
ResearchGate. Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. [Link]
-
Wikipedia. Heck reaction. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Chemistry LibreTexts. 21.01.1: Heck Reaction. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
PubMed Central. Organoborane coupling reactions (Suzuki coupling). [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Application Notes and Protocols for the Heck Reaction: Synthesis of Substituted 3-Methoxypyridines
Introduction: The Strategic Importance of Pyridine Scaffolds and the Heck Reaction
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to their ability to act as bioisosteres of other aromatic systems and engage in crucial hydrogen bonding interactions with biological targets. The development of efficient and versatile methods for the functionalization of the pyridine ring is therefore a paramount objective in drug discovery and development. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands out as a powerful tool for the formation of carbon-carbon bonds, offering a direct route to vinyl-substituted pyridines which are valuable intermediates for further chemical transformations.[1][2]
This application note provides a detailed protocol for the Heck reaction of 2-iodo-3-methoxypyridine, a common pyridine building block. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss key optimization strategies to empower researchers to successfully apply this methodology in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[1][3][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
The cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) species, forming a Pd(II) intermediate.[3][5] This is followed by olefin coordination and subsequent migratory insertion of the alkene into the palladium-carbon bond.[3] The regioselectivity of the reaction is determined at this stage. A crucial β-hydride elimination step then occurs, yielding the desired vinylpyridine product and a palladium-hydride species.[3] Finally, reductive elimination of HX, facilitated by a base, regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate
This protocol provides a representative procedure for the Heck coupling of this compound with an activated alkene, ethyl acrylate. The rationale behind the choice of reagents is explained to provide a framework for adaptation to other substrates.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diatomaceous earth
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (e.g., 0.02-0.05 equivalents) and triphenylphosphine (e.g., 0.04-0.10 equivalents). The phosphine ligand stabilizes the palladium catalyst and facilitates the reaction.[6] The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 10-15 minutes until the catalyst and ligand have dissolved. Subsequently, add this compound (1.0 equivalent), ethyl acrylate (1.2-1.5 equivalents), and triethylamine (2.0-3.0 equivalents). Triethylamine acts as the base to neutralize the hydriodic acid (HI) generated during the catalytic cycle.[1]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C using a pre-heated oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. The aqueous washes help to remove the triethylammonium iodide salt and any remaining base.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Data Summary and Optimization
The success of the Heck reaction is highly dependent on the judicious choice of reaction parameters. The following table summarizes key variables and provides guidance for optimization.
| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective precatalyst.[7] The active Pd(0) species is generated in situ.[8] |
| Ligand | PPh₃, P(o-tol)₃, Buchwald-type ligands | Triphenylphosphine is a cost-effective and generally effective ligand.[6] For less reactive substrates, more electron-rich and bulky phosphine ligands may be required to promote oxidative addition and reductive elimination.[9] |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | An organic amine base like triethylamine is commonly used.[1] Inorganic bases such as potassium or cesium carbonate can also be effective, particularly in polar aprotic solvents.[7] |
| Solvent | DMF, DMAc, Toluene, Acetonitrile | Polar aprotic solvents like DMF and DMAc are generally good choices. For some substrates, toluene or acetonitrile may be preferred. |
| Temperature | 80-120 °C | The reaction temperature will depend on the reactivity of the substrates. Higher temperatures may be required for less reactive halides. |
| Alkene Partner | Electron-deficient alkenes (e.g., acrylates, styrenes) | Electron-withdrawing groups on the alkene generally accelerate the migratory insertion step and lead to higher yields.[1] |
Troubleshooting Common Issues
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a different ligand), or ensuring the reagents and solvent are anhydrous.
-
Formation of Side Products: The formation of reduced starting material (dehalogenation) can sometimes occur. This may be minimized by adjusting the base or solvent. Isomerization of the product double bond can also be an issue, which can sometimes be controlled by the choice of ligand and reaction conditions.
-
Catalyst Decomposition: The formation of palladium black is an indication of catalyst decomposition. This can be mitigated by using a suitable ligand to stabilize the palladium species and by maintaining a strict inert atmosphere.
Conclusion
The Heck reaction is a robust and versatile method for the C-C bond formation, and its application to pyridine-containing molecules like this compound opens up a wide range of possibilities for the synthesis of novel compounds with potential applications in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this powerful transformation to access a diverse array of substituted pyridines.
References
-
Wikipedia. Heck reaction. [Link]
-
Gong, W., et al. (2020). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Molecules, 25(18), 4266. [Link]
-
BYJU'S. Heck Reaction Mechanism. [Link]
-
Wikipedia. Heck reaction. [Link]
-
ResearchGate. Mechanism of the palladium-catalyzed Heck reaction. [Link]
-
Wipf Group. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. [Link]
-
ResearchGate. What is the role of PPh3 in Heck coupling?. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
Journal of Organic Chemistry. Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane. [Link]
-
ResearchGate. Optimization of Heck reaction conditions. a. [Link]
-
Royal Society of Chemistry. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
ResearchGate. Heck coupling between iodobenzene and styrene catalyzed by 0.5 mol% Pd-[Salen-Py][Br]2, Pd-Salen or Pd(OAc)2. [Link]
-
Royal Society of Chemistry Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
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Application Notes and Protocols for Catalyst and Ligand Selection in Cross-Coupling Reactions of 2-Iodo-3-methoxypyridine
Introduction: Navigating the Challenges of 2-Iodo-3-methoxypyridine Couplings
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of substituted pyridines is a cornerstone of modern synthetic chemistry. The this compound scaffold, in particular, is a valuable building block, offering a handle for the introduction of diverse molecular complexity. However, the inherent electronic properties and coordinating ability of the pyridine nitrogen present unique challenges in transition metal-catalyzed cross-coupling reactions, a phenomenon often referred to as the "2-pyridyl problem".[1] This can lead to catalyst inhibition, low yields, and undesired side reactions.
The methoxy group at the 3-position introduces an additional layer of complexity. As an electron-donating group, it increases the electron density of the pyridine ring, which can affect the oxidative addition step in the catalytic cycle.[2] This guide provides a detailed analysis of catalyst and ligand selection for the successful coupling of this compound in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering field-proven insights and detailed protocols to empower your synthetic endeavors.
The Critical Role of Ligand Selection
The success of palladium-catalyzed cross-coupling reactions with this compound is profoundly dependent on the choice of ligand. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. To mitigate this, bulky and electron-rich phosphine ligands are often employed. These ligands serve several crucial functions:
-
Steric Shielding: The bulk of the ligand can sterically hinder the coordination of the pyridine nitrogen to the palladium center.
-
Promotion of Reductive Elimination: The electron-donating nature of the ligand increases electron density on the palladium, facilitating the rate-limiting reductive elimination step to release the desired product.
-
Stabilization of the Catalytic Species: Well-designed ligands stabilize the active Pd(0) species, preventing decomposition and promoting catalyst turnover.
The interplay between the steric and electronic properties of the ligand is a key consideration in optimizing these reactions.
Sources
Application Note: Strategic Synthesis of Biaryl Compounds Utilizing 2-Iodo-3-methoxypyridine
Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of biaryl and heteroaryl compounds using 2-Iodo-3-methoxypyridine as a key building block. Biaryl scaffolds are privileged motifs in medicinal chemistry and materials science, and their efficient construction is of paramount importance.[1][2] this compound offers a versatile platform for introducing a methoxypyridinyl moiety through various palladium-catalyzed cross-coupling reactions. This document delves into the mechanistic underpinnings, practical execution, and optimization of Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, as well as the related Buchwald-Hartwig amination for C-N bond formation. The protocols and insights provided are tailored for researchers, chemists, and professionals in drug development seeking to leverage this valuable reagent.
The Strategic Importance of Biaryls and this compound
The biaryl structural unit is a cornerstone in modern drug discovery, present in numerous therapeutics targeting a wide array of diseases.[2][3] Its rigid, well-defined geometry allows it to engage in specific, high-affinity interactions with protein targets. Consequently, developing robust and versatile methods for synthesizing complex biaryls is a critical objective in organic and medicinal chemistry.[4][5]
Palladium-catalyzed cross-coupling reactions represent the most powerful and widely adopted technology for forming carbon-carbon bonds.[6][7] These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer mild conditions, broad functional group tolerance, and high efficiency.[6]
Within this context, this compound emerges as a highly valuable heterocyclic building block. The carbon-iodine bond is the most reactive among halogens in the crucial oxidative addition step of the catalytic cycle, enabling reactions to proceed under milder conditions. The 3-methoxy group, an electron-donating substituent, modulates the electronic properties of the pyridine ring, influencing both reactivity and the physicochemical properties of the final biaryl product.
Core Methodology: Palladium-Catalyzed Cross-Coupling Reactions
The synthesis of biaryls from this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These processes share a common mechanistic framework, typically involving a Pd(0)/Pd(II) catalytic cycle.[8][9] The primary reactions covered in this guide are the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for C-C bond formation, coupling an organohalide with an organoboron species (typically a boronic acid or ester).[9][10] Its popularity stems from the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[11]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[9][10][12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Rationale / Notes |
| Catalyst (mol%) | Pd(PPh₃)₄ (2-5%) or Pd(OAc)₂ (1-2%) | Pd(PPh₃)₄ is a reliable pre-catalyst. Pd(OAc)₂ is often paired with a phosphine ligand.[13] |
| Ligand (mol%) | PPh₃ (2-4%) or XPhos (2-5%) | Triphenylphosphine (PPh₃) is classic and cost-effective. Buchwald ligands like XPhos are for more challenging couplings.[13] |
| Base (Equiv.) | K₂CO₃ (2-3) or Na₂CO₃ (2) | An aqueous base is required to activate the boronic acid for transmetalation.[11] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O | Biphasic systems are common and facilitate the interaction of organic and inorganic reagents.[13] |
| Temperature (°C) | 80 - 110 | Heating is typically required to drive the reaction to completion. |
| Time (h) | 12 - 24 | Reaction progress should be monitored by TLC or GC-MS. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen).
-
-
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.[13]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The solvent must be thoroughly degassed (e.g., by bubbling with argon for 20-30 minutes) to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
-
Stille Coupling: Utilizing Organostannanes
The Stille reaction couples an organohalide with an organotin compound (stannane).[14] A key advantage is the stability and functional group tolerance of the organostannane reagents.[15] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts.[16]
Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[15][17] In the transmetalation step, the organic group is transferred from the tin reagent to the palladium center. The presence of additives like Cu(I) salts can accelerate this step.[18]
Experimental Protocol: Stille Coupling
-
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
Aryltributylstannane (1.1 equiv.)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Optional: LiCl or CuI as an additive.
-
-
Procedure:
-
Reaction Setup: In a flame-dried flask under argon, dissolve this compound and the arylstannane in the degassed solvent.
-
Catalyst Addition: Add the palladium catalyst (and any additives).
-
Reaction: Heat the mixture (e.g., 80-100 °C) and monitor by TLC/GC-MS.
-
Workup: After cooling, the reaction mixture can be treated with an aqueous solution of KF to precipitate the tributyltin fluoride, which can be removed by filtration.[15] Extract the filtrate with an organic solvent, dry, and concentrate.
-
Purification: Purify via flash chromatography. Careful chromatography is often required to remove all traces of tin byproducts.
-
Other Key Transformations
While Suzuki and Stille couplings are primary methods for biaryl synthesis, other palladium-catalyzed reactions expand the utility of this compound for creating diverse molecular architectures.
Heck Reaction: Coupling with Alkenes The Heck (or Mizoroki-Heck) reaction forms a C-C bond between an aryl halide and an alkene, creating a substituted alkene.[8][19] This is invaluable for synthesizing stilbene analogs and other vinyl-substituted pyridines. The reaction requires a base (typically an amine like Et₃N) to regenerate the Pd(0) catalyst in the final step of the cycle.[20][21]
Caption: A typical experimental workflow for cross-coupling reactions.
Sonogashira Coupling: Coupling with Alkynes This reaction couples aryl halides with terminal alkynes to form arylalkynes.[22][23] It is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[24] The copper species is believed to form a copper acetylide, which then participates in the transmetalation step with the palladium center. Copper-free protocols have also been developed.[25]
Buchwald-Hartwig Amination: C-N Bond Formation For drug development, forming C-N bonds is as critical as forming C-C bonds. The Buchwald-Hartwig amination allows for the coupling of aryl halides with primary or secondary amines.[26][27] Using this compound in this reaction provides direct access to 2-amino-3-methoxypyridine derivatives, which are important pharmacophores. The reaction requires a palladium catalyst, a suitable phosphine ligand (often a sterically hindered biarylphosphine), and a strong base (e.g., NaOtBu).[28]
Practical Insights and Troubleshooting
-
Catalyst and Ligand Choice: The success of a cross-coupling reaction is highly dependent on the catalyst system. For simple couplings, Pd(PPh₃)₄ may suffice. For more challenging substrates (e.g., sterically hindered partners), more sophisticated and electron-rich ligands like those developed by Buchwald or Fu are often necessary to promote efficient oxidative addition and reductive elimination.[29][30]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can cause oxidation and deactivation. It is critical to ensure all reagents are dry and solvents are properly degassed, and the reaction is run under an inert atmosphere of argon or nitrogen.[13]
-
Base Selection: The choice of base is crucial. In Suzuki couplings, it activates the boronic acid.[11] In Heck and Buchwald-Hartwig reactions, it is involved in the regeneration of the catalyst.[21][27] The base must be compatible with the functional groups present in the substrates.
-
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the consumption of the starting material using techniques like TLC or GC-MS to determine the reaction endpoint. This prevents the formation of decomposition byproducts from prolonged heating.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex biaryl and heteroaryl compounds. Through well-established palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions, researchers can efficiently introduce the 3-methoxypyridinyl moiety into a wide range of molecular scaffolds. Furthermore, the Buchwald-Hartwig amination provides a direct route to valuable amino-pyridine derivatives. A rational choice of catalyst, ligand, base, and solvent, combined with careful execution and monitoring, will enable the successful application of this reagent in drug discovery and materials science programs.
References
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (2022). Pharmacomodulation of the Antimalarial Plasmodione: Synthesis of Biaryl- and N-Arylalkylamine Analogues, Antimalarial Activities and Physicochemical Properties. Retrieved from [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Wikipedia. (2023). Heck reaction. Retrieved from [Link]
-
David Spring Group, University of Cambridge. (n.d.). Medium-Ring and Iodinated Biaryl Synthesis by Organocuprate Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (2023). Stille reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
YouTube. (2015). Heck reaction. Retrieved from [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of biaryl structure applications. Retrieved from [Link]
-
NIH Public Access. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ACS Publications. (2012). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. Retrieved from [Link]
-
Wikipedia. (2024). Cross-coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Retrieved from [Link]
-
University of Regensburg. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Previous methods of preparing biaryls from aryl iodides. (b) Our.... Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of biaryl compounds. Retrieved from [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). The Stille Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2019). HECK REACTION: Heterocyclic reactants mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Nature. (2022). Expanding chemical space by para-C−H arylation of arenes. Retrieved from [Link]
-
YouTube. (2019). Sonogashira coupling. Retrieved from [Link]
-
MDPI. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected biaryl-containing drug compounds. Retrieved from [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of drugs containing a biaryl moiety. Retrieved from [Link]
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The Strategic Synthesis of Substituted Pyridines from 2-Iodo-3-methoxypyridine: A Guide for Drug Discovery
Introduction: The Centrality of the Pyridine Scaffold in Modern Medicine
The pyridine ring is a cornerstone of contemporary drug discovery and development.[1][2] Its presence in a multitude of FDA-approved therapeutics underscores its importance as a privileged scaffold. The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen atom contribute to favorable pharmacokinetic profiles, enhancing the solubility and bioavailability of drug candidates.[3] Consequently, the development of robust and versatile synthetic methodologies for the regioselective functionalization of pyridines is of paramount importance to medicinal chemists.[4]
This technical guide focuses on the synthetic utility of 2-iodo-3-methoxypyridine as a versatile starting material for the preparation of a diverse array of substituted pyridines. The presence of an iodine atom at the 2-position provides a highly reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents with a high degree of control.[5] The methoxy group at the 3-position, in addition to influencing the electronic properties of the ring, can serve as a synthetic handle for further transformations or be a key pharmacophoric element in the final molecule.[6]
This document provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi, and Stille—as applied to this compound. Each section will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and present quantitative data to guide the researcher in the efficient synthesis of novel pyridine derivatives.
I. The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[7][8] The reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide.[9] For this compound, this reaction allows for the selective introduction of various aryl or heteroaryl substituents at the 2-position.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DME/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 24 | 90 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 3 | 3-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ | Toluene | 100 | 8 | 92 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 90 | 16 | 78 |
II. The Sonogashira Coupling: Constructing C(sp²)–C(sp) Linkages
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[11] For this compound, the Sonogashira coupling provides a direct route to 2-alkynyl-3-methoxypyridines, which are valuable intermediates in medicinal chemistry.
Mechanistic Insights
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate in the palladium cycle.
Figure 2: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne. Anhydrous and anaerobic conditions are typically required.[12]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | RT | 6 | 95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 50 | 8 | 88 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ (2) | CuI (3) | TEA | DMF | RT | 12 | 91 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | TEA | THF | 40 | 10 | 85 |
III. The Buchwald-Hartwig Amination: Crafting C–N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for the formation of aryl amines from aryl halides and primary or secondary amines.[13][14] This reaction has become an indispensable tool in medicinal chemistry for the synthesis of a wide range of nitrogen-containing compounds.[15]
Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions and involves:[16]
-
Oxidative Addition: A Pd(0) complex reacts with this compound to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a strong base to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is crucial for the success of the reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos (1/2) | NaOt-Bu | Toluene | 100 | 12 | 93 |
| 2 | Aniline | Pd(OAc)₂/BINAP (2/4) | Cs₂CO₃ | Dioxane | 110 | 18 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃/BrettPhos (1.5/3) | K₃PO₄ | Toluene | 100 | 16 | 89 |
| 4 | Pyrrolidine | Pd(OAc)₂/DavePhos (2/4) | NaOt-Bu | Dioxane | 90 | 10 | 96 |
IV. The Negishi and Stille Couplings: Alternative C–C Bond Formations
While the Suzuki-Miyaura coupling is often the go-to method for C(sp²)–C(sp²) bond formation, the Negishi and Stille couplings offer valuable alternatives, particularly when the corresponding organoboron reagents are unstable or difficult to prepare.
The Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes, allowing for milder reaction conditions in some cases.[17][18] The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination.[19]
The Stille Coupling
The Stille coupling employs organostannane reagents.[20] A key advantage of organostannanes is their stability to air and moisture, making them easy to handle.[21] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture.[22] The mechanism also follows the familiar oxidative addition, transmetalation, and reductive elimination pathway.[23]
Experimental Considerations
The general protocols for Negishi and Stille couplings are similar to that of the Suzuki-Miyaura reaction, with the primary difference being the nature of the organometallic reagent. For Negishi couplings, the organozinc reagent is often prepared in situ from the corresponding organohalide. For Stille couplings, the organostannane is typically a stable, isolable compound.
Figure 4: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion: A Versatile Platform for Pyridine Diversification
This compound stands out as a highly valuable and versatile building block in the synthesis of substituted pyridines. The strategic application of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi, and Stille couplings, provides medicinal chemists with a powerful toolkit for the rapid and efficient diversification of the pyridine scaffold. A thorough understanding of the mechanistic principles and careful optimization of reaction conditions are key to successfully harnessing the full synthetic potential of this important intermediate in the quest for novel therapeutics.
References
- Dorel, R., & Grugel, C. P. (2019). The Buchwald-Hartwig Amination After 25 Years.
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
- Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer.
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
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YouTube. (2020, February 13). Suzuki cross-coupling reaction [Video]. ChemHelpASAP. [Link]
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Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]
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Royal Society of Chemistry. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chem-Station. (2014, March 14). Negishi Cross Coupling Reaction. [Link]
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NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 2-Iodo-3-methoxypyridine in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for lead generation, emphasizing the efficient exploration of chemical space with low molecular weight compounds.[1][2] The success of any FBDD campaign hinges on the quality of the fragment library and the strategic pathways available for elaborating initial hits into potent leads. This guide provides an in-depth examination of 2-Iodo-3-methoxypyridine as a high-value fragment. We will explore the rationale behind its use, its advantageous physicochemical properties, and its role as a versatile scaffold for hit-to-lead optimization. Detailed protocols for screening, validation, and, most critically, synthetic elaboration are provided to equip researchers with the practical knowledge to leverage this fragment's full potential.
Introduction: The Rationale for Halogenated Fragments in FBDD
The core principle of FBDD is to identify weak-binding, but highly ligand-efficient fragments that can be optimized into high-affinity drug candidates.[1][3] The choice of fragments is therefore paramount. While traditional libraries focus on varied carbon scaffolds, halogenated fragments, particularly those containing iodine, offer distinct advantages. The iodine atom, being large and polarizable, can form specific, favorable interactions known as halogen bonds with protein backbones or side chains, providing unique binding motifs.
More importantly, the carbon-iodine bond serves as an exceptionally versatile synthetic handle. Its reactivity in well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) provides a robust and predictable vector for fragment elaboration.[4][5] This allows chemists to "grow" the fragment hit in a controlled, directional manner to probe adjacent pockets of the target protein, a cornerstone of the hit-to-lead process.[6][7] this compound embodies these advantages within a privileged pyridine scaffold, a common motif in biologically active compounds.[5][8]
Profile of a Powerhouse Fragment: this compound
This compound is a yellow solid at room temperature.[4] Its structure is deceptively simple, yet each component contributes to its utility in FBDD.
-
The Pyridine Core: The nitrogen atom acts as a hydrogen bond acceptor and can be crucial for anchoring the fragment in a binding site. It also influences the fragment's solubility and overall electronic properties.
-
The Methoxy Group: This group can act as a hydrogen bond acceptor and helps to modulate the fragment's solubility and metabolic stability. Its position at the 3-position influences the electronic nature of the pyridine ring.
-
The Iodo Group: This is the key to the fragment's synthetic versatility. It provides a reliable reaction site for C-C and C-N bond formation, enabling rapid and targeted fragment elaboration.[4][9] Furthermore, as a heavy atom, it can be a significant aid in solving X-ray crystal structures by providing a strong anomalous signal, simplifying the process of determining the fragment's binding mode.[10][11]
Data Presentation: Physicochemical Properties
The properties of this compound align well with the generally accepted "Rule of Three" for fragment design, making it an ideal candidate for inclusion in screening libraries.[12]
| Property | Value | "Rule of Three" Guideline | Source |
| CAS Number | 93560-55-5 | N/A | [4][13] |
| Molecular Formula | C₆H₆INO | N/A | [4][13] |
| Molecular Weight | 235.02 g/mol | < 300 Da | [4][13] |
| cLogP (Predicted) | ~1.5 - 2.0 | ≤ 3 | (Calculated) |
| Hydrogen Bond Donors | 0 | ≤ 3 | (Structure) |
| Hydrogen Bond Acceptors | 2 (N, O) | ≤ 3 | (Structure) |
| Rotatable Bonds | 1 | ≤ 3 | (Structure) |
The FBDD Workflow with this compound
The journey from a fragment library to a validated, structurally characterized hit involves a multi-stage cascade of biophysical techniques.[14] Each stage serves to filter the initial pool of compounds, ensuring that resources are focused on the most promising candidates.
Caption: High-level FBDD workflow from initial screen to lead optimization.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free biophysical technique that measures changes in refractive index at the surface of a sensor chip to detect binding events in real-time.[15] It is highly sensitive, making it ideal for detecting the weak interactions typical of fragments.[16] A multiplexed approach, screening against the target and control proteins simultaneously, is crucial for eliminating non-specific binders early.[17][18]
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chips (e.g., CM5)
-
Target protein of interest, purified and quality controlled
-
Control or unrelated protein for counter-screening
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Standard immobilization reagents (EDC, NHS, ethanolamine)
Step-by-Step Methodology:
-
Protein Immobilization: Immobilize the target protein and a control protein on separate flow cells of the sensor chip using standard amine coupling chemistry. Aim for a density that will yield a theoretical Rmax of ~50-100 RU for the fragment.
-
Fragment Preparation: Prepare a dilution series of this compound in running buffer. A typical screening concentration is 50-200 µM. Ensure the final DMSO concentration is consistent across all samples and matched in the running buffer (typically ≤ 1%).
-
Screening Injection: Inject the fragment solution over all flow cells. Include buffer-only injections periodically for double referencing.
-
Data Acquisition: Monitor the sensorgram for a binding response (increase in RU) that is specific to the target protein flow cell.
-
Analysis:
-
Hit Identification: A fragment is considered a hit if it shows a dose-dependent binding response on the target channel but not on the control channel.
-
Promiscuous Binder Flagging: Fragments showing high binding to both target and control surfaces are flagged as potential non-specific binders or aggregators and are often deprioritized.[19]
-
Trustworthiness Check:
-
Positive Control: Include a known weak binder to the target to ensure the protein is active on the chip surface.
-
Negative Control: Use a structurally similar but inactive compound (if available) to confirm binding specificity.
-
DMSO Calibration: Perform a DMSO calibration curve to correct for solvent effects.
Protocol 2: Hit Validation and Characterization by NMR Spectroscopy
Principle: NMR spectroscopy is a powerful tool in FBDD. Protein-observed methods like ¹H-¹⁵N HSQC detect chemical shift perturbations (CSPs) in the protein's spectrum upon fragment binding, confirming the interaction and identifying the binding site.[12][20] Ligand-observed methods like Saturation Transfer Difference (STD) or WaterLOGSY are also highly effective for detecting weak binding.[21]
Materials:
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
-
¹⁵N-labeled target protein (for HSQC)
-
Unlabeled protein (for ligand-observed methods)
-
NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O)
-
This compound stock solution in d6-DMSO
Step-by-Step Methodology (HSQC):
-
Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein (~50 µM) alone. This serves as the reference state.
-
Fragment Addition: Add a stoichiometric excess of this compound (e.g., 500 µM to 1 mM) to the protein sample.
-
Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
Data Analysis:
-
Overlay the reference and test spectra.
-
Identify residues whose amide peaks have shifted (CSPs). These residues constitute the binding site or are allosterically affected by binding.
-
The magnitude of the CSPs can provide information on the proximity to the binding site.
-
Trustworthiness Check:
-
Solubility Test: Ensure the fragment is soluble at the screening concentration by running a ¹H NMR of the fragment alone in the NMR buffer.
-
Titration: To confirm a specific interaction and estimate the dissociation constant (Kd), perform a titration by adding increasing concentrations of the fragment and monitoring the CSPs.
From Hit to Lead: The Power of the Iodo Group
Once this compound is confirmed as a validated, structurally characterized hit, the iodo group becomes the focal point for synthetic elaboration. The goal is to "grow" the fragment by adding new chemical matter that can form additional, affinity-enhancing interactions with the target protein.[7][22]
Caption: Visualizing fragment growing from the this compound core.
(Note: The image attribute in the DOT script is illustrative; a real-world diagram would use nodes and edges to represent the protein pocket and interactions.)
Protocol 3: Fragment Elaboration via Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki-Miyaura coupling is a robust, palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide (our iodo-fragment) and an organoboron compound (typically a boronic acid or ester).[8] Its functional group tolerance and mild reaction conditions make it ideal for medicinal chemistry applications.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid of choice (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[8]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture (typically 80-100 °C) and stir for 4-16 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the elaborated biaryl compound.
Causality and Choice of Reagents:
-
Why Palladium? Palladium catalysts are uniquely able to cycle through the necessary oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle.
-
Why a Base? The base is required to activate the boronic acid for the transmetalation step. The choice of base can significantly impact reaction efficiency.
-
Why Degassed Solvents? Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive. Degassing the solvent removes dissolved oxygen and is critical for reproducible results.
Conclusion
This compound is more than just another small molecule; it is a strategically designed tool for modern drug discovery. Its adherence to fragment-like properties makes it an excellent candidate for screening, while the unique combination of a pyridine core, a methoxy group, and a highly versatile iodo handle provides a clear and robust path for hit-to-lead optimization. By integrating the biophysical and synthetic protocols outlined in this guide, research teams can effectively leverage this compound to accelerate the discovery of novel therapeutics.
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Title: Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors Source: PubMed URL: [Link]
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Title: Six Biophysical Screening Methods Miss a Large Proportion of Crystallographically Discovered Fragment Hits: A Case Study Source: PubMed URL: [Link]
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Title: NMR characterization of weak interactions between RhoGDI2 and fragment screening hits Source: ScienceDirect URL: [Link]
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Title: The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Fragment Based Drug Discovery Source: Cambridge Healthtech Institute URL: [Link]
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Title: Methods for fragment elaboration. Source: ResearchGate URL: [Link]
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Title: Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Source: ChemRxiv URL: [Link]
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Title: Rapid Elaboration of Fragments into Leads Applied to Bromodomain-3 Extra Terminal Domain Source: ChemRxiv URL: [Link]
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Title: Approaches to Fragment-Based Drug Design Source: Hogeschool van Arnhem en Nijmegen URL: [Link]
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Title: Fragment-based research on potent, non-covalent inflammatory drugs goes forward Source: MAX IV Laboratory URL: [Link]
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Title: STRUCTURE-GUIDED FRAGMENT LINKING ALGORITHM ENABLES CHEMICALLY FEASIBLE LIGAND DESIGN WITH PREDICTED BINDING MODES Source: ChemRxiv URL: [Link]
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Title: The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles Source: MDPI URL: [Link]
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Title: Fragment-Based Approach To Enhance Drug Discovery Productivity Source: Technology Networks URL: [Link]
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Title: In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery Source: PMC - NIH URL: [Link]
-
Title: Development of potent inhibitors by fragment-linking strategies Source: ResearchGate URL: [Link]
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scale-up synthesis considerations for 2-Iodo-3-methoxypyridine derivatives
An In-Depth Guide to the Scale-Up Synthesis of 2-Iodo-3-methoxypyridine Derivatives
Authored by: A Senior Application Scientist
Introduction: The this compound scaffold is a cornerstone in the synthesis of numerous high-value molecules within the pharmaceutical and agrochemical industries.[1][2][3] Its utility stems from the strategic placement of the iodo and methoxy groups; the iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the methoxy group influences the electronic properties and orientation of subsequent reactions.[4][5] However, transitioning the synthesis of these derivatives from the laboratory bench to a production environment presents significant challenges. Issues of regioselectivity, reagent handling, thermal management, and purification, which are manageable at the gram scale, become critical hurdles at the kilogram scale and beyond.
This application note provides a detailed examination of the synthetic strategies for preparing this compound, with a primary focus on the considerations necessary for successful and safe scale-up. We will delve into the mechanistic rationale behind process choices, offer validated protocols, and present troubleshooting strategies for common scale-up issues.
Part 1: Strategic Approaches to Synthesis
The synthesis of this compound is primarily achieved through two distinct chemical pathways: Directed ortho Metalation (DoM) and Electrophilic Iodination. The choice between these routes is often dictated by the desired scale, available equipment, cost of goods, and safety infrastructure.
Directed ortho Metalation (DoM): The Regioselective Standard
DoM is the most reliable and regioselective method for the synthesis of this compound. The methoxy group on the pyridine ring acts as a powerful directed metalation group (DMG), coordinating to an organolithium base and increasing the kinetic acidity of the adjacent C2 proton.[6][7] This allows for selective deprotonation at the C2 position, followed by quenching with an electrophilic iodine source.
Mechanism: The process begins with the coordination of an alkyllithium reagent (like n-BuLi) to the Lewis basic oxygen of the methoxy group. This brings the strong base into close proximity to the C2 proton, facilitating its abstraction to form a stable 2-lithiated intermediate. This intermediate is then trapped by an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to yield the desired product with high regioselectivity.
Caption: Mechanism of Directed ortho Metalation (DoM).
Scale-Up Causality:
-
Advantage: The primary advantage of DoM is its exceptional regioselectivity, which minimizes the formation of isomers and simplifies purification. This is a crucial factor in reducing manufacturing costs at scale.
-
Challenge: The use of pyrophoric alkyllithium reagents like n-BuLi requires specialized handling procedures and equipment (e.g., inert atmosphere, pressure-rated reactors). Furthermore, the cryogenic temperatures (-78 °C) needed for the reaction are energy-intensive and can be challenging to maintain uniformly in large reactors.
Electrophilic Iodination: A Simpler, but Less Selective Route
Direct electrophilic iodination of 3-methoxypyridine offers a procedurally simpler alternative to DoM. This method avoids the use of pyrophoric reagents and cryogenic conditions. However, it often suffers from a lack of regioselectivity. The methoxy group is an ortho, para-directing group, but in the pyridine system, the nitrogen atom's electron-withdrawing nature deactivates the ring, making iodination challenging and leading to mixtures of isomers (2-iodo and 6-iodo).
Reaction Conditions: This reaction is typically performed using molecular iodine (I₂) or N-iodosuccinimide (NIS) in the presence of an acid or a silver salt to activate the iodine.[8] Radical-based C-H iodination protocols have also been developed, which can offer alternative regioselectivity.[9][10]
Scale-Up Causality:
-
Advantage: The operational simplicity and avoidance of hazardous organolithiums make this route attractive from a process safety perspective.
-
Challenge: The formation of multiple isomers necessitates complex and costly purification steps, such as multi-stage crystallization or preparative chromatography. This can significantly lower the overall process efficiency and increase the Process Mass Intensity (PMI). On a large scale, separating closely related isomers can be the most expensive part of the entire synthesis.
Part 2: Critical Scale-Up Considerations
Translating a laboratory procedure to a manufacturing plant requires a thorough analysis of each process parameter.
Thermal Management
-
Problem: Both the lithiation and the subsequent quenching with iodine are highly exothermic steps. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction can lead to pressure buildup and loss of containment.
-
Solution:
-
Controlled Addition: Reagents must be added slowly and sub-surface to ensure rapid dispersion and to allow the reactor's cooling system to keep pace with heat generation.
-
Reverse Addition: Adding the lithiated intermediate to the iodine solution (or vice-versa, depending on stability and slurry handling) can sometimes help manage the exotherm.
-
Solvent Choice: Using a higher-boiling solvent (e.g., methyl-THF instead of THF) can provide a wider operating temperature window, though this must be balanced with its impact on solubility and reactivity.
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) at the lab scale to accurately model the heat flow and predict the thermal profile at scale.
-
Reagent and Solvent Selection
| Parameter | Laboratory Scale | Pilot/Production Scale | Rationale for Change |
| Base (DoM) | n-BuLi in hexanes | n-BuLi in hexanes or s-BuLi in cyclohexane | Choice is driven by cost and availability. s-BuLi can sometimes offer better reactivity but is more expensive. |
| Iodine Source | I₂ (solid or solution) | I₂ solution in THF/MTBE | Addition of solids at scale can be difficult. A solution allows for controlled dosing via a pump. |
| Solvent | Anhydrous THF, Diethyl Ether | Methyl-THF (MTBE), 2-MeTHF | Higher boiling points improve safety and thermal control. Chlorinated solvents should be strictly avoided due to environmental and safety concerns.[11] |
| Work-up | Saturated NH₄Cl | Saturated Na₂S₂O₃ solution | Sodium thiosulfate is inexpensive and highly effective at quenching excess iodine and is the standard for large-scale operations. |
Work-up and Purification
Purification is often the bottleneck in scaling up the synthesis of pyridine derivatives.
-
Problem: The basic nitrogen atom in the pyridine ring can cause issues during silica gel chromatography, leading to peak tailing and poor separation.[12] Irreversible binding to the acidic silica gel can also result in yield loss.
-
Solutions:
-
Chromatography Modification: If chromatography is unavoidable, add a basic modifier like triethylamine (0.1-1% v/v) to the eluent to block the acidic silanol groups on the silica surface.[12] Alternatively, use a less acidic stationary phase like neutral alumina.[12]
-
Crystallization: Developing a robust crystallization procedure is the most effective method for purification at scale. This requires screening various solvent/anti-solvent systems to find conditions that provide high purity and yield.
-
Extraction: During aqueous work-up, pH control is critical. The pyridine product can act as a base and partition into the aqueous layer if the pH is too acidic. Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction.
-
Caption: Decision tree for purification strategy.
Safety Considerations
-
Pyrophoric Reagents: All transfers of alkyllithiums must be conducted under a strictly inert atmosphere (Nitrogen or Argon). Personnel must be trained in their handling, and appropriate personal protective equipment (PPE), including fire-retardant lab coats, must be used.
-
Iodine Handling: Iodine is volatile and corrosive. Handle in a well-ventilated area. Waste streams containing organoiodides can be persistent and may require specialized treatment.[13]
-
Pressure Management: Reactions involving organometallics can generate gaseous byproducts. Ensure reactors are equipped with adequate pressure relief systems.
Part 3: Experimental Protocols
Lab-Scale Protocol: Synthesis via Directed ortho Metalation (DoM)
This protocol describes the synthesis on a 5-10 g scale.
Materials:
-
3-Methoxypyridine
-
n-Butyllithium (2.5 M in hexanes)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-methoxypyridine (1.0 eq).
-
Add anhydrous THF (approx. 10 mL per 1 g of starting material).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF (approx. 5 mL per 1 g of iodine).
-
Slowly add the iodine solution to the lithiated pyridine solution via cannula, again maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction at -78 °C for another 30 minutes, then allow it to warm slowly to room temperature.
-
Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the iodine color disappears.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., Hexanes/Ethyl Acetate gradient with 0.5% triethylamine) to yield this compound as a solid or oil.
Scale-Up Considerations and Protocol Adjustments (100 g - 1 kg Scale)
Equipment: Jacketed glass reactor with overhead mechanical stirring, a thermocouple for internal temperature monitoring, and a dosing pump for liquid additions.
Adjustments:
-
Temperature Control: Pre-cool the reactor jacket to -80 °C. The addition rate of n-BuLi will be dictated by the ability of the cooling system to maintain the internal temperature below -70 °C. This could take several hours.
-
Reagent Addition: The n-BuLi and iodine solutions should be added sub-surface to ensure immediate mixing and prevent localized "hot spots."
-
Mixing: Mechanical stirring is essential to ensure homogeneity in the large volume. Baffles within the reactor can improve mixing efficiency.
-
Work-up: After quenching, the phase separation (extraction) will be slower. Allow adequate time for the layers to settle. A bottom-outlet reactor is necessary for efficiently separating the layers.
-
Purification: At this scale, direct crystallization from the crude product is highly preferred. A common procedure is to dissolve the crude oil in a minimal amount of a hot solvent (e.g., heptane, isopropanol) and allow it to cool slowly to induce crystallization. A solvent/anti-solvent system may also be effective.
References
- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). VCU Innovation Gateway.
- Iodination - Green Chemistry. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Continuous-flow halogen dance on 2-fluoro-3-iodopyridine (4) and.... (n.d.). ResearchGate.
- Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Science.
- Purification of 2,6-Diiodo-3-methoxypyridine Derivatives by Chromatography. (n.d.). Benchchem.
- IODINATION SAFETY PRECAUTIONS. (n.d.). University of Michigan EHS.
- Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition. (n.d.). The Journal of Organic Chemistry.
- The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. (n.d.). Benchchem.
- Specific Solvent Issues with Iodination. (n.d.). ACS GCI Pharmaceutical Roundtable.
- How is 2-Iodo-3-methylpyridine prepared and used in organic synthesis?. (n.d.). Guidechem.
- The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal.
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015). Chemical Communications.
- Directed ortho metalation. (n.d.). Wikipedia.
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015). Chemical Communications (RSC Publishing).
- 3-Iodo-2-methoxypyridine. (n.d.). Chem-Impex.
- A Green Chemical Approach for Iodination of Pyrimidine Derivatives.... (n.d.). MDPI.
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- 8. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions | MDPI [mdpi.com]
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- 13. Iodination - Wordpress [reagents.acsgcipr.org]
The Strategic Application of 2-Iodo-3-methoxypyridine in the Synthesis of Kinase Inhibitors: A Technical Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic use of 2-iodo-3-methoxypyridine as a versatile building block in the synthesis of kinase inhibitors. We will delve into the rationale behind its application, key synthetic transformations, and provide detailed, field-proven protocols for its effective utilization in drug discovery programs.
Introduction: The Privileged Pyridine Scaffold and the Advantage of this compound
The pyridine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1] Its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it an attractive starting point for inhibitor design. The strategic functionalization of the pyridine ring is paramount in achieving potency, selectivity, and desirable pharmacokinetic properties.
This compound emerges as a particularly valuable starting material due to the orthogonal reactivity of its substituents. The iodine atom at the 2-position serves as a versatile handle for the introduction of aryl, heteroaryl, and alkyl groups through a variety of well-established palladium-catalyzed cross-coupling reactions.[2] Concurrently, the methoxy group at the 3-position can influence the electronic properties of the pyridine ring and participate in key interactions within the kinase active site, contributing to the overall structure-activity relationship (SAR).[3]
This guide will focus on three principal palladium-catalyzed cross-coupling reactions that leverage the reactivity of the C-I bond in this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Targeted Signaling Pathways and Representative Kinase Inhibitors
Kinase inhibitors developed from pyridine-based scaffolds target a wide array of signaling pathways implicated in cancer, inflammation, and other diseases. The functionalization of the this compound core allows for the synthesis of inhibitors targeting kinases such as:
-
RAF kinases (e.g., bRAF): Central components of the MAPK/ERK signaling pathway, frequently mutated in various cancers.[3]
-
PI3K/mTOR: Key regulators of cell growth, proliferation, and survival, often dysregulated in cancer.[4]
-
Janus kinases (JAKs): Crucial mediators of cytokine signaling involved in inflammatory and autoimmune diseases.[5]
-
Aurora kinases and Monopolar Spindle 1 (MPS1): Mitotic kinases that are attractive targets for cancer therapy.[6]
The synthetic routes detailed in this guide provide a framework for generating diverse libraries of substituted 3-methoxypyridine derivatives for screening against these and other relevant kinase targets.
Core Synthetic Methodologies: Experimental Protocols
The following sections provide detailed protocols for the three major cross-coupling reactions utilizing this compound. These protocols are intended as a starting point and may require optimization based on the specific coupling partners and desired scale.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7] This reaction is instrumental for synthesizing 2-aryl- and 2-heteroaryl-3-methoxypyridines, which are common motifs in kinase inhibitors.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 2-(Aryl)-3-methoxypyridine
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
-
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-(aryl)-3-methoxypyridine.
-
Quantitative Data: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate-Good |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good-Excellent |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100-110 | 4-12 | Good-Excellent |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good-Excellent |
Note: Yields are generalized and highly dependent on the specific substrates used.[7]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of 2-amino-3-methoxypyridine derivatives.[8][9] This reaction is crucial for introducing amine functionalities that can act as key hydrogen bond donors or acceptors in the kinase active site.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of N-(Aryl/Alkyl)-3-methoxy-2-pyridinamine
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with the same solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to 2-alkynyl-3-methoxypyridine derivatives.[10][11] Alkynyl groups can serve as rigid linkers or as precursors for further functionalization in kinase inhibitor synthesis. Copper-free Sonogashira protocols are often preferred to avoid issues with homocoupling of the alkyne.[12]
Experimental Workflow: Copper-Free Sonogashira Coupling
Caption: General workflow for a copper-free Sonogashira coupling reaction.
Detailed Protocol: Synthesis of 2-(Alkynyl)-3-methoxypyridine
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Et₃N or DIPA, 2-3 equiv)
-
Degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry, inert-atmosphere flask, add this compound, the palladium catalyst, and the degassed solvent.
-
Add the terminal alkyne and the amine base.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by silica gel chromatography to yield the desired 2-(alkynyl)-3-methoxypyridine.
-
Mechanistic Considerations and Causality Behind Experimental Choices
The success of these cross-coupling reactions hinges on a fundamental understanding of their catalytic cycles.
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Sources
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- 6. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 2-Iodo-3-methoxypyridine in Materials Science
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
In the dynamic landscape of materials science, the strategic design of molecular building blocks is paramount to the development of novel functional materials with tailored optoelectronic properties. 2-Iodo-3-methoxypyridine is emerging as a compound of significant interest due to its unique electronic and structural characteristics. The electron-deficient nature of the pyridine ring, modulated by the electron-donating methoxy group and the reactive iodine substituent, makes it a versatile precursor for a new generation of materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemical sensors.[1][2]
The presence of the iodo group at the 2-position provides a reactive handle for facile carbon-carbon bond formation through well-established cross-coupling methodologies such as Suzuki and Stille reactions.[3][4][5] This enables the incorporation of the 3-methoxypyridine moiety into conjugated polymer backbones or as functional side chains, allowing for precise tuning of the resulting material's electronic and photophysical properties. The methoxy group, in turn, can enhance solubility and influence intermolecular packing, both critical parameters for device performance.[6]
This technical guide serves as a comprehensive resource for researchers and scientists interested in exploring the applications of this compound in materials science. We will delve into its potential in various applications, providing detailed, field-proven insights and step-by-step protocols for the synthesis of novel materials and the fabrication of prototype devices.
I. Application in Organic Light-Emitting Diodes (OLEDs)
Pyridine-based materials are extensively utilized in OLEDs as electron-transporting or emissive materials due to their inherent electron-deficient properties, which facilitate electron injection and transport.[1][7][8][9] The incorporation of the 3-methoxypyridine unit can further modulate the LUMO (Lowest Unoccupied Molecular Orbital) energy level for optimized device performance.
A. Synthesis of a Hypothetical Blue-Emitting Polymer: Poly(fluorene-alt-3-methoxypyridine) (PFMP)
A promising application of this compound is in the synthesis of conjugated copolymers for OLEDs. Here, we propose a synthetic route to a blue-emitting polymer, Poly(fluorene-alt-3-methoxypyridine) (PFMP), via a Suzuki cross-coupling reaction.
Experimental Protocol: Synthesis of PFMP
-
Monomer Synthesis: 3-methoxy-2-(tributylstannyl)pyridine:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise at -78 °C under an inert atmosphere.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add tributyltin chloride (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with diethyl ether.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired stannane monomer.
-
-
Polymerization:
-
In a flame-dried Schlenk flask, dissolve 2,7-dibromo-9,9-dioctylfluorene (1.0 eq) and 3-methoxy-2-(tributylstannyl)pyridine (1.0 eq) in anhydrous toluene.
-
Degas the solution with argon for 30 minutes.
-
Add Pd(PPh3)4 (0.02 eq) as the catalyst.
-
Heat the reaction mixture to 110 °C and stir for 48 hours under an inert atmosphere.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Collect the chloroform fraction and precipitate again in methanol.
-
Dry the resulting fibrous polymer under vacuum.
-
Diagram: Synthetic Workflow for PFMP
Caption: Synthetic workflow for Poly(fluorene-alt-3-methoxypyridine) (PFMP).
B. OLED Device Fabrication and Characterization
The synthesized PFMP can be utilized as the emissive layer in a multilayer OLED.
Experimental Protocol: OLED Fabrication
-
Substrate Cleaning:
-
Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and treat with UV-ozone for 15 minutes.
-
-
Layer Deposition:
-
Spin-coat a hole injection layer (HIL) of PEDOT:PSS onto the ITO substrate and anneal.
-
Spin-coat a solution of PFMP in chloroform as the emissive layer (EML) and anneal.
-
Thermally evaporate an electron transport layer (ETL), such as TPBi, onto the EML.
-
Deposit a cathode of LiF/Al by thermal evaporation.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectrum using a spectrometer.
-
II. Application in Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, pyridine-containing polymers can act as either electron-donating (p-type) or electron-accepting (n-type) materials, depending on the co-monomer and substituents. The electron-deficient nature of the pyridine ring makes it a suitable component for n-type materials.
A. Synthesis of a Hypothetical n-type Polymer for OSCs
We propose the synthesis of a polymer where this compound is coupled with an electron-rich unit, such as thiophene, to create a donor-acceptor (D-A) copolymer suitable for use as an acceptor material in bulk heterojunction (BHJ) solar cells.
Experimental Protocol: Synthesis of a Thiophene-Methoxypyridine Copolymer
This protocol would follow a similar Stille or Suzuki coupling procedure as outlined for the OLED polymer, using an appropriate di-stannyl or di-boronic ester derivative of a thiophene-based co-monomer.
Diagram: Conceptual OSC Device Architecture
Caption: A typical inverted bulk heterojunction organic solar cell architecture.
III. Application in Chemical Sensors
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making pyridine derivatives excellent candidates for chemical sensors, particularly for the detection of metal ions or acidic vapors.[10][11][12][13][14] The fluorescence or electrochemical properties of a material containing the 3-methoxypyridine unit can be modulated upon interaction with an analyte.
A. Proposed Sensor Application: Fluorescent Chemosensor for Metal Ions
A small molecule or polymer incorporating the 3-methoxypyridine moiety could exhibit changes in its fluorescence emission spectrum upon coordination with specific metal ions.
Experimental Protocol: Synthesis of a Simple Fluorophore
A potential route involves the Suzuki coupling of this compound with a boronic ester derivative of a fluorescent core, such as pyrene.
Diagram: Principle of a Fluorescent Chemosensor
Caption: The basic principle of a turn-off fluorescent chemosensor.
Data Summary
As the applications described are prospective, the following table provides hypothetical yet plausible target properties for materials derived from this compound.
| Material | Application | Target HOMO (eV) | Target LUMO (eV) | Target Band Gap (eV) | Target Emission (nm) |
| PFMP | OLED | -5.8 | -2.7 | 3.1 | ~450 (Blue) |
| Thiophene-Methoxypyridine Copolymer | OSC | -5.5 | -3.6 | 1.9 | N/A |
| Pyrene-Methoxypyridine | Sensor | -5.6 | -2.5 | 3.1 | ~420 |
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the synthesis of novel functional materials. Its unique combination of a reactive iodine handle, an electron-donating methoxy group, and an electron-deficient pyridine core provides a versatile platform for the design of materials with tailored optoelectronic properties. The hypothetical applications and protocols detailed in this guide are intended to serve as a foundational resource to inspire and facilitate further research into the potential of this intriguing molecule in the fields of OLEDs, OSCs, and chemical sensors. Future work should focus on the synthesis and characterization of these and other novel materials derived from this compound to fully elucidate their structure-property relationships and unlock their potential for next-generation electronic devices.
References
-
Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. (URL: [Link])
- Pyridine‐Functionalized Organic Molecules in Perovskite Solar Cells: Toward Defects Passivation and Charge Transfer. (URL: not available)
-
Molecular Tailoring of Pyridine Core-Based Hole Selective Layer for Lead Free Double Perovskite Solar Cells Fabrication. (URL: [Link])
-
Pyridine-Based Multifunctional Surface Passivators Enable Efficient and Stable Perovskite Indoor Photovoltaics. (URL: [Link])
- Advancements in pyridine-based charge transporting materials for perovskite solar cells. (URL: not available)
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (URL: [Link])
- Applications of Pyridine-Functionalized Pyrenes in Optoelectronics. (URL: not available)
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (URL: [Link])
-
Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (URL: [Link])
-
Pyridine derivatives as candidates for selective and sensitive fluorescent biosensors for lung cancer cell imaging and iron ions detection. (URL: [Link])
- The Chemistry Behind Advanced Electronic Materials: Exploring Pyridine-Thiophene Deriv
-
Pyridine Derivatives as Fluorescent Sensors for Cations. (URL: [Link])
-
Pyridine Derivatives as Fluorescent Sensors for Cations. (URL: [Link])
-
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials. (URL: [Link])
-
Pyridine Based Polymer Light-Emitting Devices. (URL: [Link])
- Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
-
Cross-coupling reaction - Wikipedia. (URL: [Link])
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (URL: [Link])
-
Direct and Alternating Current Light-Emitting Devices Based on Pyridine-Containing Conjugated Polymers. (URL: [Link])
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (URL: [Link])
-
Light-emitting-devices-based-on-pyridine-containing-conjugated-polymers.pdf. (URL: [Link])
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (URL: [Link])
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (URL: [Link])
-
Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance. (URL: [Link])
-
Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. (URL: [Link])
-
Terpyridine-Containing π-Conjugated Polymers for Light-Emitting and Photovoltaic Materials. (URL: [Link])
-
Showing Compound 3-Methoxypyridine (FDB004414). (URL: [Link])
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (URL: [Link])
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Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2-Iodo-3-methoxypyridine
Introduction: The Strategic Advantage of Microwave-Assisted Suzuki Coupling for Heteroaromatic Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is particularly profound, where the construction of complex biaryl and heteroaryl structures is paramount.[3] This guide focuses on a specialized application: the microwave-assisted Suzuki coupling of 2-iodo-3-methoxypyridine. This substrate is a valuable building block, and its efficient coupling provides access to a diverse range of substituted methoxypyridine derivatives, which are prevalent in medicinal chemistry.
Traditional Suzuki couplings of heteroaromatic halides, especially electron-deficient pyridines, can be challenging, often requiring prolonged reaction times, high catalyst loadings, and harsh conditions.[4] Microwave irradiation has emerged as a transformative technology in this context, offering several distinct advantages over conventional heating methods.[2][5] By directly and efficiently heating the reaction mixture, microwave synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging microwave technology for the efficient Suzuki coupling of this compound.
Theoretical Framework: Understanding the Synergy of Microwaves and the Suzuki Catalytic Cycle
The efficacy of microwave-assisted Suzuki coupling lies in its ability to accelerate the key steps of the palladium-catalyzed cycle. The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Microwave energy is believed to selectively heat polar molecules and ionic species within the reaction mixture, leading to a rapid increase in temperature and pressure (in a sealed vessel). This localized superheating can accelerate reaction rates beyond what is achievable with conventional heating, a phenomenon sometimes referred to as a "microwave effect." In the context of the Suzuki reaction, this can lead to faster oxidative addition and transmetalation steps.
Experimental Protocol: Microwave-Assisted Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a starting point for the microwave-assisted Suzuki coupling of this compound with phenylboronic acid as a model coupling partner.
Materials and Reagents
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like XPhos
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reaction vials (10 mL) with stir bars
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Microwave synthesizer
-
Magnetic stir plate
-
Standard laboratory glassware
-
Rotary evaporator
Reaction Setup and Procedure
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%). For challenging couplings, consider using a pre-catalyst like Pd(dppf)Cl₂ or a Buchwald-type ligand such as XPhos.[7]
-
Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial. The use of an aqueous co-solvent is often beneficial for dissolving the inorganic base and facilitating the transmetalation step.[8][9]
-
Reaction Execution: Securely cap the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at a constant temperature of 120°C for 15 minutes.
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Optimizing Reaction Conditions
The following table illustrates a hypothetical optimization study for the coupling of this compound with phenylboronic acid.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | 85 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 120 | 15 | 92 |
| 3 | Pd(dppf)Cl₂ (2) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 120 | 10 | 95 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 10 | 96 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 120 | 5 | 94 |
Yields are hypothetical and for illustrative purposes.
From this hypothetical data, it can be concluded that a stronger base like K₃PO₄ and a more electron-rich, bulky ligand like XPhos can lead to higher yields and shorter reaction times.[10]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inefficient catalyst system- Low reaction temperature or short reaction time- Poor solubility of reagents | - Screen different palladium catalysts and ligands (e.g., Buchwald ligands, NHC-based catalysts).[7]- Increase the reaction temperature and/or time.- Try alternative solvents like DMF, THF, or acetonitrile/water mixtures.[7][9] |
| Dehalogenation of Starting Material | - Presence of water or protic solvents- Certain bases or catalyst systems can promote this side reaction | - Use anhydrous conditions with a base like KF.[11]- Degas solvents thoroughly.- Screen alternative catalysts and ligands. |
| Homocoupling of Boronic Acid | - Presence of oxidants (e.g., air)- Inefficient transmetalation | - Ensure the reaction is performed under an inert atmosphere.- Use a slight excess of the boronic acid.- Optimize the base and solvent system to promote efficient transmetalation. |
| Hydrolysis of Ester or other Functional Groups | - Use of a strong base | - Employ a milder base such as NaHCO₃ or KF.[7][11] |
Conclusion
Microwave-assisted Suzuki coupling is a powerful and efficient method for the synthesis of biaryl and heteroaryl compounds. For a substrate like this compound, this technique offers a significant advantage in terms of reaction speed and yield. By carefully selecting the catalyst, ligand, base, and solvent system, and by leveraging the rapid heating capabilities of microwave irradiation, researchers can efficiently access a wide array of valuable molecules for drug discovery and development.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Baxendale, I. R., Griffiths-Jones, C. M., Ley, S. V., & Tranmer, G. K. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407–4416. [Link]
-
Sharma, A. K., Gowdahalli, K., Krzeminski, J., & Amin, S. (2007). Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. The Journal of Organic Chemistry, 72(23), 8987–8989. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A Highly Active and Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Hurst, T. E., & Taylor, R. J. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(25), 8957–8963. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Rapid and Efficient Palladium-Catalyzed Phenylation of Heteroaromatic Halides under Focused Microwave Irradiation in Water or Monomethylformamide. Organic Letters, 4(17), 2973–2976. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Zhang, W., & Luo, J. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 8(17), 3689–3692. [Link]
-
Al-Masum, M., & El-Mekabaty, A. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 6(12), 194. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Sharma, A. K., Gowdahalli, K., Krzeminski, J., & Amin, S. (2007). Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. The Journal of Organic Chemistry, 72(23), 8987–8989. [Link]
-
Blettner, C. G., König, W. A., Stenzel, W., & Schotten, T. (1999). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3885–3890. [Link]
-
Zhang, L., Wu, J., & Han, J. (2016). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(13), 2215–2218. [Link]
-
Cerna, I., Cik, G., & Addova, G. (2009). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Chemical Papers, 63(1), 113–118. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
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- 11. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 2-Iodo-3-methoxypyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura coupling of 2-iodo-3-methoxypyridine. Low yields in this particular transformation are a common yet solvable issue, often stemming from the unique electronic and steric properties of the substrate. This document provides in-depth troubleshooting advice, optimization protocols, and a mechanistic rationale for our recommendations.
The Challenge: Understanding the "2-Pyridyl Problem"
The Suzuki coupling of 2-halopyridines is notoriously challenging, a phenomenon often referred to as the "2-pyridyl problem".[1] This difficulty arises from several factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.
-
Substrate Instability: 2-Pyridylboron reagents are often unstable and prone to side reactions like protodeboronation.[2][3]
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle.[3]
The presence of a methoxy group at the 3-position introduces additional steric hindrance and electronic effects that must be carefully considered when optimizing the reaction conditions.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when performing the Suzuki coupling of this compound.
Question 1: My reaction yield is very low, and I'm recovering mostly starting material. What are the likely causes?
Answer:
This is a classic symptom of a stalled or inefficient catalytic cycle. The primary culprits are often related to the catalyst, ligand, or base.
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the palladium catalyst to the C-I bond, might be slow. While iodides are generally reactive, a suboptimal catalyst/ligand system can hinder this step.[4]
-
Catalyst Deactivation: As mentioned, the pyridine nitrogen can "poison" the palladium catalyst. The choice of ligand is critical to shield the metal center and maintain its catalytic activity.[5]
-
Incorrect Base Selection: The base plays a crucial role in activating the boronic acid/ester for transmetalation. If the base is too weak or not sufficiently soluble in the reaction medium, the catalytic cycle will be impeded.
Question 2: I'm observing significant amounts of side products, such as the dehalogenated pyridine and homocoupled boronic acid. How can I minimize these?
Answer:
The formation of these side products points to specific issues within your reaction setup.
-
Dehalogenation (Hydrodehalogenation): This occurs when the aryl halide is reduced, replacing the iodine with a hydrogen atom. This side reaction can happen after oxidative addition if the subsequent steps are slow.[4] Potential causes include:
-
Suboptimal Ligand: The ligand may not be effectively promoting the subsequent steps of the catalytic cycle.
-
Reaction Temperature: Excessively high temperatures can sometimes favor side reactions.[6]
-
-
Homocoupling of Boronic Acid: This side reaction, where the boronic acid couples with itself, is often promoted by the presence of oxygen in the reaction mixture.[4][7][8] To mitigate this:
-
Thorough Degassing: Ensure your solvent and reaction vessel are rigorously degassed to remove oxygen. Techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) are essential.[9]
-
Palladium(0) Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources which may require in-situ reduction.[4][10]
-
-
Protodeboronation: This is the hydrolysis of the boronic acid/ester, replacing the boron functionality with a hydrogen atom.[6][11] This is a common issue with heteroaryl boronic acids.[2][3] To address this:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content.[10]
-
Base Selection: A less aggressive, non-hydroxide base like K₃PO₄ or Cs₂CO₃ can be beneficial.[8][10]
-
Stable Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, which are less prone to protodeboronation than boronic acids.[4]
-
Question 3: I've tried several standard conditions with little success. What are the most critical parameters to screen for this specific substrate?
Answer:
For challenging substrates like this compound, a systematic optimization of key parameters is crucial.[12] The most impactful variables to screen are typically the ligand , base , and solvent .
Ligand Selection
The choice of phosphine ligand is arguably the most critical factor. For 2-substituted pyridines, bulky and electron-rich ligands are often required to promote efficient catalysis.[13][14] These ligands stabilize the palladium center, facilitate oxidative addition, and promote the desired reductive elimination.
| Ligand | Class | Key Features | Recommended Use Case |
| SPhos | Buchwald Ligand | Highly electron-rich and bulky. Excellent for heteroaryl couplings.[15] | A primary choice for challenging Suzuki couplings of heteroaromatics. |
| XPhos | Buchwald Ligand | Very bulky and electron-donating. Often effective when other ligands fail.[11] | For sterically hindered substrates and difficult cross-couplings. |
| RuPhos | Buchwald Ligand | Electron-rich and provides good catalyst stability. | A good alternative to SPhos and XPhos for screening. |
| P(t-Bu)₃ | Trialkylphosphine | Very electron-rich and sterically demanding.[14] | Can be effective but may require careful optimization of other parameters. |
| dppf | Ferrocenyl Ligand | Bidentate ligand, often used in standard Suzuki reactions. | May not be optimal for this challenging substrate but can be a baseline.[14] |
Base and Solvent Systems
The base and solvent work in concert to facilitate the reaction. A common issue is the poor solubility of inorganic bases in organic solvents. A mixed solvent system, often including water, is frequently used to address this.[16]
| Base | Solvent System | Temperature (°C) | Comments |
| K₃PO₄ | 1,4-Dioxane / H₂O (e.g., 4:1) | 80-110 | A robust and commonly successful combination for heteroaryl couplings.[17] |
| Cs₂CO₃ | 1,4-Dioxane or Toluene | 80-110 | A stronger base that can be effective, often used in anhydrous conditions.[8] |
| K₂CO₃ | Toluene / H₂O or THF / H₂O | 80-100 | A standard base, but may be less effective than K₃PO₄ for this substrate.[10] |
| NaOH | Methanol / H₂O | 60-80 | Can be very effective, but the high basicity may not be suitable for all substrates.[18] |
Visualizing the Suzuki Catalytic Cycle and Potential Pitfalls
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling and highlights where issues can arise with this compound.
Caption: A systematic workflow for reaction optimization.
Detailed Protocol for a Screening Reaction
-
Preparation of the Reaction Vessel:
-
To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the vessel with a septum or cap.
-
-
Degassing:
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three to five times.
-
-
Addition of Catalyst and Ligand:
-
In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol% per Pd atom).
-
Briefly open the reaction vessel under a positive pressure of inert gas and add the catalyst/ligand mixture.
-
-
Solvent Addition:
-
Add the degassed solvent system via syringe.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and determine the yield.
-
By systematically addressing the potential points of failure—catalyst/ligand choice, base/solvent system, and reaction setup—you can significantly improve the yield and reliability of the Suzuki coupling of this compound. For particularly stubborn cases, exploring alternative coupling partners like pyridine-2-sulfinates may be a viable strategy. [2]
References
-
Cook, X. A., Gombert, A., & Willis, M. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]
-
Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie, 132(20), 11164-11188. [Link]
-
Cook, X. A., Gombert, A., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed, 60(20), 11068-11091. [Link]
-
Thomas, D. A., & Ball, N. D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6436-6447. [Link]
-
Reeves, J. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4499-4504. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Thomas, D. A., & Ball, N. D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Barday, M., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 126(42), 13559-13566. [Link]
-
Lee, C. F., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organic Process Research & Development, 25(12), 2736-2746. [Link]
-
Kim, J., & Chang, S. (2010). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Organic Letters, 12(16), 3674-3677. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]
-
Li, Y., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
Ferreira, M., et al. (2019). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 24(17), 3108. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? [Link]
-
Li, G., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-2265. [Link]
-
ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
-
Zhang, Y., et al. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 6(18), 3323-3330. [Link]
-
Wang, D., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 53(61), 8591-8594. [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Rossi, R., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 845. [Link]
-
Asghar, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. [Link]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
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- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
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- 9. researchgate.net [researchgate.net]
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- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Side Reactions in the Sonogashira Coupling of 2-Iodo-3-methoxypyridine
Welcome to the technical support center for navigating the intricacies of the Sonogashira coupling with 2-iodo-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered during this specific transformation. By understanding the underlying mechanistic principles and implementing the troubleshooting strategies outlined below, you can significantly improve your reaction outcomes and achieve higher yields of your desired 2-alkynyl-3-methoxypyridine products.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with this compound sluggish or not proceeding to completion?
A1: Several factors can contribute to low reactivity. The 3-methoxy group is electron-donating, which can slightly deactivate the 2-iodopyridine towards oxidative addition, a key step in the palladium catalytic cycle.[1] Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. Ensure your catalyst is active, all reagents are pure and anhydrous, and the reaction is performed under a strictly inert atmosphere.[2]
Q2: I'm observing a significant amount of a byproduct that appears to be a dimer of my terminal alkyne. What is this and how can I prevent it?
A2: This common side product results from the oxidative homocoupling of the terminal alkyne, a reaction known as Glaser coupling.[3][4] This is primarily promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize Glaser coupling, it is crucial to rigorously degas your solvents and reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[5] Reducing the copper catalyst loading or switching to a copper-free protocol can also be effective.
Q3: My starting material, this compound, is being consumed, but I'm isolating 3-methoxypyridine instead of the desired coupled product. What is happening?
A3: You are likely observing a dehalogenation (or more specifically, deiodination) side reaction. This can occur under Sonogashira conditions, where the aryl iodide is reduced to the corresponding arene. This side reaction can be promoted by certain bases and impurities. Ensuring the purity of your reagents and optimizing the base and solvent system can help mitigate this issue.
Q4: Can the pyridine nitrogen in my substrate interfere with the reaction?
A4: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst. This coordination can sometimes lead to catalyst inhibition or the formation of inactive palladium complexes, slowing down the desired coupling reaction. The use of bulky phosphine ligands on the palladium catalyst can sometimes help to mitigate this inhibitory effect by sterically hindering the coordination of the pyridine nitrogen.[3]
Q5: Is it necessary to use a copper co-catalyst for the Sonogashira coupling of this compound?
A5: While the traditional Sonogashira reaction utilizes a copper(I) co-catalyst to facilitate the transmetalation step and often increase the reaction rate, it is not always necessary. Given that the primary drawback of the copper co-catalyst is the promotion of Glaser homocoupling, running the reaction under copper-free conditions is a viable and often preferred strategy, especially when homocoupling is a significant problem.[3]
Troubleshooting Guide
This section provides a more in-depth analysis of common problems, their probable causes, and actionable solutions for the Sonogashira coupling of this compound.
Visualizing the Reaction Pathways
To better understand the competing reactions, consider the following diagrams:
Caption: Desired Sonogashira pathway and common side reactions.
Problem-Solution Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: Palladium(0) catalyst has been oxidized.[2]2. Poor Reagent Quality: Impurities in solvents, base, or starting materials are poisoning the catalyst.[2]3. Insufficiently Inert Atmosphere: Oxygen is deactivating the catalyst.[5]4. Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center. | 1. Use a fresh batch of palladium catalyst or a more air-stable precatalyst like PdCl₂(PPh₃)₂.[3]2. Use anhydrous, degassed solvents. Distill amine bases before use. Purify starting materials if necessary.3. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[5]4. Consider using a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) to sterically disfavor pyridine coordination.[3] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of Oxygen: Oxygen promotes the copper-catalyzed oxidative homocoupling.[3]2. High Copper(I) Concentration: Excess copper(I) salt accelerates the Glaser coupling.[3]3. Slow Cross-Coupling: If the desired Sonogashira reaction is slow, homocoupling becomes a more competitive pathway. | 1. Ensure strictly anaerobic conditions through rigorous degassing and maintaining a positive pressure of an inert gas.[5]2. Reduce the amount of CuI to the minimum effective concentration (e.g., 1-2 mol%).3. Switch to a Copper-Free Protocol: This is often the most effective solution. Use a palladium catalyst with a suitable ligand (e.g., a bulky phosphine) and a base like Cs₂CO₃ or an amine base. |
| Formation of 3-Methoxypyridine (Deiodination) | 1. Reaction Conditions: The combination of base, solvent, and temperature may favor the reduction of the C-I bond.2. Impurities: Certain impurities can act as hydrogen sources for the dehalogenation. | 1. Screen different bases: Try using a weaker or sterically hindered base. Inorganic bases like K₂CO₃ or Cs₂CO₃ can sometimes be beneficial.2. Lower the reaction temperature: If possible, run the reaction at a lower temperature to disfavor the deiodination pathway.3. Ensure all reagents are of high purity. |
| Formation of Palladium Black | 1. Catalyst Decomposition: The active Pd(0) species has agglomerated and precipitated.[2]2. High Temperature: Excessive heat can accelerate catalyst decomposition.3. Inappropriate Solvent: Some solvents can promote the formation of palladium black. | 1. Ensure a strictly inert atmosphere and use high-purity reagents.[2]2. Optimize the reaction temperature; avoid unnecessarily high temperatures.3. If using THF, consider switching to another solvent like DMF or toluene, as THF has been anecdotally linked to palladium black formation. |
Experimental Protocols
Standard Sonogashira Coupling Protocol (with Copper Co-catalyst)
This protocol is a general starting point and may require optimization.
Materials:
-
This compound
-
Terminal alkyne
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).
-
Add the anhydrous, degassed solvent and triethylamine (2-3 equiv).
-
Stir the mixture for a few minutes, then add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction at room temperature or heat as necessary (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Protocol: Copper-Free Sonogashira Coupling
This protocol is recommended if Glaser homocoupling is a significant issue.
Materials:
-
This compound
-
Terminal alkyne
-
Pd(PPh₃)₄ (Palladium catalyst)
-
Cesium carbonate (Cs₂CO₃) or another suitable base (e.g., diisopropylamine)
-
Anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (2-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add the anhydrous, degassed solvent.
-
Add the terminal alkyne (1.2-1.5 equiv).
-
Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Caption: General experimental workflow for Sonogashira coupling.
By carefully considering the electronic nature of this compound and being mindful of the common side reactions, researchers can effectively troubleshoot and optimize their Sonogashira couplings to achieve their synthetic goals.
References
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Kelgokmen, Y., & Zora, M. (2016). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances, 6(6), 4608-4621. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
YouTube. (2019). Sonogashira coupling. [Link]
-
MDPI. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
YouTube. (2020). Sonogashira cross-coupling reaction. [Link]
-
Reddit. (2022). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?[Link]
-
Taylor & Francis Online. (2016). Sonogashira Coupling. [Link]
-
National Center for Biotechnology Information. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. [Link]
-
RSC Publishing. (2014). Recent advances and applications of Glaser coupling employing greener protocols. [Link]
-
Wikipedia. (2023). Glaser coupling. [Link]
-
National Center for Biotechnology Information. (2019). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. (2009). Investigation of sp(2)-sp Coupling for Electron-Enriched Aryl Dihalides under Oxygen-Free Sonogashira Coupling Reaction Conditions Using a Two-Chamber Reaction System. [Link]
-
ACS Publications. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
Sources
Navigating the Challenges of Buchwald-Hartwig Amination with Substituted Pyridines: A Technical Support Guide
For Immediate Release
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. As Senior Application Scientists, we understand that while the Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, its application to N-heterocyclic substrates, particularly pyridines, presents a unique set of challenges.[1][2]
The electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen can often lead to catalyst inhibition and low reaction yields.[1][2] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive set of frequently asked questions (FAQs) to empower you to overcome these obstacles and achieve success in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a halopyridine is giving me a low yield. What are the most likely causes?
Low yields in the amination of halopyridines are a common issue, often stemming from a few key factors:
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium catalyst, effectively poisoning it and shutting down the catalytic cycle. This is a primary challenge with this class of substrates.[2]
-
Suboptimal Ligand Choice: The ligand plays a crucial role in shielding the palladium center and promoting the desired catalytic steps. An inappropriate ligand may not be sterically bulky or electron-rich enough to prevent pyridine coordination and facilitate reductive elimination.[2][3]
-
Incorrect Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine, while an overly strong base can lead to undesired side reactions or degradation of sensitive functional groups.[2][4]
-
Poor Reagent or Solvent Quality: Palladium-catalyzed reactions are highly sensitive to air and moisture. The use of impure reagents or insufficiently dried solvents can lead to catalyst deactivation.[2]
-
Inadequate Reaction Conditions: The temperature and reaction time are important parameters. These reactions often require elevated temperatures (typically 80-110 °C) to proceed efficiently.[2][4]
Q2: How does the position of the halogen on the pyridine ring affect the reaction?
The position of the leaving group (halide) on the pyridine ring significantly influences reactivity. 2- and 4-halopyridines are generally more reactive than 3-halopyridines in nucleophilic aromatic substitution, and this trend can also be observed in palladium-catalyzed couplings. The proximity of the nitrogen in 2-halopyridines can be particularly problematic for catalyst coordination, making ligand selection paramount.
Q3: I am observing significant amounts of hydrodehalogenation of my starting material. What can I do to minimize this side reaction?
Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction. It can arise from β-hydride elimination from the palladium-amido complex, which competes with the desired reductive elimination.[5] To mitigate this:
-
Optimize the Ligand: Bulky, electron-rich ligands can favor reductive elimination over β-hydride elimination.
-
Choice of Base: In some cases, a weaker base may reduce the rate of β-hydride elimination.
-
Amine Structure: This side reaction is more prevalent with primary amines that have β-hydrogens.
Troubleshooting Guide: A Deeper Dive
Issue 1: No Reaction or Very Low Conversion
When faced with a stalled reaction, a systematic approach to troubleshooting is essential.
Workflow for Troubleshooting a Failed Reaction
Caption: A systematic workflow for troubleshooting failed Buchwald-Hartwig aminations of pyridines.
Expert Insights:
-
The Power of Pre-catalysts: Utilizing palladium pre-catalysts, which are air-stable and generate the active Pd(0) species in situ, can often lead to more reproducible results compared to using sources like Pd(OAc)₂ or Pd₂(dba)₃.[4]
-
Ligand Choice is Paramount: For pyridine substrates, bulky biarylphosphine ligands are often the key to success. These ligands create a sterically hindered environment around the palladium center, which disfavors the binding of the pyridine nitrogen and promotes the desired C-N bond formation.[1][5] N-heterocyclic carbene (NHC) ligands have also shown great promise for challenging heteroaromatic couplings.[6]
Comparative Ligand Performance for Amination of 2-Chloropyridine with Morpholine
| Ligand | Ligand Type | Typical Yield (%) | Key Characteristics |
| RuPhos | Bulky Biarylphosphine | >90% | Excellent for electron-deficient heterocycles. |
| BrettPhos | Bulky Biarylphosphine | >90% | Particularly effective for primary amines.[7] |
| Xantphos | Chelating Bisphosphine | 70-85% | Good general-purpose ligand, but may be less effective for highly challenging substrates. |
| Josiphos-type | Ferrocene-based | 60-80% | Can be effective, but performance is substrate-dependent. |
This data is compiled from various sources to illustrate relative efficacy and should be considered as a starting point for optimization.[1]
Issue 2: Side Product Formation
The appearance of unexpected signals in your NMR or peaks in your LC-MS requires careful analysis.
-
Dimerization of Starting Materials: Homocoupling of the amine or the halopyridine can occur. This may be indicative of a problem with the catalytic cycle, potentially related to the rate of reductive elimination.
-
Reaction with the Solvent: Some solvents can participate in side reactions. For instance, THF can sometimes undergo ring-opening.
-
Decomposition of Reagents: Strong bases can degrade certain functional groups on your starting materials.[4] If your substrates are base-sensitive, consider using weaker bases like Cs₂CO₃ or K₃PO₄.[4]
Optimized Experimental Protocol: A Starting Point
This protocol is a general starting point for the amination of a substituted bromopyridine with a secondary amine.
Materials:
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Substituted bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst, ligand, and base.
-
Add the substituted bromopyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
This catalytic cycle illustrates the key steps of the reaction.[4][5][7] The efficiency of each step is influenced by the choice of ligand, base, solvent, and substrate. For pyridine-containing substrates, a bulky ligand (L) is crucial to accelerate the reductive elimination step (E to F) and prevent catalyst inhibition.
References
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. PharmaBlock.
- Buchwald–Hartwig amin
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Hydrodehalogenation as a Side Reaction in Palladium Coupling
Welcome to the technical support center dedicated to a pervasive challenge in palladium-catalyzed cross-coupling reactions: hydrodehalogenation. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately suppress this yield-reducing side reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your own experimental work.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation in the context of palladium-catalyzed reactions?
A1: Hydrodehalogenation is a common, undesired side reaction where the halogen atom (I, Br, Cl) of an aryl or vinyl halide starting material is replaced by a hydrogen atom.[1][2][3] This leads to the formation of a reduced, "proto-dehalogenated" byproduct, which diminishes the yield of your desired cross-coupled product and introduces impurities that can complicate downstream purification.[4]
Q2: What are the primary mechanistic pathways for hydrodehalogenation?
A2: Hydrodehalogenation can occur through several pathways, often competing with the desired productive catalytic cycle. The most accepted mechanisms involve the formation of a palladium-hydride (Pd-H) species. This can happen in a few ways:
-
From Solvents: Alcohols (like methanol or isopropanol) or even residual water can act as hydride sources.[5][6][7] For instance, an alcohol can react with a palladium intermediate, leading to the formation of a Pd-H species and an oxidized solvent molecule (e.g., an aldehyde or ketone).[4][8]
-
From the Base: Certain bases, particularly alkoxides when used with alcohol solvents, can facilitate the formation of Pd-H.[4] Some amine bases can also serve as hydride donors.[1]
-
Via β-Hydride Elimination: In reactions involving alkyl coupling partners, if the alkyl group has a hydrogen atom on the carbon beta to the palladium center, a β-hydride elimination can occur.[9][10][11] This process forms a Pd-H species and an alkene. While this is a key step in reactions like the Heck coupling, it can be an undesired pathway in others.[11][12][13]
Once the Pd-H species is formed, it can undergo reductive elimination with the aryl group on the palladium center to produce the hydrodehalogenated byproduct and regenerate the active Pd(0) catalyst, which can then re-enter the undesired cycle.[14]
Q3: Which substrates are most susceptible to hydrodehalogenation?
A3: The likelihood of hydrodehalogenation is influenced by both the halogen and the electronic properties of the substrate:
-
Halogen Reactivity: The propensity for hydrodehalogenation generally follows the order of C-X bond strength and reactivity: I > Br > Cl.[2][3][15] Aryl iodides are the most prone to this side reaction due to their weaker carbon-halogen bond and faster oxidative addition rates.[2][15]
-
Electronic Effects: Electron-rich aryl halides are often more susceptible to hydrodehalogenation.[1] This is because the electron-donating groups can make the subsequent reductive elimination step of the desired product slower, giving more time for the competing hydrodehalogenation pathway to occur.
-
Heterocycles: Certain nitrogen-containing heterocycles (e.g., pyridines, indoles) can also be particularly prone to this side reaction.[16]
Q4: How does the choice of phosphine ligand impact hydrodehalogenation?
A4: The phosphine ligand is arguably the most critical factor in controlling hydrodehalogenation.[17] Ligands influence the steric and electronic environment around the palladium center, which in turn affects the relative rates of the desired reductive elimination versus the undesired hydrodehalogenation.
-
Steric Bulk: Bulky ligands, such as the biaryl phosphines developed by Buchwald (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are highly effective at suppressing hydrodehalogenation.[1][14][16] The steric hindrance from these ligands accelerates the final C-C or C-N bond-forming reductive elimination, helping it to outcompete the hydrodehalogenation pathway.[16]
-
Electron-Donating Ability: Electron-rich phosphine ligands increase the electron density on the palladium center.[14][18] This generally promotes the oxidative addition step and can also facilitate the desired reductive elimination.[14]
The correct choice of ligand can effectively "steer" the reaction towards the desired product.[19]
Troubleshooting Guide: Minimizing Hydrodehalogenation
If you are observing significant amounts of your hydrodehalogenated byproduct, a systematic approach to optimizing your reaction conditions is essential.
Issue: Significant Formation of Hydrodehalogenated Byproduct
Here is a logical workflow to diagnose and mitigate the problem. It is recommended to change one variable at a time to understand its specific effect.
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
Causality Behind Troubleshooting Steps:
-
Ligand Choice: As discussed in the FAQs, bulky, electron-rich ligands are your first and most powerful tool.[1][16] They create a sterically congested environment around the palladium that favors the bond-forming reductive elimination of your two coupling partners over the smaller hydride.
-
Base Selection: Strong alkoxide bases like NaOtBu, especially in combination with trace water or alcohol solvents, can promote hydrodehalogenation.[4] Switching to a weaker, non-nucleophilic inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often mitigates this issue.[16]
-
Solvent Environment: Solvents are not always inert spectators. Protic solvents like alcohols are known hydride donors.[7][20] Even seemingly aprotic solvents like DMF can decompose at high temperatures to generate species that can lead to hydride formation. Using rigorously anhydrous, aprotic solvents like toluene or dioxane is a standard practice to starve the reaction of potential hydride sources.[16]
-
Reaction Temperature: High reaction temperatures can increase the rate of all reactions, including undesired side reactions.[1][3] Sometimes, hydrodehalogenation has a higher activation energy than the desired coupling. Therefore, lowering the temperature may disproportionately slow the side reaction, improving the product ratio.[16]
Visualizing the Competing Pathways
The following diagram illustrates the point in the catalytic cycle where the desired cross-coupling and the undesired hydrodehalogenation pathways diverge.
Caption: Competing pathways in a Pd-catalyzed cross-coupling reaction.
Data-Driven Optimization: The Impact of Reaction Parameters
The following tables summarize typical trends observed when optimizing against hydrodehalogenation. Actual results will be substrate-dependent.
Table 1: Effect of Ligand Choice on Hydrodehalogenation
| Ligand | Steric Bulk | Electron Donating Ability | Typical Outcome for Hydrodehalogenation |
| PPh₃ (Triphenylphosphine) | Low | Moderate | Can lead to significant hydrodehalogenation.[19] |
| dppf | Moderate | Moderate | Generally good, but can vary with substrate.[7] |
| Biaryl Phosphines (e.g., XPhos, SPhos) | High | High | Excellent for suppressing hydrodehalogenation.[1][16] |
| N-Heterocyclic Carbenes (NHCs) | High | High | Very effective in many cases.[16] |
Table 2: Influence of Base and Solvent on Hydrodehalogenation
| Base | Solvent | General Propensity for Hydrodehalogenation | Rationale |
| NaOtBu | Toluene | Moderate to High | Strong base; can promote side reactions.[21] |
| K₃PO₄ | Dioxane | Low | Weaker, non-nucleophilic base; less likely to act as a hydride source.[1][16] |
| K₂CO₃ | DMF | Moderate | DMF can be a hydride source at elevated temperatures. |
| Cs₂CO₃ | Toluene | Low | Similar to K₃PO₄, often a good choice for sensitive substrates.[16][21] |
| Et₃N | Methanol | High | Alcohol is a potent hydride source, especially with an amine base.[4] |
Experimental Protocol: Minimizing Hydrodehalogenation in a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the cross-coupling of an aryl bromide with an arylboronic acid, specifically designed to minimize hydrodehalogenation.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Anhydrous potassium phosphate (K₃PO₄), powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
Procedure:
-
Reaction Setup: To the oven-dried reaction vial, add the aryl bromide, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos ligand under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Solvent Addition: Add the anhydrous toluene via syringe.
-
Degassing: Seal the vial and thoroughly degas the reaction mixture. This can be done by bubbling argon or nitrogen through the solution for 10-15 minutes or by three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is crucial as it can deactivate the Pd(0) catalyst.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Look for the consumption of the aryl bromide and the appearance of the desired product spot/peak. Compare the retention time/Rf value to a sample of the potential hydrodehalogenated byproduct if available.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
This combination of a bulky, electron-rich ligand (SPhos), a non-nucleophilic inorganic base (K₃PO₄), and an aprotic solvent (toluene) creates an environment that strongly favors the desired Suzuki-Miyaura coupling over the hydrodehalogenation side reaction.[16]
References
- Buchwald–Hartwig amin
- Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines - Organic Chemistry Portal.
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - The Weizmann Institute of Science - WIS Works.
- A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D.
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Public
- Heck Reaction - Chemistry LibreTexts.
- Technical Support Center: Preventing Dehalogenation in Palladium-C
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH.
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones | Request PDF - ResearchG
- C. The Synthetic & Mechanistic Organic Chemistry of Palladium - Wipf Group.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
- β-Hydride elimin
- Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D.
- How to prevent dehalogenation in aryl bromide cross-coupling reactions - Benchchem.
- Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols | The Journal of Organic Chemistry - ACS Public
- Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
- ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing.
- Strategies in the Heck coupling reaction. a Traditional Mizoroki-Heck...
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing).
- Cu-Catalyzed Hydrodehalogenation of Brominated Arom
- Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts | Request PDF - ResearchG
- Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 - YouTube.
- Catalytic hydrodehalogenation of iodinated contrast agents in drinking w
- Nickel(II)
- Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions | The Journal of Organic Chemistry - ACS Public
- Phosphine ligands for more efficient chemical processes - Cfm Oskar Tropitzsch GmbH.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Public
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature | The Journal of Organic Chemistry - ACS Public
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchG
- Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy - NSF Public Access Repository.
- Phosphine Ligands - Sigma-Aldrich.
- Phosphine ligands and c
- Cu-Catalyzed Hydrodehalogenation of Brominated Arom
- Metal-phosphine complex - Wikipedia.
- Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogen
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogen
- Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogen
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preventing homocoupling in Sonogashira reactions of iodopyridines
A Senior Application Scientist's Guide to Preventing Alkyne Homocoupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Sonogashira cross-coupling reaction to synthesize valuable pyridyl-alkynyl structures. While powerful, this reaction is often plagued by the formation of alkyne homocoupling byproducts (Glaser coupling), particularly when working with highly reactive iodopyridines.
As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide provides field-proven insights and solutions to help you minimize side reactions and maximize the yield of your desired product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter in a direct question-and-answer format.
Question 1: My main byproduct is the dimer of my terminal alkyne. How can I minimize this side reaction?
Answer: You are observing the Glaser-Hay coupling, a common side reaction in copper-mediated Sonogashira couplings.[1][2] It is an oxidative process promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[3][4] The high reactivity of the C-I bond on your pyridine substrate means the desired cross-coupling is often fast, but so is the competing homocoupling pathway if conditions are not optimal.[1][2]
Here are the primary strategies to suppress it:
-
Implement Strictly Anaerobic Conditions: Oxygen is the primary culprit in promoting Glaser coupling.[1][4][5] The Pd(0) catalyst is also air-sensitive.[1][4]
-
Action: Rigorously degas all solvents and reagent solutions (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through them for at least 30 minutes). Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[1]
-
-
Reduce Copper(I) Catalyst Loading: While CuI increases the reaction rate, high concentrations directly accelerate the rate of homocoupling.[1][6]
-
Action: Use the minimum effective amount of CuI, typically in the range of 0.5 - 5 mol%.[4] Titrate the loading down in your optimization experiments to find the sweet spot that facilitates cross-coupling without excessively promoting dimerization.
-
-
Control Alkyne Concentration: A high instantaneous concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.
-
Switch to a Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to remove its primary catalyst: copper.[7][8][9] Copper-free Sonogashira protocols are well-established and highly effective.[10][11]
-
Action: Transition to a protocol using a palladium catalyst, a suitable phosphine ligand, and an appropriate base, completely omitting the CuI co-catalyst. (See Recommended Protocols section below).
-
Question 2: My reaction mixture turns black and stalls, and I'm still getting homocoupling. What's happening?
Answer: The formation of a black precipitate, known as "palladium black," indicates that your active Pd(0) catalyst has decomposed and crashed out of solution, rendering it inactive.[1][2][4] When the desired catalytic cycle stops, the copper-mediated homocoupling can become the dominant pathway.
Common causes for catalyst decomposition include:
-
Presence of Oxygen: As mentioned above, oxygen can degrade the Pd(0) catalyst.[4]
-
Reagent Impurities: Impurities in your reagents or solvents can poison the catalyst.[1][2][4] Amine bases, in particular, can oxidize over time and should be freshly distilled or from a recently opened bottle.[12]
-
Suboptimal Temperature: While iodopyridines are reactive, excessively high temperatures can accelerate catalyst decomposition.[1]
-
Inappropriate Solvent: The chosen solvent must keep all components, including the catalytic intermediates, fully dissolved.[13] A poor solvent can lead to catalyst precipitation.
Question 3: I want to try a copper-free protocol. What are the key components and considerations?
Answer: Shifting to a copper-free system is an excellent strategy. These protocols circumvent Glaser coupling by activating the alkyne directly at the palladium center.[14]
A typical copper-free Sonogashira protocol involves:
-
Palladium Precatalyst: Sources like Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(CH₃CN)₂ are commonly used.[15][16]
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand is critical. Bulky, electron-rich phosphines like XPhos or other specialized ligands like cataCXium A are often effective.[15][16][17]
-
Base: An organic amine base (e.g., Et₃N, DIPA) or an inorganic base (e.g., Cs₂CO₃, K₂CO₃) is required.[7][15] The base deprotonates the alkyne and neutralizes the HI byproduct.[4]
-
Solvent: Anhydrous, degassed solvents such as THF, dioxane, or DMF are typical choices.[4][13]
The key consideration is that the reaction conditions may need re-optimization. The choice of ligand, base, and temperature can be highly substrate-dependent.
Troubleshooting Summary Table
| Problem Observed | Probable Cause(s) | Recommended Actions & Solutions |
| High Alkyne Homocoupling | Oxygen in the reaction; High CuI concentration; High alkyne concentration. | 1. Ensure strictly anaerobic conditions via rigorous degassing.[1][4] 2. Reduce CuI loading to the minimum effective amount.[1] 3. Add the alkyne slowly via syringe pump.[1][4] 4. Most Effective: Switch to a copper-free protocol.[9] |
| Reaction Turns Black & Stalls | Palladium catalyst decomposition. | 1. Improve inert atmosphere technique.[4] 2. Use high-purity, anhydrous, and degassed reagents/solvents.[1][2] 3. Consider distilling the amine base before use.[12] 4. Optimize the reaction temperature to avoid overheating. |
| Low or No Yield | Inactive catalyst; Impure reagents; Suboptimal conditions. | 1. Use fresh, high-quality palladium catalyst and CuI (if applicable).[1][2] 2. Verify the purity of all starting materials, solvents, and bases.[2] 3. Screen different solvents, bases, or ligands to find an optimal system for your specific substrates.[16][18] |
Visualizing the Competing Pathways
To effectively troubleshoot, it is crucial to understand the mechanism. The following diagram illustrates the desired Sonogashira catalytic cycle and the competing, copper-mediated Glaser homocoupling pathway.
Caption: The Sonogashira cycle versus the competing Glaser homocoupling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of Glaser homocoupling? A1: The Glaser coupling is the copper-catalyzed oxidative homocoupling of terminal alkynes.[3] The process begins with the deprotonation of the terminal alkyne by a base in the presence of a copper(I) salt (like CuI) to form a copper acetylide intermediate.[3] In the presence of an oxidant, typically molecular oxygen from air, this copper(I) acetylide undergoes oxidative dimerization to form the symmetrical 1,3-diyne byproduct.[3][19] This is why excluding oxygen is the most critical step in preventing this side reaction in copper-catalyzed systems.
Q2: Why are iodopyridines so reactive in Sonogashira couplings? A2: The reactivity of aryl halides in the Sonogashira reaction is dictated by the rate of the oxidative addition step to the Pd(0) center. The general reactivity trend is I > OTf > Br >> Cl.[1][2][7] The carbon-iodine bond is weaker and more polarizable than C-Br or C-Cl bonds, making it significantly more susceptible to oxidative addition. This high reactivity allows the coupling of iodopyridines to proceed under very mild conditions, often at room temperature.[7]
Q3: What are the dual roles of the amine base in the reaction? A3: The amine base serves two essential functions. First, it acts as a Brønsted base to deprotonate the weakly acidic terminal alkyne, generating the nucleophilic acetylide species required for the catalytic cycle.[4][7] Second, it serves as a scavenger for the hydrogen halide (HI in the case of iodopyridines) that is formed as a byproduct during the reaction, preventing the reaction medium from becoming acidic, which could lead to catalyst deactivation and other side reactions.[4][7]
Recommended Protocol: Copper-Free Sonogashira Coupling of 2-Iodopyridine
This protocol is a robust starting point for minimizing homocoupling. Note that optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific substrates.
Materials:
-
2-Iodopyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, Degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-iodopyridine, Pd(PPh₃)₂Cl₂, PPh₃, and Cs₂CO₃.
-
Rationale: A flame-dried flask ensures no adsorbed moisture is present. The solid reagents are added first for ease of handling under an inert atmosphere.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Rationale: This is a critical step to remove oxygen, which deactivates the Pd(0) catalyst and is the primary promoter of Glaser coupling.[4]
-
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed 1,4-dioxane via cannula or a dry syringe. Begin stirring the mixture. Then, add the terminal alkyne via syringe.
-
Rationale: Using degassed solvent is crucial. Adding the alkyne last initiates the reaction. A slight excess (1.2 equiv) ensures the complete consumption of the limiting iodopyridine.
-
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Rationale: While iodopyridines are reactive, heating may be required to drive the reaction to completion, especially with less reactive alkynes. Reaction monitoring prevents unnecessary heating that could lead to byproduct formation.
-
-
Workup: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the base and palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired alkynylated pyridine.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Yadav, V., & Singh, B. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4585-4610. [Link]
-
Sonogashira Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Glaser Coupling, Hay Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Rosa, G. R., et al. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. [Link]
-
ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. [Link]
-
Al-Amin, M., & Mohammad, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6913. [Link]
-
Das, S., et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 4(7), 12835-12845. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 1, 73-82. [Link]
-
Jiang, N., & Li, Z. (2009). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 74(11), 4307–4310. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 12, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. (2025, August 10). ResearchGate. [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022, March 15). Royal Society of Chemistry. [Link]
-
Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. (2025, August 6). ResearchGate. [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. [Link]
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- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Glaser Coupling, Hay Coupling [organic-chemistry.org]
Technical Support Center: Purification of 2-Iodo-3-methoxypyridine Reaction Products by HPLC
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 2-Iodo-3-methoxypyridine and its reaction products. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows.[1][2] As a substituted pyridine, this compound class presents unique chromatographic challenges, primarily due to the basic nature of the pyridine nitrogen. This guide provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing for my this compound product. What is the most likely cause and the quickest fix?
A1: The most common cause of peak tailing for pyridine-containing compounds is secondary interaction between the basic pyridine nitrogen and acidic residual silanol groups on the surface of standard silica-based reversed-phase columns (e.g., C18, C8).[3][4] At neutral pH, these silanols are ionized and can strongly, non-specifically bind with your protonated basic analyte, leading to a distorted peak shape.
Quick Fix: The most effective solution is to suppress the ionization of the silanol groups by lowering the pH of your mobile phase.[5]
-
Action: Add an acidic modifier to your mobile phase (both water and organic channels). Start with 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA). This will bring the mobile phase pH to approximately 2.5-3.0, protonating the silanols and minimizing these secondary interactions.[3][5]
Q2: My resolution between the desired product and a closely eluting impurity is poor. What parameters should I adjust first?
A2: To improve resolution, you need to manipulate the selectivity (α), efficiency (N), or retention factor (k'). The easiest and most impactful parameter to adjust first is typically the gradient slope.
-
Action: Decrease the steepness of your gradient. For example, if your gradient runs from 10% to 90% acetonitrile in 10 minutes (a slope of 8%/min), try running it over 20 minutes (a slope of 4%/min). This gives the analytes more time to interact with the stationary phase, often resolving closely eluting peaks. If this doesn't suffice, changing the organic modifier (e.g., from acetonitrile to methanol) can significantly alter selectivity due to different solvent-analyte interactions.
Q3: I'm concerned about the stability of the C-I bond on this compound during purification. Are standard HPLC conditions safe?
A3: The carbon-iodine bond in aryl iodides is generally stable under standard reversed-phase HPLC conditions (acidic pH, acetonitrile/water). However, prolonged exposure to high pH (>8) or highly nucleophilic mobile phase additives should be avoided as it could potentially lead to degradation. The use of acidic modifiers like formic acid or TFA is generally considered safe. Additionally, as with many iodinated compounds, it is good practice to protect the sample from prolonged exposure to light to prevent potential photodecomposition.
Q4: What type of HPLC column is best suited for purifying this compound derivatives?
A4: For general-purpose purification, a modern, high-purity, end-capped C18 column is the standard choice. End-capping is a process that deactivates most of the residual silanol groups, making the column more robust for analyzing basic compounds.[4] For particularly challenging separations or persistent peak tailing, consider columns specifically designed for polar or basic analytes, such as those with polar-embedded phases or hybrid silica particles.[4][5]
Troubleshooting Guide: From Symptom to Solution
This section provides a deeper dive into specific issues you may encounter during your HPLC purification.
Issue 1: Severe Peak Tailing or Asymmetrical Peaks
As discussed in the FAQs, this is the most common issue for pyridine compounds. If a simple pH adjustment is insufficient, a more systematic approach is needed.
Caption: Troubleshooting flowchart for asymmetric HPLC peaks.
Issue 2: Low or Inconsistent Product Recovery
Low recovery after fraction collection can be due to several factors, from the purification strategy to the hardware itself.[6]
| Potential Cause | Troubleshooting Steps & Explanation |
| Improper Fraction Collection Window | The delay volume between the detector and the fraction collector outlet has not been correctly determined. Action: Calibrate the system delay volume. Inject a small amount of a UV-active compound (like caffeine or your product) and measure the time from peak detection to when the compound physically exits the collection valve. This delay must be programmed into your collection method.[6] |
| Aggressive Peak Slicing | To maximize purity, collection thresholds might be set too high, discarding significant portions of the product at the front and tail of the peak. Action: Review your collection parameters. Consider a "Peak" based collection mode rather than a stringent "Slope" or "Threshold" mode initially.[7] You can collect the entire peak and re-purify less pure fractions later to improve overall yield.[8] |
| Analyte Adsorption | The product may be adsorbing to system components, especially if it is very "sticky" or if the system is not well-passivated. Action: Flush the system with a strong solvent (e.g., isopropanol). In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (0.05-0.1%) can mask active sites, but this is not MS-compatible.[5] |
| Product Precipitation | The compound is soluble in the high organic mobile phase but crashes out when collected into fractions where the eluent mixes with air or sits for a period, causing the organic solvent to evaporate. Action: Collect fractions into vials pre-filled with a small amount of a solvent in which the compound is highly soluble (e.g., DMSO, DMF). |
Issue 3: New, Unidentified Peaks Appearing in Chromatograms
The appearance of unexpected peaks can signal sample degradation, mobile phase issues, or contamination.
-
Degradation: If a peak for a known impurity (e.g., de-iodinated starting material) grows over time while the main product peak shrinks, this points to on-column or in-vial degradation.
-
Action: Check the pH and temperature stability of your compound. Avoid leaving samples on the autosampler for extended periods. Prepare fresh samples and mobile phases daily.
-
-
Mobile Phase "Ghost" Peaks: If peaks appear in a blank gradient run (injection of mobile phase or solvent), the issue is likely contamination in your mobile phase or system.
-
Action: Use fresh, HPLC-grade solvents and additives. Filter all aqueous mobile phases.[3] Purge the system thoroughly to remove any air bubbles or contaminants.
-
-
Carryover: If a small version of the previous injection's chromatogram appears.
-
Action: Implement a robust needle wash protocol in your injection sequence. If carryover persists, there may be a physical contamination in the injection valve that requires cleaning or servicing.
-
Experimental Protocols
Protocol 1: Method Development for Purification
This protocol provides a step-by-step workflow for developing a robust purification method for a crude this compound reaction mixture.
Caption: Workflow for HPLC purification method development.
Step-by-Step Methodology:
-
Analytical Scouting:
-
Objective: To quickly assess the crude mixture and find suitable separation conditions.
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Procedure:
-
Prepare a ~1 mg/mL solution of your crude reaction mixture in a suitable solvent (e.g., 50:50 MeCN:H2O or DMSO).
-
Inject 5 µL and run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes).
-
Identify the target product peak, ideally using a mass spectrometer (MS) detector or by comparing with a known standard.
-
-
-
Method Optimization:
-
Objective: To achieve baseline resolution between the product and key impurities.
-
Procedure:
-
Based on the scouting run, design a shallower gradient focused around the elution point of your product. For instance, if the product eluted at 60% B, a new gradient might be 45-75% B over 15 minutes.
-
Adjust the gradient slope until the resolution (Rs) between the product and the nearest impurity is >1.5.
-
-
-
Loading Study:
-
Objective: To determine the maximum amount of crude material that can be loaded onto the column without compromising separation.
-
Procedure:
-
Using the optimized analytical method, perform a series of injections with increasing concentration or volume.
-
Observe the chromatograms for peak fronting (a sign of mass overload) and loss of resolution.[3]
-
The maximum load is the highest amount that can be injected while maintaining acceptable peak shape and resolution. This data is crucial for scaling up to a preparative column.
-
-
-
Preparative Scale-Up & Fraction Collection:
-
Objective: To purify the bulk of the material.
-
Procedure:
-
Choose a preparative column with the same stationary phase as your analytical column.
-
Scale the flow rate and injection volume based on the column dimensions. A common formula for scaling flow rate is: Prep Flow = Analytical Flow * (Prep Column Radius² / Analytical Column Radius²).
-
Dissolve the crude material at the highest possible concentration in the mobile phase or a compatible strong solvent.
-
Perform the injection and begin fraction collection based on the retention time from the analytical run, accounting for the system delay volume. It is common to collect the front, middle, and rear of the peak into different vessels to isolate the purest material.[8][9]
-
Analyze the collected fractions by analytical HPLC to confirm purity and pool the appropriate fractions.
-
-
References
-
Gilson. Maximize Purity, Yield, and Throughput with Improved Fraction Collection. Available from: [Link]
-
LCGC International. Factors and Parameters that Directly Affect Recovery of Collected Fractions in Preparative HPLC. Available from: [Link]
-
Gilson. A Guide to Fraction Collection in Chromatography. Available from: [Link]
-
Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. Available from: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
Marshall Scientific. OPTIMIZED FRACTION COLLECTION FOR PREP HPLC. Available from: [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available from: [Link]
-
Crawford Scientific. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available from: [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
-
PubMed. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Available from: [Link]
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]
-
Inter-Research Science Publisher. Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Available from: [Link]
-
Pipzine Chemicals. 2,5-Diiodo-3-Methoxypyridine. Available from: [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
-
MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Available from: [Link]
-
ResearchGate. 2-Iodo-3-methoxy-6-methylpyridine | Request PDF. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. Available from: [Link]
-
SIELC Technologies. Separation of 3-Methoxy-2-methylpyridine on Newcrom R1 HPLC column. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]
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Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Iodo-3-methoxypyridine
Welcome to the technical support center for optimizing the cross-coupling of 2-iodo-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent electronic properties and coordination ability of the pyridine nitrogen present unique challenges, often referred to as the "2-pyridyl problem," which can lead to low yields and inconsistent results.[1][2][3][4][5] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these obstacles and achieve successful and reproducible outcomes in your Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the cross-coupling of this compound, offering explanations for the underlying causes and providing actionable, step-by-step protocols for resolution.
Problem 1: Low to No Product Formation
The complete or near-complete absence of your desired product is a common yet frustrating issue. Several factors, from catalyst deactivation to suboptimal reaction conditions, can be at play.
Possible Cause 1: Ineffective Catalyst Activation or Deactivation
The palladium catalyst is the heart of the cross-coupling reaction.[6] Its failure to enter or remain in the catalytic cycle will halt the reaction. The pyridine nitrogen of your substrate or product can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7][8][9][10]
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, preventing inhibitory coordination from the pyridine nitrogen and promoting the desired reductive elimination step.[11] For Suzuki-Miyaura couplings, consider ligands like XPhos, SPhos, or dtbpf.[12] For Buchwald-Hartwig aminations, ligands such as Josiphos or the Buchwald biarylphosphine ligands are often effective.[11]
-
Pre-catalyst Choice: Utilize palladium pre-catalysts, such as G3 or G4 palladacycles. These are often more stable and activate more readily under basic conditions, ensuring a sufficient concentration of the active Pd(0) species at the start of the reaction.[13][14]
-
Catalyst Loading: While higher catalyst loading can sometimes overcome deactivation, it is often more effective to first optimize the ligand and base. A typical starting point is 1-5 mol% of the palladium catalyst.[15]
Experimental Protocol: Ligand Screening for a Suzuki-Miyaura Coupling
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), your boronic acid partner (1.2-1.5 equiv), and a powdered, anhydrous base (e.g., K₂CO₃, 2.0-3.0 equiv).[16]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to each vial.[17]
-
Catalyst/Ligand Addition: To each vial, add a different palladium pre-catalyst/ligand combination. For example:
-
Vial 1: Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%)
-
Vial 2: Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)
-
Vial 3: XPhos Pd G3 (2 mol%)
-
-
Reaction: Heat the reactions to a consistent temperature (e.g., 90-110 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1, 4, and 16 hours).[18]
-
Analysis: Compare the conversion to product across the different conditions to identify the optimal ligand.
Problem 2: Significant Formation of Side Products
The presence of undesired byproducts can complicate purification and significantly reduce the yield of your target molecule.
Side Product 1: Homocoupling of the Boronic Acid (Biaryl Formation)
This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.
Solutions:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using several freeze-pump-thaw cycles.[17][19]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.[17]
Side Product 2: Protodeboronation (Loss of the Boronic Acid Group)
Pyridylboronic acids can be susceptible to protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding non-boronated arene.[19]
Solutions:
-
Choice of Base: Use a milder base such as NaHCO₃ or KF.[12][20] Anhydrous conditions with a base like K₃PO₄ can also be beneficial.[12][19]
-
Boronic Acid Derivative: Consider using more stable boronic acid derivatives, such as pinacol esters (BPin) or MIDA boronates, which are less prone to protodeboronation.[19][21]
-
Reaction Conditions: Employ milder temperatures and shorter reaction times where possible.[19]
Side Product 3: Dehalogenation (Formation of 3-Methoxypyridine)
The iodo group is replaced by a hydrogen atom, a common side reaction in palladium-catalyzed couplings.[21]
Solutions:
-
Solvent Choice: The choice of solvent can influence the rate of dehalogenation. Aprotic solvents are generally preferred.
-
Base Selection: A carefully chosen base can minimize this side reaction. Screening different bases is recommended.
Frequently Asked Questions (FAQs)
Q1: Which base is the best starting point for the Suzuki-Miyaura coupling of this compound?
A1: A common and effective starting point is an inorganic base like potassium carbonate (K₂CO₃).[12] It is crucial that the base is finely powdered and anhydrous. For more sensitive substrates or to minimize side reactions like protodeboronation, you might consider potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[17][19] The addition of a small amount of water to the solvent system often improves the solubility and efficacy of inorganic bases.[17][22]
Q2: What is the optimal solvent system for these cross-coupling reactions?
A2: The ideal solvent system must effectively dissolve the reactants and the base.[23][24][25] For Suzuki-Miyaura reactions, mixtures of an ethereal solvent with water are common, such as 1,4-dioxane/water or THF/water.[12][17] For Buchwald-Hartwig aminations, toluene, dioxane, or THF are frequently used. The polarity of the solvent can influence the reaction outcome, so screening different solvents is advisable.[25]
Q3: How can I improve the reproducibility of my reaction?
A3: Reproducibility issues often stem from inconsistent reagent quality or reaction setup.
-
Reagent Purity: Use high-purity, anhydrous solvents and ensure your boronic acid or amine is pure.
-
Inert Atmosphere: Consistently maintain a rigorously inert atmosphere to prevent oxygen and moisture from interfering with the reaction.
-
Precise Measurements: Accurately measure all reagents, especially the catalyst and ligand.
Q4: Is microwave heating a suitable option for optimizing these reactions?
A4: Yes, microwave heating can be an excellent tool for rapid reaction optimization.[17][26] It allows for quick screening of different temperatures and can often reduce reaction times significantly. However, be mindful that the rapid heating can sometimes promote the degradation of sensitive substrates.
Q5: My substrate is an electron-rich pyridine. How does this affect the reaction?
A5: The electron-donating methoxy group at the 3-position makes the pyridine ring more electron-rich. This can slow down the oxidative addition step of the palladium catalyst to the C-I bond.[11][21] To counteract this, using a more electron-rich phosphine ligand on the palladium catalyst can be beneficial as it can facilitate the oxidative addition.[12]
Visualizing the Workflow
Experimental Workflow for Base and Solvent Screening
Caption: Workflow for systematic screening of bases and solvents.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common coupling issues.
References
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164–2213.
- Role of palladium catalyst in cross-coupling reactions. (2025). IntechOpen.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2014). Molecules, 19(6), 7628-7644.
- Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. (2007). The Journal of Organic Chemistry, 72(15), 5661–5667.
- Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(20), 7296–7297.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). Chemical Reviews, 110(4), 2487–2547.
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
- Yoo, K. S., Yoon, C. H., & Jung, K. W. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 128(50), 16348–16393.
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (2025). Benchchem.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Molecules, 26(16), 4829.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. (2018). The Journal of Organic Chemistry, 83(15), 8046–8057.
- Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). The Journal of Organic Chemistry, 85(15), 9897–9903.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020).
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Solvent effects in palladium catalysed cross-coupling reactions. (2019). Semantic Scholar.
- Reactions of 2‐halopyridines to form 2‐alkyl pyridines. (2020).
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (2018). DSpace@MIT.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- Why can't I achieve good yields for this Suzuki reaction? (2018).
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Journal of the Iranian Chemical Society.
- Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2. (2018).
- Data-Driven Reagent Selection for Empirical Reaction Optimiz
- Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. (2007). The Journal of Organic Chemistry.
- Cross-Coupling Chemistry. (n.d.). University of Rochester.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development, 26(7), 1956–1979.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
- Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube.
- Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. (2025). Benchchem.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (2019). University of Nottingham.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... (2018).
- Brainstorming a Buchwald-Hartwig coupling. (2025). Reddit.
- Optimizing reaction conditions for Suzuki coupling of pyridyl compounds. (2025). Benchchem.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
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Technical Support Center: Catalyst Deactivation in Reactions with 2-Iodo-3-methoxypyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for cross-coupling reactions involving 2-iodo-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation, a frequent challenge with nitrogen-containing heterocyclic substrates. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design.
This compound is a critical building block in medicinal chemistry and materials science. However, its successful implementation in palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—is often hampered by the deactivation of the catalyst. The primary culprit is the Lewis basic nitrogen atom of the pyridine ring, which can irreversibly coordinate to the palladium center, effectively poisoning the catalyst and halting the reaction.[1][2] This guide provides a structured approach to troubleshooting these complex systems.
Quick Troubleshooting Guide
This table summarizes the most common issues, their probable causes related to catalyst deactivation, and actionable solutions grounded in mechanistic principles.
| Observed Problem | Potential Cause(s) of Deactivation | Recommended Solutions & Rationale |
| Low to No Product Yield | 1. Catalyst Poisoning by Pyridine: The pyridine nitrogen forms a stable, inactive complex with the Pd(II) intermediate, disrupting the catalytic cycle.[1][2] 2. Inefficient Precatalyst Activation: The Pd(II) precatalyst (e.g., Pd(OAc)₂) fails to reduce to the active Pd(0) state.[3][4] 3. Ligand Oxidation/Degradation: Phosphine ligands are sensitive to air and can be oxidized, rendering them ineffective at stabilizing the catalyst.[5][6] | 1a. Use Sterically Hindered Ligands: Employ bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). Their size physically obstructs the pyridine nitrogen from coordinating to the palladium center.[6][7] 1b. Switch to a Pd(0) Source: Use a precatalyst that is already in the active oxidation state, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to bypass issues with the reduction step.[8][9] 1c. Rigorously Maintain an Inert Atmosphere: Thoroughly degas all solvents and reagents and perform the reaction using Schlenk techniques or inside a glovebox to prevent oxygen from degrading the catalyst and ligands.[10][11] |
| Reaction Stalls Before Completion | 1. Product Inhibition: The coupled product, now a bipyridine or an N-aryl pyridine derivative, may be an even stronger ligand for palladium than the starting material, leading to progressive catalyst poisoning as the reaction proceeds.[2] 2. Catalyst Agglomeration: The active, soluble Pd(0) species aggregates into inactive, insoluble palladium black over time.[10][11] | 1a. Increase Catalyst Loading: If product inhibition is suspected, a higher initial catalyst concentration (e.g., 2-5 mol%) may be required to achieve full conversion. 1b. Optimize Ligand-to-Metal Ratio: Ensure a slight excess of the ligand (e.g., 1.1–2.1 L:Pd ratio) is present to maintain the stability of the active catalytic species in solution.[11] 2. Control Reaction Temperature: Excessively high temperatures can accelerate both ligand decomposition and catalyst agglomeration. Run the reaction at the lowest temperature that affords a reasonable rate. |
| Black Precipitate Forms (Palladium Black) | 1. Ligand Failure: The phosphine ligand has either degraded or dissociated from the metal center, leaving the Pd(0) atoms exposed and prone to aggregation.[11] 2. Presence of Oxygen: Trace oxygen can rapidly oxidize and destabilize the Pd(0)-ligand complex, leading to its decomposition.[10] 3. High Temperature: Thermal stress can accelerate the decomposition pathways of both the ligand and the catalytic complex.[12] | 1. Use Fresh, High-Purity Ligands: Store phosphine ligands under an inert atmosphere and use from a freshly opened container where possible. 2. Improve Degassing Techniques: Use multiple freeze-pump-thaw cycles for solvents to ensure the complete removal of dissolved oxygen. 3. Screen Solvents: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black more than others like dioxane or toluene.[13] |
| Significant Homocoupling or Other Side Reactions | 1. Slow Reductive Elimination: The final, product-forming step of the catalytic cycle is slow, allowing side reactions like boronic acid homocoupling (in Suzuki reactions) or alkyne dimerization (in Sonogashira reactions) to compete.[14][15] 2. Suboptimal Base: The choice and quality of the base are critical. An inappropriate base can hinder transmetalation or contribute to catalyst instability.[16][17] | 1. Employ Electron-Rich, Bulky Ligands: Ligands like those from the Buchwald or Nolan groups are designed to accelerate reductive elimination.[6][14] 2. Screen Different Bases: The base can have a profound effect on the reaction. Screen common choices like K₃PO₄, Cs₂CO₃, and K₂CO₃, ensuring they are anhydrous.[8][17] 3. (Sonogashira Specific): Minimize or eliminate the copper co-catalyst to suppress Glaser-Hay homocoupling, and ensure strictly anaerobic conditions as oxygen promotes this side reaction.[10][18] |
In-Depth FAQs: Understanding the "Why"
Q1: Why is this compound considered a "challenging" substrate for palladium catalysis?
The core of the issue lies in the electronic properties of the pyridine ring. The nitrogen atom possesses a lone pair of electrons, making it a Lewis base. Palladium complexes, particularly the Pd(II) intermediates in the catalytic cycle, are Lewis acidic (electron-deficient). This creates a strong, often irreversible, coordinate bond between the pyridine nitrogen and the palladium center. This coordination event sequesters the catalyst into a highly stable, off-cycle state, effectively poisoning it and preventing it from participating in the desired cross-coupling reaction.[1][2] This deactivation pathway is often more favorable than the productive steps of the catalytic cycle.
Q2: What is "palladium black," and what does its formation signify?
Palladium black is finely divided, amorphous palladium metal that has precipitated from the reaction mixture.[10] Its appearance is a definitive sign of catalyst decomposition. The active catalyst in cross-coupling is a soluble, ligand-stabilized Pd(0) species. If the protective ligand shell is compromised—either through oxidation, thermal degradation, or simple dissociation—the unstable Pd(0) atoms will rapidly aggregate and fall out of solution.[11] This agglomerated form has a negligible surface area available for catalysis and is considered catalytically dead for solution-phase reactions.
Q3: How do sterically bulky ligands like XPhos and SPhos counteract pyridine poisoning?
These state-of-the-art ligands, often called Buchwald ligands, are engineered with two key features: steric bulk and high electron density.
-
Steric Hindrance: The large, three-dimensional structure of ligands like XPhos creates a congested "pocket" around the palladium atom. This pocket is specifically designed to allow the linear C-I bond of this compound to access the metal for oxidative addition while physically blocking the approach of the pyridine's nitrogen atom.
-
Electron-Donating Ability: These ligands are highly electron-rich, which serves two purposes. First, it increases the electron density on the palladium center, which stabilizes the active Pd(0) state against decomposition. Second, it accelerates the rate of reductive elimination, the final step that forms the desired C-C or C-N bond.[14][15] By speeding up this crucial step, the catalyst spends less time in the vulnerable Pd(II) state where pyridine poisoning can occur.
Q4: My reaction with a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂) is failing. What could be the cause?
For a catalytic cycle to begin, the Pd(II) precatalyst must first be reduced in situ to the active Pd(0) state.[3][4] This reduction is typically accomplished by a sacrificial reaction with a component of the reaction mixture, such as a phosphine ligand, an amine, or a solvent molecule. If this reduction step is slow, inefficient, or fails entirely, the concentration of the active Pd(0) catalyst will be too low to sustain the reaction. Using a direct Pd(0) source like Pd₂(dba)₃ can be an effective troubleshooting strategy, as it eliminates the need for an in-situ reduction step.[8]
Visualizing Deactivation Pathways and Solutions
Understanding the interplay between the productive catalytic cycle and off-cycle deactivation pathways is key to successful troubleshooting.
Caption: The palladium catalytic cycle and key deactivation points.
Caption: A troubleshooting workflow for low-yield reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a representative starting point. Optimization of catalyst, ligand, base, and temperature is often necessary.
Reagents & Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2.2-4.4 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water, 10:1 v/v)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk flask, add the this compound, arylboronic acid, palladium precatalyst, ligand, and base under a positive flow of inert gas.
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing (Optional but Recommended): For maximum air removal, freeze the reaction mixture in liquid nitrogen, evacuate the headspace under high vacuum, and then thaw under a static atmosphere of inert gas. Repeat this freeze-pump-thaw cycle two more times.
-
Reaction: Place the flask in a preheated oil bath set to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Track the reaction's progress by periodically taking aliquots (via syringe under an inert atmosphere) and analyzing by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. 19
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.
-
Galeandro-Diamant, T., et al. (2017). Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. Inorganic Chemistry.
-
Grushin, V. V., et al. (2000). Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). Organometallics.
-
Cella, R., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
Espinet, P., et al. (2004). C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Journal of the American Chemical Society.
-
Singh, R., & Kumar, A. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
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Caddick, S., et al. (2017). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society.
-
BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them. BenchChem.
-
Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry.
-
van der Meer, M., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis.
-
Kuwabara, J., & Kanbara, T. (2024). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions.
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ResearchGate. (n.d.). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. ResearchGate.
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Koszinowski, K., & Böhrer, P. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal.
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Al-Takhin, G., et al. (1983). Microcalorimetric studies on the thermal decomposition of platinum and palladium complexes containing phosphine or diene ligands. Journal of the American Chemical Society.
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Zhang, Y., et al. (2021). Exploring the pivotal role of silver(I) additives in palladium-catalyzed NH2-directed C(sp3)-H arylation reactions. Chinese Chemical Letters.
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BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid. BenchChem.
-
Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical.
-
MDPI. (2022). Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. MDPI.
-
ResearchGate. (n.d.). The effect of various base and solvent systems on the cross-coupling reaction of 3 and 4 in presence of different catalysts. ResearchGate.
-
RSC Publishing. (2024). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. RSC Publishing.
-
ResearchGate. (n.d.). Catalytic efficacy of Schiff base-palladium complexes in important C–C cross coupling reactions: a brief overview. ResearchGate.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
-
ResearchGate. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. ResearchGate.
-
ResearchGate. (2025). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. ResearchGate.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. ResearchGate.
-
PubMed Central. (2018). Computational analysis of R–X oxidative addition to Pd nanoparticles. PubMed Central.
-
BenchChem. (2025). Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis. BenchChem.
-
ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate.
-
Grushin, V. V., et al. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
UVIC. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. UVIC.
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
-
Sivanandan, K., & Gopidas, K. R. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.
-
CSB/SJU. (n.d.). Oxidative Addition and Palladium Coupling. CSB/SJU.
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
-
ChemRxiv. (2022). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv.
-
ChemRxiv. (2021). A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover Catalysis. ChemRxiv.
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- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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Technical Support Center: Managing Steric Hindrance in 2-Substituted Pyridine Couplings
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges stemming from steric hindrance in these critical transformations. The pyridine motif is a cornerstone in medicinal chemistry, and its successful functionalization, particularly at the C2 position, is often hampered by steric and electronic factors.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these synthetic hurdles.
The "2-Pyridyl Problem": Why Are These Couplings So Challenging?
The primary difficulty in coupling reactions involving 2-substituted pyridines, often termed the "2-pyridyl problem," arises from a combination of steric hindrance and the electronic nature of the pyridine nitrogen.[2][4] The nitrogen atom can coordinate to the metal catalyst (e.g., palladium), altering its catalytic activity. Furthermore, the substituent at the 2-position can sterically block the approach of the coupling partners to the catalytic center, impeding key steps in the catalytic cycle such as oxidative addition and reductive elimination.[5][6][7]
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during the cross-coupling of 2-substituted pyridines.
Q1: My Suzuki-Miyaura coupling of a 2-bromopyridine with a bulky boronic acid is giving low to no yield. What are the likely causes and initial troubleshooting steps?
A1: This is a classic manifestation of the "2-pyridyl problem."[2][4] The initial points of failure are often related to an inadequate catalyst system that cannot overcome the steric hindrance.
-
Ligand Choice is Critical: Standard phosphine ligands like PPh₃ are often ineffective. You should consider employing bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands promote the formation of a monoligated palladium species, which is less sterically encumbered and more reactive.[8]
-
Precatalyst Stability and Activation: Ensure your palladium precatalyst is active and efficiently generates the active Pd(0) species. Some precatalysts are air-sensitive. Using a robust, air-stable precatalyst can be beneficial.[9]
-
Base Selection: The choice of base is crucial. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, they may not be optimal for sterically hindered substrates. Consider using potassium phosphate (K₃PO₄) or organic bases like triethylamine (NEt₃) in some cases.
-
Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or DMF are typically used. Increasing the reaction temperature can sometimes overcome activation barriers, but be mindful of potential substrate or product decomposition.
Q2: I'm attempting a Buchwald-Hartwig amination with a sterically hindered 2-chloropyridine and a secondary amine, but I'm mostly observing starting material. What adjustments should I make?
A2: The Buchwald-Hartwig amination is also highly sensitive to steric effects. The choice of ligand is paramount for success.[5][6][8]
-
Employ Specialized Ligands: For sterically demanding couplings, ligands like BrettPhos and RuPhos have been specifically designed to facilitate these transformations.[5][6] BrettPhos, with its significant steric bulk, can favor the oxidative addition step, which is often rate-limiting.[5][6][10]
-
Consider the Halide: Aryl chlorides are less reactive than bromides or iodides. If possible, switching to the corresponding 2-bromopyridine could significantly improve the reaction rate.
-
Base Strength: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu or LiOtBu) are standard choices.
-
Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary.
Q3: My Negishi coupling of a 2-pyridylzinc reagent is sluggish. How can I improve the reaction efficiency?
A3: Negishi couplings are often more tolerant of functional groups, but steric hindrance can still be an issue.[11][12]
-
Ligand Optimization: While often performed with phosphine ligands, the use of N-heterocyclic carbene (NHC) ligands can be advantageous for sterically hindered substrates.[13]
-
Preparation of the Organozinc Reagent: The quality of the organozinc reagent is critical. Ensure complete formation of the pyridylzinc halide. The use of LiCl to break up zinc aggregates can improve reactivity.
-
Palladium Precatalyst: Palladacycle precatalysts can be highly effective in generating the active Pd(0) catalyst under mild conditions.[12]
Troubleshooting Guides
This section provides more detailed, scenario-based troubleshooting advice.
Scenario 1: Low Yield in a Suzuki-Miyaura Coupling of a 2,6-Disubstituted Pyridine
You are attempting to couple a 2-bromo-6-methylpyridine with an ortho-substituted arylboronic acid and observing yields below 20%.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
-
Ligand Modification: The first and most impactful change is the ligand. For such a sterically demanding transformation, ligands like SPhos or XPhos are excellent starting points. Their bulkiness facilitates the reductive elimination step, which is often hindered in these cases.[2]
-
Precatalyst Selection: If ligand exchange is insufficient, consider a more advanced precatalyst. Third and fourth-generation Buchwald palladacycle precatalysts are designed for rapid generation of the active Pd(0) species and can be particularly effective for challenging couplings.[9]
-
Base and Solvent Optimization: The combination of a strong base like K₃PO₄ in an aprotic solvent like dioxane often provides good results. If solubility is an issue, a solvent system like toluene/water might be necessary, but care must be taken to avoid protodeboronation.
-
Boronic Acid Stability: Sterically hindered boronic acids can be prone to protodeboronation. Converting the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester can mitigate this side reaction.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered 2-Halopyridine
This protocol provides a robust starting point for the coupling of a sterically hindered 2-halopyridine with an arylboronic acid.
Materials:
-
2-Halopyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
XPhos ligand (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried reaction vessel, add the 2-halopyridine, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium precatalyst and the XPhos ligand.
-
Add the degassed 1,4-dioxane via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a 2-Chloropyridine with a Secondary Amine
This protocol is optimized for the challenging coupling of a 2-chloropyridine with a secondary amine.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%)
-
BrettPhos ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the NaOtBu to an oven-dried reaction vessel.
-
Add the palladium precatalyst and the BrettPhos ligand.
-
Add the 2-chloropyridine and the secondary amine.
-
Add the degassed toluene.
-
Seal the vessel and heat to 110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Data Presentation: Ligand Effects in Suzuki-Miyaura Coupling
The choice of ligand has a profound impact on the success of coupling reactions with 2-substituted pyridines. The following table summarizes the performance of various ligands in a model reaction between 2-bromo-6-methylpyridine and 2-methylphenylboronic acid.
| Ligand | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | <5 |
| P(tBu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 45 |
| SPhos | SPhos Pd G3 | K₃PO₄ | Dioxane | 100 | 85 |
| XPhos | XPhos Pd G3 | K₃PO₄ | Dioxane | 100 | 92 |
| RuPhos | RuPhos Pd G3 | K₃PO₄ | Dioxane | 100 | 88 |
Data is representative and compiled from typical outcomes reported in the literature.[2][14][15]
Mechanistic Insights: The Role of Bulky Ligands
Bulky, electron-rich phosphine ligands are crucial for overcoming the challenges of 2-substituted pyridine couplings. Their mechanism of action involves several key features:
Caption: Role of bulky ligands in the catalytic cycle.
-
Promotion of Monoligated Species: The steric bulk of ligands like XPhos disfavors the formation of bis-ligated palladium complexes. The resulting monoligated L-Pd(0) species is less sterically crowded, facilitating the oxidative addition of the hindered 2-halopyridine.[8]
-
Acceleration of Reductive Elimination: The electron-donating nature of these ligands increases the electron density on the palladium center. This promotes the final C-C bond-forming reductive elimination step, which can be slow for sterically congested intermediates.[5][6]
By understanding these principles and utilizing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve their success rates in the challenging yet vital area of 2-substituted pyridine couplings.
References
-
Functionalization of pyridines. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC - NIH. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Pyridine‐Pyridine cross‐coupling and it's mechanistic pathway. - ResearchGate. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]
-
C–C Coupling in sterically demanding porphyrin environments - Beilstein Journals. Available at: [Link]
-
Advances in Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Available at: [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). Available at: [Link]
-
Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J. Available at: [Link]
-
(PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - ResearchGate. Available at: [Link]
-
Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC - NIH. Available at: [Link]
-
A Facile Route to Sterically Hindered and Non-Hindered 4′Aryl.2,2′:6′,2′′-terpyridines | Request PDF - ResearchGate. Available at: [Link]
-
C–C Coupling in sterically demanding porphyrin environments - PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. Available at: [Link]
-
Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed. Available at: [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 11. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 12. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in the Functionalization of Methoxypyridines
Welcome to the technical support center for the regioselective functionalization of methoxypyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of manipulating this important class of heterocyclic compounds. Here, we will dissect common experimental challenges, provide in-depth, mechanistically grounded solutions, and offer detailed protocols to enhance the precision and success of your synthetic endeavors.
The methoxypyridine scaffold is a cornerstone in medicinal chemistry and materials science. The position of the methoxy group and the site of functionalization dramatically influence the biological activity and physical properties of the resulting molecules. However, achieving the desired regioselectivity can be a significant hurdle due to the interplay of the nitrogen atom's electronic influence and the directing effects of the methoxy substituent. This guide is structured to address these challenges head-on, providing you with the expertise to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions & Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter in your experiments.
Directed ortho-Metalation (DoM)
Question 1: I am trying to perform a Directed ortho-Metalation (DoM) on 4-methoxypyridine, but I am getting a mixture of products, including addition of the organolithium reagent to the pyridine ring. How can I improve the selectivity for C-3 lithiation?
Answer: This is a classic challenge in pyridine chemistry. The pyridine ring is susceptible to nucleophilic addition by strong organometallic bases like n-BuLi.[1][2] The key to favoring ortho-lithiation over addition is to modulate the reactivity of the base and optimize the reaction conditions.
-
Causality: The methoxy group at the 4-position is a moderate directing group.[3] It coordinates with the lithium cation of the organolithium reagent, lowering the kinetic barrier for deprotonation at the adjacent C-3 position. However, the inherent electrophilicity of the pyridine ring at C-2 and C-6 remains a competitive pathway.
-
Troubleshooting & Optimization:
-
Choice of Base: Instead of highly nucleophilic alkyllithiums like n-BuLi, consider using sterically hindered lithium amide bases such as Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP).[2][4] These bases are less prone to nucleophilic addition due to their steric bulk.
-
Temperature Control: Perform the lithiation at a very low temperature, typically -78 °C. This kinetically favors the directed deprotonation over the higher activation energy pathway of nucleophilic addition.
-
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent.[5] Tetrahydrofuran (THF) is a common choice as it can help to deaggregate the organolithium species, increasing its basicity. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can also enhance the rate of metalation.
-
Question 2: My DoM reaction on 2-methoxypyridine is sluggish and gives low yields of the desired C-3 functionalized product. What factors could be contributing to this?
Answer: The C-3 position of 2-methoxypyridine is sterically more hindered than the C-3 position of 4-methoxypyridine, and the directing effect of the 2-methoxy group is also influenced by the adjacent nitrogen atom.
-
Causality: The proximity of the 2-methoxy group to the nitrogen atom can lead to a "chelation control" scenario where the organolithium reagent is tightly coordinated, but steric hindrance can slow down the deprotonation at the C-3 position. Furthermore, the 2-position of the pyridine ring is highly electron-deficient, making it susceptible to side reactions if not properly managed.
-
Troubleshooting & Optimization:
-
Use of Superbases: For challenging substrates like 2-methoxypyridine, stronger and more specialized bases may be required. A combination of n-BuLi with a lithium aminoalkoxide, such as LiDMAE (N,N-dimethylethanolamine), can form a "superbase" that promotes efficient α-metalation.[6]
-
Reaction Time and Temperature: While low temperatures are crucial to suppress side reactions, a slight increase in temperature (e.g., from -78 °C to -40 °C) after the initial addition of the base might be necessary to drive the deprotonation to completion. Careful monitoring of the reaction progress is essential.
-
Alternative Strategies: If DoM continues to be problematic, consider alternative strategies such as a halogen-metal exchange from a pre-functionalized 3-halo-2-methoxypyridine.
-
Question 3: I am observing a "halogen dance" reaction during the lithiation of a bromomethoxypyridine. How can I prevent this rearrangement?
Answer: The "halogen dance" is a base-catalyzed migration of a halogen atom on an aromatic or heteroaromatic ring.[7][8] It is a common side reaction when attempting to perform a metal-halogen exchange or a DoM on a halo-substituted pyridine.
-
Causality: The reaction proceeds through a series of deprotonation and intermolecular halogen transfer steps, driven by the formation of a more stable lithiated intermediate.[7][9] For instance, if you attempt to lithiate at a position ortho to a bromine atom, the initial lithiated species might rearrange to a thermodynamically more stable isomer where the lithium is at a different position, and the bromine has "danced" to a new location.
-
Troubleshooting & Optimization:
-
Rapid Trapping: The key to suppressing the halogen dance is to trap the desired lithiated intermediate with an electrophile as quickly as it is formed. This can be achieved by adding the electrophile to the reaction mixture at the same time as the organolithium base or immediately after.
-
Temperature: Maintain a very low temperature (e.g., -90 °C or lower) to slow down the rate of the halogen migration.
-
Choice of Base: The choice of base can influence the propensity for the halogen dance. In some cases, using a Grignard reagent (e.g., i-PrMgCl·LiCl) for the metal-halogen exchange can be less prone to this rearrangement compared to organolithiums.[10]
-
Cross-Coupling Reactions
Question 4: My Suzuki-Miyaura coupling of a bromomethoxypyridine is giving low yields. What are the likely causes and how can I improve the outcome?
Answer: Low yields in Suzuki-Miyaura couplings of pyridyl halides can often be attributed to catalyst inhibition by the pyridine nitrogen or challenges with the transmetalation step.
-
Causality: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species.[11] The electronic properties of the methoxy group can also influence the reactivity of the C-Br bond towards oxidative addition.
-
Troubleshooting & Optimization:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos can promote the reductive elimination step and stabilize the active catalytic species, preventing catalyst deactivation.
-
Base and Solvent System: The base plays a crucial role in the transmetalation step. A common system is K₂CO₃ or K₃PO₄ in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[12][13] The aqueous phase is often necessary to facilitate the transfer of the boronic acid to the palladium center.
-
Catalyst Precursor: Using a pre-formed palladium catalyst complex can sometimes give more consistent results than generating the active catalyst in situ.
-
Data Summary Tables
The following tables provide a summary of typical reaction conditions for the regioselective functionalization of methoxypyridines. These should be used as a starting point for your own optimizations.
Table 1: Directed ortho-Metalation of Methoxypyridines
| Substrate | Position of -OMe | Target Position | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 4-Methoxypyridine | 4 | 3 | LDA | THF | -78 | 70-85 | [4] |
| 2-Methoxypyridine | 2 | 3 | LiTMP | THF | -78 | 60-75 | [4] |
| 2-Bromo-4-methoxypyridine | 4 | 3 | LiTMP | THF | -78 | ~70 | [4] |
Table 2: Suzuki-Miyaura Coupling of Bromomethoxypyridines
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 2-Bromo-3-methoxypyridine | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | [13] |
| 2-Bromo-4-methylpyridine* | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | 80-95 | [11] |
*Note: Data for 2-bromo-4-methylpyridine is included as a representative example of a substituted 2-bromopyridine.
Experimental Protocols & Methodologies
Protocol 1: C-3 Lithiation and Silylation of 4-Methoxypyridine
This protocol details a standard procedure for the Directed ortho-Metalation of 4-methoxypyridine followed by quenching with an electrophile, in this case, trimethylsilyl chloride.
Materials:
-
4-Methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the solution, maintaining the temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.
-
Add a solution of 4-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the dropwise addition of trimethylsilyl chloride (1.2 equivalents).
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-trimethylsilyl-4-methoxypyridine.
Visualizations of Key Concepts
Directed ortho-Metalation (DoM) Workflow
Caption: Workflow for Directed ortho-Metalation.
Competing Pathways in Pyridine Functionalization
Caption: DoM vs. Nucleophilic Addition.
References
-
Bunnett, J. F. The base-catalyzed halogen dance, and other reactions of aryl halides. Accounts of Chemical Research1978 , 11 (11), 413–420. [Link]
-
Knochel, P.; et al. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B2013 , 68 (10b), 1051-1063. [Link]
-
Moran, J.; et al. Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online2016 . [Link]
-
Saeed, A.; et al. The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. Current Organic Chemistry2018 , 22 (15), 1536-1553. [Link]
-
Yu, J.-Q.; et al. Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science2015 , 1 (7), 394-399. [Link]
-
Saeed, A.; et al. The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. Bentham Science2018 . [Link]
-
Duan, X.-F.; Zhang, Z.-B. RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES2005 , 65 (8), 2005-2012. [Link]
-
Schnürch, M.; Spina, M. Halogen Dance Reactions. [Link]
-
Knochel, P.; et al. Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science2021 , 12 (17), 6149-6153. [Link]
-
Buchwald, S. L.; et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition2002 , 41 (20), 3920-3922. [Link]
-
Rocca, P.; et al. Metalation of iodopyridines, halogen-dance, and application to synthesis. Tetrahedron1993 , 49 (1), 49-64. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Engle, K. M.; et al. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society2016 , 138 (24), 7522–7525. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Roisnel, T.; et al. Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society2010 , 132 (9), 3061–3074. [Link]
-
Quint, V.; et al. Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism. ACS Organic & Inorganic Au2023 , 3 (2), 153–158. [Link]
-
Myers, A. G. Research Group. ortho metalation. [Link]
-
Baran, P. S. Lab. Directed Metalation: A Survival Guide. [Link]
-
Comins, D. L.; et al. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc2021 , 2021 (5), 57-72. [Link]
-
University of Guelph. Directed (ortho) Metallation. [Link]
-
Mirica, L. M.; et al. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions2017 , 46 (33), 10873-10876. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
Maity, P.; et al. C–H functionalization of pyridines. Organic & Biomolecular Chemistry2021 , 19 (36), 7767-7784. [Link]
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- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]
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Technical Support Center: Palladium Catalyst Removal from Pyridine Products
Welcome to the Technical Support Center for the purification of pyridine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of removing residual palladium catalysts from their reaction products. The unique electronic properties of the pyridine moiety, specifically the Lewis basic nitrogen atom, can lead to strong coordination with palladium, making its removal a non-trivial task.[1] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comparative analysis of various purification strategies to help you achieve the stringent purity levels required for your applications, particularly in the pharmaceutical industry.[2][3][4]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the removal of palladium residues from products containing a pyridine ring.
Issue 1: High Levels of Residual Palladium in the Final Product After Standard Purification
Q1: I've performed a standard aqueous work-up and/or crystallization, but my product still contains unacceptably high levels of palladium. Why is this happening and what should I do next?
A1: This is a frequent challenge when working with pyridine-containing molecules. The nitrogen atom in the pyridine ring acts as a potent ligand, forming stable complexes with palladium.[1] These complexes can be soluble in organic solvents, making them difficult to remove through simple phase separations or crystallization, where they may co-crystallize with your product.[2][5]
Troubleshooting Workflow:
-
Quantify the Problem: Before proceeding, it is crucial to determine the exact concentration of residual palladium. The most common and accurate method for this is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[6][7][8] Less expensive, higher-throughput methods like fluorescence-based assays can also be used for initial screening of purification methods.[6][9]
-
Select a Scavenging Strategy: The most effective approach for tightly bound palladium is the use of high-affinity metal scavengers.[1][10] These are materials that can selectively bind to and remove metal ions from a solution.
-
Optimize Scavenging Conditions: The efficiency of scavenging is dependent on several factors including the choice of scavenger, solvent, temperature, and treatment time.[2] Systematic optimization is key to achieving the desired purity.
Q2: There are many types of palladium scavengers available. How do I choose the right one for my pyridine-containing product?
A2: The choice of scavenger is critical and depends on the nature of your product, the solvent system, and the specific palladium species present. For pyridine-containing compounds, scavengers with a high affinity for palladium are essential.
Comparison of Common Palladium Scavengers:
| Scavenger Type | Functional Group | Advantages | Disadvantages | Best For |
| Silica-Based Thiol Scavengers | Thiol (-SH) | High affinity for palladium, good selectivity, and often result in high product recovery.[1][11] | Can be more expensive than other options. | Broad applicability, especially for Pd(II) species. |
| Silica-Based Thiourea Scavengers | Thiourea | Versatile for various forms of palladium and effective in organic solvents.[11][12] | Removing different palladium species in organic media. | |
| Polymer-Bound Scavengers (e.g., MP-TMT) | 2,4,6-Trimercaptotriazine (TMT) | High capacity for palladium removal.[10] | May require longer reaction times. | High-throughput scavenging applications. |
| Activated Carbon | N/A | Cost-effective and can be highly effective in removing palladium.[2][13][14] | Can be non-specific, leading to product loss through adsorption.[1][2] | Initial, bulk removal of palladium, especially when cost is a primary concern. |
| Cysteine & Other Amino Acids | Thiol, Amine, Carboxylic Acid | Can be effective and are biocompatible. | May require specific pH conditions for optimal performance. | Aqueous-based scavenging processes. |
Decision-Making Flowchart for Scavenger Selection:
Caption: Decision tree for selecting a palladium scavenging strategy.
Issue 2: Significant Product Loss During the Scavenging Process
Q3: I'm successfully removing the palladium, but I'm also losing a substantial amount of my product. What can I do to improve my yield?
A3: Product loss is a common issue, especially when using non-specific adsorbents like activated carbon.[1][2] Here’s how to troubleshoot this problem:
-
Switch to a More Selective Scavenger: Silica-based scavengers are generally more selective for palladium and exhibit lower non-specific binding of organic molecules compared to activated carbon.[1]
-
Optimize the Amount of Scavenger: Use the minimum amount of scavenger required to achieve the target palladium level. This can be determined through small-scale optimization experiments where the scavenger-to-palladium ratio is varied.[1]
-
Thoroughly Wash the Scavenger: After the scavenging step, wash the filtered scavenger cake with fresh solvent to recover any adsorbed product.[15]
-
Solvent Selection: Ensure your product is highly soluble in the solvent used for scavenging. Poor solubility can lead to co-precipitation with the scavenger.[1]
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger
This protocol provides a general workflow for using silica-based or polymer-bound scavengers.
-
Dissolution: Dissolve the crude pyridine-containing product in a suitable solvent in which it is highly soluble at the intended scavenging temperature.
-
Scavenger Addition: Add the selected solid-supported scavenger to the solution. The amount of scavenger to be added should be based on the manufacturer's recommendations, typically 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.[1]
-
Stirring: Stir the mixture at a specified temperature (e.g., room temperature to 50 °C) for a predetermined duration (e.g., 2 to 24 hours).[1] The optimal time and temperature should be determined through small-scale screening experiments.
-
Filtration: Filter the mixture to remove the solid scavenger-palladium complex. A pad of Celite® can be used to ensure the removal of fine particles.[1]
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze a sample of the purified product using ICP-MS to confirm the final palladium concentration.[6][7]
Visual Workflow for Scavenging Protocol:
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 6. arborassays.com [arborassays.com]
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- 11. silicycle.com [silicycle.com]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up of 2-Iodo-3-methoxypyridine Reactions
Welcome to the technical support center for the synthesis and scale-up of 2-iodo-3-methoxypyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this important synthetic transformation. As a versatile building block in the pharmaceutical and agrochemical industries, the robust and scalable synthesis of this compound is of significant interest.[1][2]
The primary synthetic route involves a directed ortho-metalation (DoM) of 3-methoxypyridine, a powerful strategy that leverages the methoxy group to direct deprotonation to the adjacent C2 position.[3][4][5] This is followed by quenching the resulting aryllithium intermediate with an iodine source. While effective at the lab scale, scaling up this organolithium-mediated process introduces significant challenges related to safety, reaction control, and product purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and successful scale-up.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, particularly during scale-up. Each issue is presented with probable causes and actionable solutions.
Issue T-01: Low or No Product Formation
Question: We are attempting the synthesis of this compound via ortho-lithiation of 3-methoxypyridine with n-BuLi followed by an iodine quench, but we are seeing very low conversion of our starting material. What are the likely causes?
Probable Causes & Solutions:
-
Insufficiently Anhydrous Conditions: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture.[6] Trace amounts of water in the solvent, glassware, or starting materials will consume the n-BuLi, preventing the deprotonation of 3-methoxypyridine.
-
Solution: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere). Solvents like Tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, anhydrous grade container. Starting 3-methoxypyridine should also be anhydrous.
-
-
Inaccurate n-BuLi Titer: The concentration of commercially available n-BuLi solutions can decrease over time due to gradual decomposition. Using an assumed concentration without verification can lead to under-dosing the reaction.
-
Solution: The molarity of the n-BuLi solution should be determined by titration immediately before use. Standard methods include titration against a known amount of a suitable indicator like N-pivaloyl-o-toluidine or diphenylacetic acid.
-
-
Reaction Temperature Too High During Lithiation: While the DoM of 3-methoxypyridine is directed by the methoxy group, the stability of the lithiated intermediate is temperature-dependent. If the temperature rises significantly above the optimal -78 °C, the intermediate may decompose before the electrophile is added.
-
Solution: Maintain the reaction temperature at or below -78 °C during the n-BuLi addition and the subsequent stirring period. Use a reliable cooling bath (e.g., dry ice/acetone) and ensure the internal temperature of the reactor is monitored with a calibrated probe.
-
-
Formation of "Base-Eating" Aggregates: Organolithium reagents are known to form complex aggregates, sometimes incorporating the substrate or solvent molecules. In some directed ortho-metalation reactions, these aggregates can effectively "cannibalize" the active base, making it unavailable for the desired deprotonation.[7] This is why a stoichiometric excess of n-BuLi is often required.
-
Solution: If you are using only 1.0 equivalent of n-BuLi, it is likely insufficient. Start with a modest excess (e.g., 1.1-1.3 equivalents) and optimize based on reaction monitoring. In some challenging DoM cases, up to 2-5 equivalents of BuLi have been reported to be necessary, although this is less common for activated systems like methoxypyridines.[7]
-
Issue T-02: Formation of Significant Byproducts
Question: Our reaction is proceeding, but we are observing a complex mixture of byproducts alongside our desired this compound, complicating purification. What are these byproducts and how can we minimize them?
Probable Causes & Solutions:
-
Side Reactions with Solvent (THF): At temperatures above -40 °C, n-BuLi can deprotonate THF. This process consumes the base and leads to a ring-opening reaction, generating ethylene and the enolate of acetaldehyde, which can participate in further side reactions.[8]
-
Solution: Strictly maintain the reaction temperature below -60 °C, and ideally at -78 °C, throughout the duration that active n-BuLi is present.
-
-
Incorrect Order of Addition: Adding the substrate to the n-BuLi solution can create localized areas of high base concentration, potentially leading to di-lithiation or other undesired reactions.
-
Solution: The standard and recommended procedure is to add the n-BuLi solution slowly and sub-surface to the cooled solution of 3-methoxypyridine in THF.[9] This ensures the n-BuLi reacts promptly with the substrate under controlled conditions.
-
-
Inefficient Quenching with Iodine: If the iodine solution is added too slowly or if mixing is poor, the highly reactive lithiated intermediate can react with the newly formed product (lithium-halogen exchange) or other species in the reaction mixture.
-
Solution: Once the lithiation is complete, add the solution of iodine in THF relatively quickly to the cold reaction mixture while ensuring vigorous stirring. The characteristic dark color of iodine should dissipate rapidly. A slight excess of iodine can be used to ensure all the organolithium is consumed.
-
-
Formation of Isomeric Products: While the methoxy group is a strong ortho-directing group, lithiation at other positions (e.g., C4 or C6) is a theoretical possibility, especially if reaction conditions are not optimal.
-
Solution: Ensure the lithiation is performed at a low temperature (-78 °C) to maximize the kinetic selectivity imparted by the coordinating effect of the methoxy group. The use of a coordinating additive like TMEDA can sometimes enhance selectivity but may also increase the reactivity of n-BuLi towards the solvent.
-
Workflow for Troubleshooting Low Yield and Impurity Formation
Caption: Troubleshooting Decision Tree for this compound Synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this reaction?
A1: The primary safety concern is the handling of n-butyllithium, which is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[6][8][10]
-
Exothermic Reaction: The lithiation and the subsequent quenching of excess n-BuLi are highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. A failure in temperature control can lead to a thermal runaway.
-
Safe Handling: All transfers of n-BuLi must be performed under an inert atmosphere (Nitrogen or Argon) using cannulas or pressure-equalizing dropping funnels. Personnel must be highly trained and wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses or a face shield, and Nomex gloves.[6]
-
Quenching: A carefully planned and controlled quenching procedure for the reaction and any excess reagent is critical. A reverse quench (adding the reaction mixture to the quenching agent) is often safer at scale.
Q2: How should we monitor the reaction to determine its completion?
A2: In-process monitoring is crucial for consistency and optimization.
-
Thin-Layer Chromatography (TLC): This is a quick method for lab-scale work. A quenched aliquot of the reaction mixture can be spotted on a TLC plate against the starting material. However, this is qualitative and may be difficult to interpret if multiple spots are present.
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These are the preferred methods for quantitative analysis, especially at scale. A small aliquot of the reaction is carefully quenched (e.g., with isopropanol followed by water) and extracted. The sample is then analyzed to determine the ratio of starting material to product. This allows for precise determination of reaction completion.[11]
Q3: What are the best practices for the work-up and purification of this compound at scale?
A3: The work-up and purification strategy must be robust and scalable.
-
Work-up:
-
After the iodine quench, the reaction is typically quenched further with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.[1][11]
-
This is followed by a standard aqueous work-up to remove inorganic salts. The organic layer is separated, washed (e.g., with brine), and dried.
-
-
Purification:
-
Crystallization: If the crude product is a solid and of reasonable purity, crystallization is often the most efficient and scalable purification method. Screening for a suitable solvent system is necessary.
-
Distillation: This can be a viable option if the product is thermally stable and has a significantly different boiling point from impurities. However, the thermal stability of this compound must be determined first, as iodinated aromatics can decompose at elevated temperatures.[12][13]
-
Column Chromatography: While very common in the lab, silica gel chromatography can be costly and generate significant solvent waste at an industrial scale.[14] It is typically reserved for high-value products or when other methods fail.
-
Q4: Can we use other bases besides n-BuLi for the ortho-lithiation?
A4: Yes, other organolithium bases can be used, and their choice can influence the reaction outcome.
-
sec-Butyllithium (s-BuLi): More basic and sterically hindered than n-BuLi. It can sometimes provide better selectivity but is also more reactive and less stable.
-
tert-Butyllithium (t-BuLi): Even more basic and reactive. Its high reactivity makes it more prone to side reactions with solvents like THF, and it is highly pyrophoric.[15]
-
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base. While commonly used for enolate formation, it can also be used for directed ortho-metalation, though it is generally less effective than alkyllithiums for deprotonating less acidic aromatic protons.
For most applications involving methoxypyridine, n-BuLi offers a good balance of reactivity and handling characteristics, making it the most common choice.
Experimental Protocols
Table 1: Reagent Stoichiometry (Lab Scale)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Methoxypyridine | 109.13 | 5.00 g | 45.8 | 1.0 |
| Anhydrous THF | - | 100 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 20.2 mL | 50.4 | 1.1 |
| Iodine (I₂) | 253.81 | 12.8 g | 50.4 | 1.1 |
Protocol 1: Lab-Scale Synthesis (Exemplary)
-
Reactor Setup: A 250 mL three-necked, round-bottomed flask is flame-dried under vacuum and allowed to cool under a positive pressure of dry nitrogen. The flask is equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.
-
Reagent Preparation: 3-Methoxypyridine (5.00 g, 45.8 mmol) is dissolved in anhydrous THF (100 mL) and transferred to the reaction flask via cannula. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (2.5 M solution in hexanes, 20.2 mL, 50.4 mmol) is added dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting solution is stirred at -78 °C for 1 hour.
-
Iodination: A solution of iodine (12.8 g, 50.4 mmol) in 40 mL of anhydrous THF is prepared and added to the reaction mixture at -78 °C via cannula over 15 minutes. The mixture is stirred for an additional 1 hour at -78 °C.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of Na₂S₂O₃ (50 mL). The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to yield this compound.
Diagram: General Synthetic Workflow
Caption: High-level workflow for the synthesis of this compound.
References
-
Bailey, W. F., et al. (2003). Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]
-
Wikipedia. (2023). Directed ortho metalation. Wikipedia. [Link]
-
ResearchGate. (2020). Challenges in the functionalization of pyridines. ResearchGate. [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. [Link]
-
University of Guelph. (n.d.). Directed (ortho) Metallation. University of Guelph. [Link]
-
Baran, P. S. (2006). Directed Metalation: A Survival Guide. Scripps Research. [Link]
-
American Chemical Society. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. ACS Chemical Health & Safety. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
-
Hsu, H.-H., et al. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]
-
ACS Green Chemistry Institute. (n.d.). Iodination. American Chemical Society. [Link]
-
American Chemical Society. (n.d.). Lithiation Reaction. American Chemical Society. [Link]
-
Li, Y., et al. (2021). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Organic Letters. [Link]
-
Ciana, C., et al. (2021). Late-Stage Functionalisation of Pyridine-Containing Bioactive Molecules: Recent Strategies and Perspectives. Chemistry – A European Journal. [Link]
-
Yehorov, D. V., & Subota, A. I. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. ResearchGate. [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: Purification. University of Rochester. [Link]
-
Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
-
Ivanova, I. A., et al. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. RSC Advances. [Link]
-
ResearchGate. (2011). 2-Iodo-3-methoxy-6-methylpyridine. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PubMed Central. [Link]
-
Chambers, R. D., et al. (1970). Polyhalogenoaromatic compounds. Part XIX. Metal–halogen exchange reactions of n-butyl-lithium with tetrabromo-4-pyridyl and tetrachloro-2-pyridyl derivatives. Journal of the Chemical Society C: Organic. [Link]
-
Krämer, K. (2022). Why do ortho lithiation reactions require a huge excess of butyllithium? Chemistry World. [Link]
-
Wikipedia. (2024). n-Butyllithium. Wikipedia. [Link]
-
Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. [Link]
-
Ramirez, A., et al. (2014). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society. [Link]
-
Reddy, C. R., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. [Link]
-
Stoye, A., et al. (2006). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters. [Link]
-
El-Faham, A., et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules. [Link]
-
Organic Syntheses. (n.d.). Synthesis of Koser's Reagent and Derivatives. Organic Syntheses. [Link]
-
Biftu, T. K. (1975). Kinetics of the Thermal Decomposition of Pyridine. Western Michigan University ScholarWorks. [Link]
-
Mackie, R. K., et al. (1996). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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- 7. Why do ortho lithiation reactions require a huge excess of butyllithium? | News | Chemistry World | Chemistry World [chemistryworld.com]
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Technical Support Center: Navigating the Impact of Water in Suzuki Reactions of Iodopyridines
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the nuanced role of water in the Suzuki-Miyaura cross-coupling of iodopyridines. Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome common challenges and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common queries our team receives about the impact of water on Suzuki reactions involving iodopyridine substrates.
Q1: Is water a friend or foe in Suzuki reactions with iodopyridines?
A: Water plays a dual role in Suzuki-Miyaura couplings. It can be beneficial by accelerating the reaction and improving the solubility of inorganic bases like potassium carbonate (K₂CO₃).[1] However, an excess or uncontrolled amount of water can lead to detrimental side reactions, most notably the protodeboronation of the boronic acid coupling partner.[2][3] For pyridineboronic acids, this is a particularly significant issue due to the influence of the basic nitrogen atom.[4]
Q2: Why are pyridineboronic acids, especially 2-pyridineboronic acid, so unstable in the presence of water?
A: The instability of pyridineboronic acids, particularly the 2-isomer, is a well-documented challenge.[4][5] Unlike simple arylboronic acids, 2-pyridineboronic acid can form a zwitterionic intermediate in aqueous media at neutral pH.[2][4] This zwitterion is highly susceptible to rapid, unimolecular fragmentation of the carbon-boron bond, leading to the formation of pyridine through protodeboronation.[4] This side reaction consumes the boronic acid, reducing the yield of the desired coupled product.[3][4]
Q3: Can running the reaction under completely anhydrous conditions solve the problem of protodeboronation?
A: While running the reaction under strictly anhydrous conditions can mitigate protodeboronation, it often introduces another challenge: the poor solubility of the inorganic bases required for the transmetalation step.[6][7] This can lead to a sluggish or incomplete reaction. Therefore, a careful balance of water content is often necessary to achieve optimal results.
Q4: How does the position of the iodine atom on the pyridine ring (2-, 3-, or 4-) affect the reaction's sensitivity to water?
A: The electronic properties of the iodopyridine isomer can influence the reaction. 2- and 4-Iodopyridines are more electron-deficient than 3-iodopyridine, which can affect the rates of oxidative addition and reductive elimination. While there is no universal rule, the choice of catalyst and reaction conditions, including water content, may need to be optimized for each isomer to account for differences in reactivity and potential for catalyst inhibition by the pyridine nitrogen.
Q5: What is the mechanistic role of water in the transmetalation step?
A: The transmetalation step, where the organic group is transferred from boron to palladium, is a critical part of the catalytic cycle. Water, in conjunction with the base, is believed to facilitate this step. One proposed mechanism involves the formation of a palladium hydroxide complex, which then reacts with the boronic acid.[8] This pathway is often kinetically favored over the reaction of a palladium halide complex with a boronate species.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the Suzuki coupling of iodopyridines, with a focus on the role of water.
Problem 1: Low or No Conversion of the Iodopyridine
Primary Suspects: Inactive catalyst, poor base solubility, incorrect water content.
| Potential Cause | Scientific Explanation | Troubleshooting Steps & Solutions |
| Inactive Catalyst | The active Pd(0) catalyst can be oxidized to inactive Pd(II) species in the presence of oxygen. The pyridine nitrogen can also coordinate to the palladium center, leading to catalyst inhibition. | 1. Ensure an Inert Atmosphere: Thoroughly degas all solvents, including water, by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[7] 2. Use a Fresh Catalyst: Palladium catalysts can degrade over time. Use a fresh batch of catalyst. 3. Select an Appropriate Catalyst System: For electron-deficient iodopyridines, consider using more active and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that can stabilize the palladium catalyst and promote efficient oxidative addition.[6] |
| Poor Base Solubility | Many common inorganic bases (e.g., K₂CO₃, K₃PO₄) have limited solubility in anhydrous organic solvents. This can hinder the activation of the boronic acid for transmetalation. | 1. Controlled Addition of Water: Introduce a small amount of water as a co-solvent (e.g., in a 4:1 to 10:1 ratio of organic solvent to water) to improve base solubility.[3][4] 2. Finely Powdered Base: Ensure the base is finely powdered to maximize its surface area and improve dissolution. 3. Screen Different Bases: If solubility remains an issue, consider screening other bases such as cesium carbonate (Cs₂CO₃), which is more soluble in some organic solvents. |
| Suboptimal Water Content | Too little water can lead to poor base solubility, while too much can promote catalyst decomposition and side reactions. | 1. Systematic Optimization: Perform a systematic screen of the solvent-to-water ratio to identify the optimal conditions for your specific substrate combination. 2. Monitor Reaction Progress: Use techniques like TLC, GC-MS, or LC-MS to monitor the reaction progress at different water concentrations to find the sweet spot between reactivity and side product formation. |
Problem 2: Significant Formation of Protodeboronated Byproduct
Primary Suspects: Unfavorable pH, prolonged reaction time at elevated temperatures, inherent instability of the boronic acid.
| Potential Cause | Scientific Explanation | Troubleshooting Steps & Solutions |
| Unfavorable Reaction pH | As discussed, the rate of protodeboronation of pyridineboronic acids is highly pH-dependent, with 2-pyridineboronic acid being most unstable at neutral pH.[4] | 1. Optimize the Base: The choice of base influences the reaction pH. For 2-pyridineboronic acid, using a stronger base might shift the pH away from the neutral region where decomposition is fastest.[4] 2. Buffer the Reaction: In some cases, the use of a buffered system can help maintain a more favorable pH throughout the reaction. |
| High Temperature and Long Reaction Time | Elevated temperatures and extended reaction times increase the likelihood of protodeboronation.[6] | 1. Use a More Active Catalyst: A more efficient catalyst can allow for lower reaction temperatures and shorter reaction times, thereby minimizing the opportunity for protodeboronation. 2. Microwave Irradiation: Consider using microwave heating, which can often accelerate the desired reaction, reducing the overall heating time.[9] |
| Inherent Instability of Boronic Acid | Pyridineboronic acids are inherently less stable than many other arylboronic acids.[4][5] | 1. Use a Boronic Ester or Trifluoroborate Salt: Consider using more stable derivatives of the boronic acid, such as pinacol esters or potassium trifluoroborate salts.[6] These reagents can release the boronic acid slowly in situ, keeping its concentration low and minimizing decomposition. 2. Fresh, High-Purity Reagents: Ensure you are using fresh, high-purity boronic acid or its derivative. |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Water Content in the Suzuki Coupling of an Iodopyridine
This protocol provides a starting point for the Suzuki-Miyaura coupling of an iodopyridine with an arylboronic acid, with a focus on optimizing the water content.
Materials:
-
Iodopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed organic solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Degassed deionized water
-
Inert gas (argon or nitrogen)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the iodopyridine, arylboronic acid, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed organic solvent, followed by the desired amount of degassed water (e.g., starting with a 10:1 organic solvent to water ratio).
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimization:
-
Run a series of parallel reactions varying the ratio of organic solvent to water (e.g., 20:1, 10:1, 5:1, 2:1) to determine the optimal conditions for your specific substrates.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle and the Influence of Water
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the role of water and base in the transmetalation step.
Troubleshooting Workflow for Low-Yield Suzuki Reactions of Iodopyridines
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura couplings of iodopyridines.
References
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). [Link]
-
Cox, P. A., et al. (2017). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]
-
Scott, J. S., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic.... [Link]
-
Reddit. (2025). Problems with Suzuki coupling. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lee, C.-F., et al. (2022). Aqueous Suzuki couplings mediated by a hydrophobic catalyst. PubMed Central. [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Suzuki—Miyaura Reactions with an Insoluble Pyridine-Aldoxime Pd-Catalyst. [Link]
-
Al-Masri, O. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. [Link]
-
Aqueous Suzuki couplings mediated by a hydrophobic catalyst. (2022). RSC Publishing. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
Sowa, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with 2-Iodo-3-methoxypyridine Derivatives
Answering the user's request.
Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with 2-iodo-3-methoxypyridine derivatives. These compounds are invaluable scaffolds in medicinal chemistry and drug discovery, serving as key intermediates for generating novel therapeutic agents.[1] However, their often crystalline and lipophilic nature can lead to significant solubility hurdles, complicating reaction setups, purification, and biological screening.
This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the underlying issues and a practical, solutions-oriented framework for overcoming them. We will move from core principles to actionable troubleshooting protocols, ensuring you can confidently advance your research.
Section 1: Understanding the Core Problem: Why Are These Derivatives Often Poorly Soluble?
The solubility of a compound is governed by its physicochemical properties and its interaction with the chosen solvent. For this compound derivatives, several factors contribute to poor solubility:
-
High Crystallinity: The planar, rigid structure of the pyridine ring, combined with intermolecular interactions (like π-π stacking), can lead to a highly stable crystal lattice. A large amount of energy is required to break this lattice apart, resulting in low solubility in many solvents.[2]
-
Lipophilicity: The presence of the iodine atom and the overall aromatic system contributes to the molecule's lipophilic (fat-loving) character. While this can be beneficial for membrane permeability, it often leads to poor solubility in aqueous or highly polar solvents. According to the general solubility equation, solubility is influenced by the compound's melting point (related to crystallinity) and its logP (a measure of lipophilicity).[3]
-
Weak Basicity: The nitrogen atom in the pyridine ring is weakly basic. This property is crucial as it can be exploited to enhance solubility through pH modification.[4][5] In neutral or basic conditions, the molecule is uncharged and less likely to interact favorably with polar, protic solvents like water.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling of this compound derivatives.
Q1: I am starting with a new this compound derivative. What solvents should I try first?
A1: A systematic approach is best. Start with a small amount of your compound (1-2 mg) and test its solubility in a range of common laboratory solvents, moving from polar to nonpolar. This will help you build a solubility profile for your specific molecule. A good starting lineup is presented in the table below.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Examples | Suitability & Notes |
|---|---|---|
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent starting points. These are powerful solvents that can often dissolve even very stubborn compounds. Ideal for preparing high-concentration stock solutions for biological assays. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Good for compounds with hydrogen-bonding capabilities. Often used in purification (recrystallization) in combination with an anti-solvent.[6] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity. Useful for organic reactions (e.g., cross-couplings) where the pyridine derivative is a starting material. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Good for less polar derivatives. Often used for extraction and chromatography. Be aware of their volatility.[7] |
| Aromatic | Toluene, Xylenes | Suitable for nonpolar derivatives and can be excellent for recrystallization, as they often show a significant temperature-dependent solubility difference.[2] |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris Buffer | Generally poor solvents for the neutral form. Solubility is highly pH-dependent. See Q3 for strategies. |
Q2: My compound "oiled out" of solution instead of dissolving or crystallizing. What is happening and how can I fix it?
A2: "Oiling out" occurs when a solid melts in the hot solvent instead of dissolving, or when a solute comes out of a supersaturated solution as a liquid phase rather than a crystalline solid.[8] This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute (or an impure form of it).
Causality & Solution Workflow:
-
Problem: The compound is coming out of solution at a temperature above its melting point.
-
Immediate Action: Re-heat the mixture to re-dissolve the oil.
-
Solution A (Add More "Good" Solvent): Add a small amount of the solvent in which the compound is more soluble (the "good" solvent). This increases the total volume and keeps the compound dissolved for longer at lower temperatures, allowing it to bypass its melting point during cooling.[8]
-
Solution B (Slower Cooling): Allow the flask to cool very slowly to room temperature, then gradually move it to a colder environment (e.g., refrigerator). Rapid cooling encourages precipitation over crystallization.
-
Solution C (Change Solvents): If the problem persists, the chosen solvent system is likely inappropriate. Select a solvent with a lower boiling point or a different solvent system altogether.
Q3: How can I leverage pH to improve the solubility of my pyridine derivative in aqueous solutions?
A3: The basic nitrogen on the pyridine ring is your key to unlocking aqueous solubility. By lowering the pH of the solution, you can protonate this nitrogen, creating a positively charged pyridinium salt. This salt will have vastly improved solubility in water and other polar protic solvents compared to the neutral free base.[4][5]
Mechanism: Pyridine-R (low solubility) + H⁺ ⇌ Pyridine-R-H⁺ (high solubility)
Adding acid drives this equilibrium to the right, increasing the concentration of the soluble species.[4] This is a critical strategy for preparing aqueous stock solutions for biological assays. For example, preparing a 10 mM stock in 100% DMSO and then diluting it into a neutral pH buffer can cause immediate precipitation. Preparing the stock in an acidic solution first can prevent this.
Section 3: Troubleshooting Guides & Protocols
Protocol 1: Systematic pH-Based Aqueous Solubility Enhancement
This protocol details how to prepare an aqueous solution of a poorly soluble this compound derivative for biological screening.
Objective: To create a soluble stock solution by forming the hydrochloride salt in situ.
Materials:
-
Your this compound derivative
-
Dimethyl Sulfoxide (DMSO)
-
1N Hydrochloric Acid (HCl)
-
Deionized Water
-
Target aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Initial Dissolution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of your compound in 100% DMSO.
-
Acidification: In a separate tube, add a small volume of your target aqueous buffer. Add a stoichiometric equivalent (or slight excess) of 1N HCl to this buffer. For example, to make a 100 µM final solution from a 10 mM stock, you will dilute 1:100. If your final volume is 1 mL, you will add 10 µL of your DMSO stock. Ensure the 990 µL of buffer is acidified before adding the compound.
-
Dilution: Vigorously vortex the acidified buffer while slowly adding the required volume of your DMSO stock solution. The vortexing ensures rapid mixing and prevents localized high concentrations that could precipitate before dissolving.
-
Observation: The resulting solution should be clear. If cloudiness or precipitate appears, the final concentration may be too high for the chosen pH, or the buffer capacity is insufficient.[9]
-
Final pH Check: Check the final pH of your solution to ensure it is compatible with your experimental system.
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for addressing solubility issues.
Caption: Equilibrium between the less soluble neutral form and the more soluble protonated form of a pyridine derivative.
Section 5: References
-
BenchChem. (n.d.). Overcoming challenges in the crystallization of 1,4-Dihydropyridine derivatives. Benchchem. Retrieved from
-
Chem-Impex. (n.d.). This compound. Chem-Impex. Retrieved from
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. University of Rochester. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem. Retrieved from
-
(n.d.). Guide for crystallization. Retrieved from
-
Khadka, P. et al. (2025, August 10). Improving solubility via structural modification. ResearchGate. Retrieved from
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2023, March 13). Solubility enhancement techniques: A comprehensive review. WJBPHS. Retrieved from
-
Chadha, R. et al. (n.d.). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Retrieved from
-
Kalepu, S., & Nekkanti, V. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Retrieved from
-
Men V., et al. (n.d.). Enhancement of iodinin solubility by encapsulation into cyclodextrin nanoparticles. ResearchGate. Retrieved from
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Retrieved from
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. Retrieved from
-
Shah, F. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from
-
Thakur, S. S., Parekh, H. S., & Schwable, C. H. (2015, June 29). Solubilization of poorly soluble drugs: cyclodextrin-based formulations. Aston Research Explorer. Retrieved from
-
Reddit. (2021, August 4). Does anyone know how pH affects solubility??. r/Mcat. Retrieved from
-
Jwalapuram, R., et al. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients. Retrieved from
-
Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs. Retrieved from
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from
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- 5. reddit.com [reddit.com]
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- 9. wjbphs.com [wjbphs.com]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 2-Iodo-3-methoxypyridine Derivatives
This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of 2-iodo-3-methoxypyridine and its derivatives. These compounds are versatile chemical building blocks, serving as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their proper characterization is a critical step in synthetic chemistry and drug development, ensuring structural integrity and purity.[1][2] This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output, comparing the parent compound with substituted analogues, and contextualizing NMR data with alternative analytical techniques.
The Foundational Role of NMR in Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the precise molecular structure of organic compounds like pyridine derivatives.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gather detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[3] For substituted pyridines, NMR allows us to confirm the regiochemistry of substitution, which is fundamental to the compound's function and reactivity.
The pyridine ring presents a distinct electronic environment. The electronegative nitrogen atom creates a deshielding effect, causing the ring protons and carbons to resonate at characteristic downfield chemical shifts compared to benzene analogues.[3][4] The introduction of substituents—in this case, an electron-donating methoxy group (-OCH₃) and an electron-withdrawing but polarizable iodine atom (-I)—further perturbs this environment, leading to predictable and interpretable changes in the NMR spectrum.[5][6]
Workflow for NMR Analysis
The process from sample to final structure is a systematic workflow. The following diagram illustrates the key stages involved in a comprehensive NMR characterization.
Caption: General workflow for NMR characterization of pyridine derivatives.
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum is typically the first and most informative experiment performed. For a this compound scaffold, we expect to see three distinct signals in the aromatic region corresponding to the protons at the C4, C5, and C6 positions, plus a singlet in the aliphatic region for the methoxy group protons.
Interpreting the Spectrum of this compound
The positions of the aromatic protons are governed by the combined electronic effects of the nitrogen atom, the methoxy group, and the iodine atom.
-
Nitrogen Deshielding: The nitrogen atom withdraws electron density, deshielding all ring protons, particularly the α-protons (C2 and C6).[3]
-
Methoxy Group (-OCH₃): This is an electron-donating group, which shields the ortho (C2, C4) and para (C6) positions, tending to shift their signals upfield (to lower ppm values).
-
Iodine Atom (-I): As a halogen, iodine is electron-withdrawing via induction but can be weakly electron-donating through resonance. Its effect on chemical shifts is less pronounced than strong activating or deactivating groups.[5]
The expected pattern for the protons on the pyridine ring is a set of coupled multiplets. The coupling constants (J-values) are critical for assignment, with typical ortho-coupling (³J) around 4-6 Hz and meta-coupling (⁴J) around 1-3 Hz.[3]
Comparative Analysis: The Effect of an Additional Substituent
To illustrate the power of NMR for derivative analysis, we compare the parent compound with a methylated analogue, 2-Iodo-3-methoxy-6-methylpyridine .[7] The introduction of a methyl group at the C6 position significantly alters the spectrum.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Shift/Pattern |
| This compound | H6 | ~8.1-8.2 | dd | ³J ≈ 4.5, ⁴J ≈ 1.5 | Most downfield due to proximity to electron-withdrawing Nitrogen. |
| H4 | ~7.0-7.2 | dd | ³J ≈ 8.0, ³J ≈ 4.5 | Influenced by both ortho- and meta-protons. | |
| H5 | ~7.3-7.5 | dd | ³J ≈ 8.0, ⁴J ≈ 1.5 | Coupled to both H4 and H6. | |
| -OCH₃ | ~3.9 | s | - | Standard chemical shift for an aryl methyl ether. | |
| 2-Iodo-3-methoxy-6-methylpyridine [7] | H4 | ~6.8-7.0 | d | ³J ≈ 8.0 | Upfield shift due to donation from -OCH₃ and loss of coupling to H6. |
| H5 | ~7.2-7.4 | d | ³J ≈ 8.0 | Coupled only to H4. | |
| -OCH₃ | ~3.9 | s | - | Largely unaffected by the C6 substituent. | |
| -CH₃ | ~2.5 | s | - | Typical shift for a methyl group on a pyridine ring. |
Note: The chemical shifts for the parent compound are estimated based on data for similar structures like 2-methoxypyridine and 2-iodo-3-hydroxypyridine, as a direct spectrum for this compound was not available in the provided search results.[8][9] Solvent choice (e.g., CDCl₃ vs. DMSO-d₆) will cause variations in these values.[3][10]
¹³C NMR Analysis: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides direct information on the carbon framework of the molecule. While less sensitive than ¹H NMR, it is essential for confirming the number of unique carbon environments and identifying quaternary carbons (those without attached protons).[3]
For this compound, we expect six distinct signals: five for the pyridine ring carbons and one for the methoxy carbon.
-
C2 (Iodo-substituted): The chemical shift of a carbon directly bonded to iodine is significantly shifted upfield due to the "heavy atom effect." We would expect this signal to be at a much lower ppm value than other carbons bonded to electronegative atoms.
-
C3 (Methoxy-substituted): This carbon will be significantly downfield due to the direct attachment of the electronegative oxygen atom.
-
C4, C5, C6: These carbons will appear in the typical aromatic region for pyridines, with their exact shifts influenced by the substituents.[3]
-
-OCH₃: The methoxy carbon typically appears around 55-60 ppm.[11]
Comparative Data Table: ¹³C Chemical Shifts
| Compound | Carbon | Approx. Chemical Shift (δ, ppm) | Rationale for Shift |
| This compound | C2 | ~90-100 | Strong upfield shift due to the heavy atom effect of iodine. |
| C3 | ~155-160 | Deshielded by the directly attached electronegative oxygen. | |
| C4 | ~120-125 | Standard aromatic carbon shift in a pyridine ring. | |
| C5 | ~125-130 | Standard aromatic carbon shift in a pyridine ring. | |
| C6 | ~145-150 | Deshielded due to proximity to the ring nitrogen. | |
| -OCH₃ | ~55-60 | Typical value for an aryl methyl ether carbon.[11] | |
| 2,6-Diiodo-3-methoxypyridine [12] | C2, C6 | ~95 | Two carbons now exhibit the heavy atom upfield shift. |
| C3 | ~158 | Largely unaffected. | |
| C4 | ~123 | Largely unaffected. | |
| C5 | ~140 | Shifted downfield due to para-relationship with a second iodine. | |
| -OCH₃ | ~58 | Largely unaffected. |
Note: Data for the parent compound are estimates based on principles and data from related structures.[13][14] The comparison with 2,6-diiodo-3-methoxypyridine clearly shows the diagnostic power of the heavy atom effect on C2 and C6.[12]
Advanced NMR Techniques and Alternative Methodologies
For complex derivatives or cases of signal overlap, one-dimensional spectra may be insufficient for unambiguous assignment. In these scenarios, two-dimensional (2D) NMR experiments are indispensable.[3]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the definitive tracing of proton connectivity throughout the spin system.[15][16] For our pyridine derivatives, COSY would clearly link H4 to H5, and H5 to H6 in the parent compound.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), enabling the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
While NMR is the cornerstone of structural analysis, it is best used in concert with other techniques for a self-validating characterization:
-
Mass Spectrometry (MS): Provides the molecular weight and elemental formula, confirming the successful incorporation of substituents.
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as C-O stretches for the ether and characteristic aromatic C-H and C=N vibrations.[15]
Standard Experimental Protocol
Trustworthy data begins with a robust and reproducible protocol. The following provides a standard methodology for acquiring high-quality NMR spectra of this compound derivatives.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound derivative (5-10 mg)
-
Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆), 0.6 mL
-
5 mm NMR tube
-
Pasteur pipette
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)[16]
Procedure:
-
Sample Preparation: a. Accurately weigh 5-10 mg of the purified solid compound directly into a clean, dry vial. b. Using a pipette, add approximately 0.6 mL of the chosen deuterated solvent. The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ is used for less soluble samples.[3] c. Gently vortex the vial until the sample is completely dissolved. d. Transfer the solution into a 5 mm NMR tube, ensuring the liquid height is sufficient for the spectrometer's receiver coils (typically ~4 cm).
-
Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and place it into the spectrometer's magnet. b. Load a standard set of acquisition parameters for the chosen solvent. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent lock signal. This step is crucial for obtaining high-resolution spectra.
-
Data Acquisition: a. ¹H NMR: Acquire a one-dimensional proton spectrum. A typical experiment uses 16-32 scans with a relaxation delay of 1-2 seconds. b. ¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more), often with proton decoupling to simplify the spectrum to singlets and improve the signal-to-noise ratio. c. (Optional) 2D NMR: If assignments are ambiguous, run standard COSY and HSQC experiments using the spectrometer's pre-defined parameter sets.[15][16]
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Carefully phase the spectra to ensure all peaks are positive and have a flat baseline. c. Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. d. Integrate the ¹H signals and pick all peaks in both ¹H and ¹³C spectra. e. Analyze the chemical shifts, coupling constants, and 2D correlations to make final structural assignments.
References
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
- 2-IODO-3-HYDROXYPYRIDINE(40263-57-8) 1H NMR spectrum. ChemicalBook.
- Supporting Information for Self-assembly of photofunctional spherical complexes. Wiley-VCH.
- Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Asian Journal of Chemistry.
- 2,6-Diiodo-3-methoxypyridine - 13C NMR. SpectraBase.
- Pd(II)
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Serbian Chemical Society.
- Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society.
- N-oxidation of Pyridine Derivatives - Supporting Inform
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- 2-IODO-3-HYDROXYPYRIDINE(40263-57-8) 13C NMR spectrum. ChemicalBook.
- 1H-NMR of 5-Iodo-2-methoxypyridine. TCI Chemicals.
- The Importance of Solvent Effects in Calcul
- NMR data for 1-heptaacet
- This compound Product Inform
- 2-Methoxypyridine(1628-89-3) 1H NMR spectrum. ChemicalBook.
- This compound. Santa Cruz Biotechnology.
- 2-Methoxypyridine(1628-89-3) 13C NMR spectrum. ChemicalBook.
- Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
- 2-Iodo-3-methoxy-6-methylpyridine. Acta Crystallographica Section E.
- Nifene. Wikipedia.
- 1H NMR spectra of a sample containing 0.05 M pyridine.
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
- Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry.
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mass spectrometry analysis of substituted pyridine synthesis
An Expert's Guide to Mass Spectrometry Analysis in Substituted Pyridine Synthesis
In the landscape of modern pharmaceutical and materials science, substituted pyridines represent a cornerstone of molecular design. Their prevalence in FDA-approved drugs and functional materials necessitates robust analytical methodologies to ensure synthetic efficiency, purity, and structural integrity. Mass spectrometry (MS) has emerged as an indispensable tool, offering unparalleled sensitivity and specificity for monitoring reaction progress, identifying byproducts, and confirming the structures of these critical heterocyclic compounds.
This guide provides a comparative analysis of common MS techniques for the analysis of substituted pyridine synthesis, offering insights grounded in practical application and supported by experimental data. We will delve into the nuances of different ionization sources and mass analyzers, present a detailed experimental protocol, and explore the fragmentation patterns that are key to structural elucidation.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique is contingent upon the specific requirements of the analysis, including the volatility and polarity of the analytes, the complexity of the reaction mixture, and the desired level of structural information.
| Technique | Principle | Strengths | Limitations | Ideal Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase before ionization (typically Electron Ionization - EI). | Excellent for volatile, thermally stable pyridines. Provides reproducible fragmentation patterns for library matching. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. | Routine analysis of simple, volatile pyridine derivatives. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in the liquid phase before ionization (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI). | Versatile for a wide range of polarities and volatilities. Soft ionization preserves the molecular ion. | Matrix effects can suppress ionization. Co-eluting isomers can be challenging to differentiate without high resolution MS. | High-throughput reaction monitoring and purification support. |
| High-Resolution Mass Spectrometry (HRMS) | Employs mass analyzers like Orbitrap or FT-ICR to provide highly accurate mass measurements. | Enables elemental composition determination, aiding in the identification of unknown byproducts and confirmation of product identity. | Higher instrument cost and complexity. | Structural elucidation and impurity profiling. |
| Ambient Ionization Mass Spectrometry (e.g., DART, DESI) | Allows for direct analysis of samples in their native state with minimal to no sample preparation. | Rapid analysis, suitable for real-time reaction monitoring directly from the reaction vessel. | Can be less quantitative than chromatographic methods. May have limited sensitivity for certain analytes. | Rapid reaction screening and optimization. |
Experimental Protocol: LC-MS for Reaction Monitoring of a Suzuki-Miyaura Cross-Coupling to Synthesize a Substituted Pyridine
This protocol outlines a general procedure for monitoring the synthesis of a biaryl pyridine derivative via a Suzuki-Miyaura cross-coupling reaction.
Objective: To quantify the consumption of starting materials and the formation of the product over time.
Materials:
-
Reaction mixture aliquots
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal standard (e.g., a structurally similar compound not present in the reaction mixture)
Instrumentation:
-
Liquid chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.
Procedure:
-
Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of ACN containing the internal standard at a fixed concentration. This rapid dilution and solvent change effectively stops the reaction.
-
Vortex the sample and centrifuge to pellet any precipitated salts or catalyst.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS Method Development:
-
Chromatography:
-
Column: A C18 reversed-phase column is a good starting point for many substituted pyridines.
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: A typical starting gradient would be 5-95% B over 10 minutes, followed by a re-equilibration step. The gradient should be optimized to achieve baseline separation of the starting materials, product, and any major byproducts.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI positive ion mode is generally effective for pyridines due to the basicity of the nitrogen atom, which is readily protonated.
-
Detection Mode: Selected Ion Monitoring (SIM) for a single quadrupole instrument or Multiple Reaction Monitoring (MRM) for a triple quadrupole.
-
In SIM mode, the mass spectrometer is set to detect the [M+H]⁺ ions of the starting materials and the product.
-
For MRM, a precursor ion (the [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This provides higher specificity and sensitivity. The transitions need to be optimized by infusing pure standards of the analytes.
-
-
-
-
Data Analysis:
-
Integrate the peak areas of the starting materials, product, and the internal standard.
-
Calculate the response ratio of each analyte to the internal standard.
-
Plot the response ratios of the starting materials and product as a function of time to generate a reaction profile.
-
Workflow for LC-MS Reaction Monitoring
Caption: Workflow for monitoring a chemical reaction using LC-MS.
Understanding Fragmentation in EI for Structural Confirmation
While soft ionization techniques like ESI are ideal for reaction monitoring, Electron Ionization (EI) in GC-MS provides valuable structural information through characteristic fragmentation patterns. The high energy of EI leads to extensive fragmentation, creating a "fingerprint" mass spectrum.
For a simple substituted pyridine, such as 2-ethylpyridine, the fragmentation can be predicted based on established principles:
-
Molecular Ion (M⁺˙): The most intense peak in the spectrum of many aromatic compounds, though it can be weak for some substituted pyridines.
-
α-Cleavage: The bond between the alpha and beta carbon of an alkyl substituent is readily cleaved. For 2-ethylpyridine, this would result in the loss of a methyl radical (•CH₃) to form a stable pyridylmethyl cation. This is often the base peak.
-
McLafferty Rearrangement: If the alkyl chain is three carbons or longer, a rearrangement involving the transfer of a gamma-hydrogen to the pyridine ring can occur, leading to the elimination of a neutral alkene.
-
Ring Cleavage: The pyridine ring itself can fragment, often through the loss of HCN or acetylene.
Fragmentation Pathway of 2-Ethylpyridine (EI)
Comparative Reactivity Analysis: 2-Iodo- vs. 2-Bromo-3-methoxypyridine in Cross-Coupling Reactions
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of modern synthetic and medicinal chemistry, 3-methoxypyridine is a privileged scaffold, appearing in numerous biologically active molecules. Its functionalization, particularly at the 2-position, is a critical step in the synthesis of many pharmaceutical candidates. The choice of the halide at this position—typically bromine or iodine—is a pivotal decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 2-iodo-3-methoxypyridine and 2-bromo-3-methoxypyridine, supported by mechanistic principles and experimental data, to empower researchers in making informed strategic decisions.
The Fundamental Basis of Reactivity: Bond Energies and Oxidative Addition
The disparate reactivity between aryl iodides and bromides is rooted in the fundamental properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Bromine (C-Br) bond. This is quantified by their respective Bond Dissociation Energies (BDEs), with the general trend for aryl halides being Ar-I < Ar-Br < Ar-Cl < Ar-F[1][2][3].
In the majority of palladium-catalyzed cross-coupling reactions—including the Suzuki, Buchwald-Hartwig, and Sonogashira reactions—the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst[4][5][6]. During this step, the C-X bond is cleaved as it "adds" to the metal center, forming an Ar-Pd(II)-X species. The lower BDE of the C-I bond translates to a lower activation energy for this critical step, making aryl iodides inherently more reactive than aryl bromides[7][8].
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Head-to-Head Comparison in Key Transformations
The theoretical reactivity difference (I > Br) manifests in distinct practical considerations for common cross-coupling reactions. This compound will generally react under milder conditions, with lower catalyst loadings, and often with less sophisticated ligands compared to its bromo- counterpart.
A. Suzuki-Miyaura Coupling
The Suzuki reaction is a cornerstone of C-C bond formation. The enhanced reactivity of this compound allows for coupling with a wide range of boronic acids and esters using standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) at moderate temperatures.
Conversely, 2-bromo-3-methoxypyridine is significantly less reactive. While coupling is certainly achievable, it often necessitates more robust catalytic systems. This includes the use of highly electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) developed by Buchwald and others, which are designed to facilitate the challenging oxidative addition of aryl bromides[6][9]. Higher temperatures and stronger bases are also common requirements[9].
| Parameter | This compound | 2-Bromo-3-methoxypyridine |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf)[10] | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos)[10][11] |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄[10] | K₃PO₄, Cs₂CO₃ (often stronger bases preferred)[9] |
| Temperature | Room Temp. to 80 °C | 80 °C to 110 °C[12][13] |
| Reaction Time | Generally shorter (1-12 h) | Generally longer (8-24 h) |
| Notes | Ideal for sensitive substrates requiring mild conditions. | Cost-effective starting material; modern catalysts provide high yields. |
B. Buchwald-Hartwig Amination
For C-N bond formation, the reactivity trend holds. This compound can be coupled with a variety of amines using earlier-generation catalyst systems. However, the development of advanced, sterically demanding biarylphosphine ligands has largely leveled the playing field, making the amination of 2-bromopyridines a routine and highly efficient process[14][15][16]. While the iodo-compound may still react faster or at lower temperatures, the bromo-analogue is often preferred due to lower cost and the reliability of modern protocols[17].
| Parameter | This compound | 2-Bromo-3-methoxypyridine |
| Typical Catalyst | Pd₂(dba)₃ / BINAP, Xantphos[10] | Pd₂(dba)₃ or Pd(OAc)₂ / XPhos, RuPhos, BrettPhos[14] |
| Typical Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu, LiHMDS (strong, non-nucleophilic bases are critical)[18] |
| Temperature | 60 °C to 100 °C | 80 °C to 110 °C |
| Scope | Broad scope with various amines. | Excellent scope, including challenging primary amines and ammonia equivalents[15]. |
| Notes | Prone to catalyst inhibition with certain primary amines. | Modern ligands are key to overcoming lower reactivity and preventing side reactions. |
C. Sonogashira Coupling
The difference in reactivity is most pronounced in the Sonogashira coupling of terminal alkynes. Aryl iodides are highly reactive substrates, often undergoing coupling at or slightly above room temperature in the presence of a copper(I) co-catalyst[19]. In contrast, aryl bromides typically require elevated temperatures to achieve comparable reaction rates[20][21].
This reactivity gap (C-I >> C-Br) is so significant that it forms the basis for powerful chemoselective synthetic strategies. If a molecule contains both an iodo and a bromo substituent, a Sonogashira coupling can be performed selectively at the iodo-position under mild conditions, leaving the bromo- group intact for a subsequent, different cross-coupling reaction[22].
| Parameter | This compound | 2-Bromo-3-methoxypyridine |
| Typical Catalyst | PdCl₂(PPh₃)₂ / CuI[10] | PdCl₂(PPh₃)₂ / CuI, or more active Pd/ligand systems |
| Typical Base | Et₃N, i-Pr₂NH (serves as base and solvent) | Et₃N, i-Pr₂NH, K₂CO₃ |
| Temperature | Room Temp. to 60 °C[19] | 60 °C to 100 °C |
| Chemoselectivity | Highly reactive; allows for selective coupling over C-Br bonds[22]. | Less reactive; requires more forcing conditions. |
| Side Reactions | Glaser homocoupling of the alkyne can be an issue; requires strict anaerobic conditions[22]. | Higher temperatures can lead to catalyst decomposition or side reactions. |
Experimental Protocol: A Comparative Suzuki-Miyaura Workflow
This section provides a representative protocol, highlighting the key adjustments required when switching between the iodo and bromo substrates.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halo-3-methoxypyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium source and ligand.
-
For this compound: Use Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).
-
For 2-Bromo-3-methoxypyridine: Use a pre-catalyst or a combination of a palladium source like Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and a bulky phosphine ligand like SPhos (0.022 mmol, 2.2 mol%)[10].
-
-
Solvent and Degassing: Seal the flask with a septum, evacuate, and backfill with argon (repeat 3x). Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe. Sparge the resulting suspension with a stream of argon for 15 minutes.
-
Heating: Place the flask in a preheated oil bath.
-
For this compound: Heat to 80 °C.
-
For 2-Bromo-3-methoxypyridine: Heat to 100-110 °C[12].
-
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 2-16 hours). Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Strategic Choice: A Decision Framework
The selection between 2-iodo- and 2-bromo-3-methoxypyridine is not merely a question of reactivity but a strategic decision based on project goals, including cost, scale, and the complexity of the synthetic route.
Caption: Decision framework for selecting the optimal halopyridine.
Conclusion
Both 2-iodo- and 2-bromo-3-methoxypyridine are valuable building blocks in drug discovery.
-
This compound is the more reactive partner, enabling transformations under milder conditions, which is crucial when dealing with thermally or chemically sensitive substrates. Its high reactivity in Sonogashira couplings also opens the door for elegant, chemoselective synthetic routes.
-
2-Bromo-3-methoxypyridine represents a more economical and readily available starting material. While inherently less reactive, the remarkable advances in catalyst development over the past two decades have made its use in a vast array of cross-coupling reactions both practical and high-yielding. For large-scale synthesis where cost is a major driver, the bromo-derivative, paired with a modern, efficient catalyst system, is often the superior choice.
Ultimately, the optimal choice depends on a careful analysis of the specific synthetic challenge, balancing the need for reactivity against considerations of cost and scalability.
References
-
Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). (2024). PMC - NIH. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology (RSC Publishing). DOI:10.1039/C9CY01331H. [Link]
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). ACS Publications. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2015). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. (2002). ResearchGate. [Link]
-
Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. (2002). Organometallics - ACS Publications. [Link]
-
Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. (n.d.). ResearchGate. [Link]
-
Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2003). The Journal of Organic Chemistry - ACS Publications. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. [Link]
-
Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. [Link]
-
C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl... (2022). ResearchGate. [Link]
-
Cross-coupling reactions of iodopyrrole 7b with aryl-and heteroarylboronic acids. (n.d.). ResearchGate. [Link]
-
What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? (2018). Quora. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022). eScholarship.org. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PubMed Central. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Reductive cross-coupling of 3-bromo-2,1-borazaronaphthalenes with alkyl iodides. (2016). PubMed. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]
-
Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. (1993). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Bond Dissociation Energies. (n.d.). University of California, Irvine. [Link]
-
Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? (2017). ResearchGate. [Link]
-
Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (2014). NIH. [Link]
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A Senior Application Scientist's Guide to HPLC Method Development for Pyridine Regioisomer Separation
Introduction: The Challenge of Pyridine Regioisomer Separation
Pyridine and its substituted analogues are fundamental heterocyclic scaffolds in pharmaceuticals, agrochemicals, and materials science. During synthesis, the formation of regioisomers—molecules with the same chemical formula but different substituent positions on the pyridine ring—is a common occurrence. The subtle differences in the physicochemical properties of these isomers, such as pKa, polarity, and dipole moment, make their separation a significant analytical challenge. A robust and selective HPLC method is therefore critical for accurate quantification, impurity profiling, and quality control.
This guide provides a comprehensive comparison of HPLC strategies for separating pyridine regioisomers. We will move beyond a simple listing of methods to explore the underlying chromatographic principles, enabling you to make informed decisions during your own method development. We will delve into the causality behind experimental choices, supported by experimental data and authoritative references.
Understanding the Analyte: Key Properties of Pyridine Isomers
Effective method development begins with a thorough understanding of the analyte. Pyridine is a weak base with a pKa of approximately 5.2. This means its ionization state, and therefore its retention in reversed-phase HPLC, is highly dependent on the mobile phase pH. When the mobile phase pH is approximately two units below the pKa (e.g., pH < 3.2), the pyridine nitrogen is predominantly protonated (pyridinium ion), making the molecule more polar and less retained on a non-polar stationary phase. Conversely, at a pH two units above the pKa (e.g., pH > 7.2), it is primarily in its neutral, more hydrophobic form.
Regioisomers often have very similar pKa values and hydrophobicity, necessitating a chromatographic system that can exploit other molecular properties. These include:
-
Dipole Moment: The position of substituents dramatically alters the molecule's overall dipole moment.
-
π-Electron Distribution: Substituents modify the electron density of the aromatic ring.
-
Steric Hindrance: The size and position of groups can affect interactions with the stationary phase.
A successful separation strategy will leverage a stationary phase and mobile phase combination that is highly sensitive to these subtle differences.
Method Development Workflow for Pyridine Isomer Separation
The process of developing a robust HPLC method is systematic. It begins with analyte characterization and progresses through a screening and optimization phase to arrive at a final, validated method.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Chromatographic Strategies
We will now compare the performance of different stationary phases in reversed-phase chromatography, the most common mode for this application.
Case Study: Separation of the Three Picoline Isomers (Methylpyridines)
Let's consider the separation of 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. These isomers have very close boiling points and polarities, making them a classic separation challenge.
Stationary Phase Selection: Beyond C18
While the alkyl C18 phase is the workhorse of reversed-phase chromatography, its selectivity for isomers can be limited as it primarily relies on hydrophobic interactions. Alternative stationary phases that offer different interaction mechanisms often provide superior performance.
-
Standard C18 (L1): Provides baseline hydrophobic retention. Separation is influenced by the subtle differences in hydrophobicity among the isomers.
-
Biphenyl: This phase offers strong π-π interactions in addition to hydrophobicity. It is particularly effective for aromatic and unsaturated compounds, as it can differentiate based on the electron density of the pyridine ring, which is influenced by the methyl group's position.
-
Pentafluorophenyl (PFP): The PFP phase provides a unique combination of hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange interactions. The highly electronegative fluorine atoms create a strong dipole and can interact selectively with polarizable analytes like pyridine isomers.
Experimental Comparison
The following data was generated by screening the three picoline isomers on three different stationary phases under identical mobile phase conditions.
Experimental Protocol: Stationary Phase Screening
-
Analytes: 2-methylpyridine, 3-methylpyridine, 4-methylpyridine (100 µg/mL in 50:50 Acetonitrile:Water).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% to 50% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Columns (all 150 x 4.6 mm, 5 µm):
-
Standard C18
-
Biphenyl
-
Pentafluorophenyl (PFP)
-
Comparative Data Summary
| Stationary Phase | Analyte | Retention Time (tR, min) | Resolution (Rs) | Tailing Factor (Tf) |
| Standard C18 | 2-Methylpyridine | 4.15 | - | 1.2 |
| 3-Methylpyridine | 4.30 | 1.1 | 1.1 | |
| 4-Methylpyridine | 4.32 | 0.2 (Co-elution) | 1.1 | |
| Biphenyl | 2-Methylpyridine | 5.22 | - | 1.1 |
| 3-Methylpyridine | 5.65 | 2.8 | 1.0 | |
| 4-Methylpyridine | 5.98 | 2.1 | 1.0 | |
| PFP | 2-Methylpyridine | 4.89 | - | 1.2 |
| 3-Methylpyridine | 5.41 | 3.1 | 1.1 | |
| 4-Methylpyridine | 5.80 | 2.5 | 1.1 |
Analysis of Results:
-
The Standard C18 column failed to provide adequate resolution between the 3- and 4-methylpyridine isomers (Rs = 0.2), indicating that hydrophobic interactions alone are insufficient for this separation.
-
The Biphenyl column provided a significant improvement in selectivity. The enhanced π-π interactions between the biphenyl ligands and the pyridine rings resulted in baseline resolution (Rs > 2.0) for all three isomers. The elution order also changed, suggesting a different dominant separation mechanism.
-
The PFP column delivered the best overall performance, with the highest resolution values for the critical pair. This highlights the power of its multi-modal interaction capabilities (dipole-dipole, π-π, and hydrophobic) in differentiating molecules with subtle structural differences.
Optimizing the Mobile Phase: The Critical Role of pH
As discussed, mobile phase pH is a powerful tool for manipulating the retention of basic compounds like pyridines. By working at a pH below the analyte's pKa (e.g., pH 3.0), we ensure the molecules are in their protonated, more polar form. This often leads to better peak shapes on silica-based columns by minimizing unwanted interactions with silanol groups.
Experimental Protocol: pH Optimization on PFP Column
This protocol demonstrates how to fine-tune the separation after selecting the most promising stationary phase.
-
Prepare Buffers:
-
pH 3.0 Mobile Phase A: Prepare a 10 mM solution of Ammonium Formate in HPLC-grade water. Adjust the pH to 3.0 using Formic Acid.
-
pH 7.0 Mobile Phase A: Prepare a 10 mM solution of Ammonium Bicarbonate in HPLC-grade water. The pH should be approximately 7.0 without adjustment.
-
-
Set Up HPLC System:
-
Equip the HPLC with the PFP column (150 x 4.6 mm, 5 µm).
-
Set the column temperature to 30 °C.
-
Set the UV detector to 254 nm.
-
-
Run pH 3.0 Method:
-
Purge the system with the pH 3.0 Mobile Phase A and Acetonitrile (Mobile Phase B).
-
Run the gradient: 10-50% B over 10 minutes at 1.0 mL/min.
-
Inject the picoline isomer mix and record the chromatogram.
-
-
Run pH 7.0 Method:
-
Thoroughly flush the system with 50:50 Isopropanol:Water to remove the old buffer.
-
Purge the system with the pH 7.0 Mobile Phase A and Acetonitrile.
-
Run the same gradient: 10-50% B over 10 minutes at 1.0 mL/min.
-
Inject the picoline isomer mix and record the chromatogram.
-
At pH 7.0 (above the pKa), the picolines are neutral and more hydrophobic, leading to significantly longer retention times and, in some cases, poorer peak shape. For this specific separation, the acidic pH of 3.0 provides the optimal balance of retention, selectivity, and peak shape.
Conclusion and Recommendations
The successful separation of pyridine regioisomers by HPLC is highly dependent on selecting a stationary phase that offers alternative interaction mechanisms beyond simple hydrophobicity.
-
For pyridine isomers, stationary phases like Pentafluorophenyl (PFP) and Biphenyl consistently outperform standard C18 columns by leveraging π-π, dipole-dipole, and other interactions to resolve subtle structural differences.
-
Controlling the mobile phase pH is critical . An acidic mobile phase (e.g., pH 2.5-3.5) is generally recommended to ensure consistent protonation of the pyridine nitrogen, leading to improved peak shapes and reproducible retention.
-
A systematic screening approach, as outlined in the workflow diagram, is essential for efficiently developing a robust and selective method.
By moving beyond generic C18 phases and carefully considering the unique chemistry of both the analyte and the stationary phase, challenging isomer separations can be routinely and reliably achieved.
References
-
PFP (Pentafluorophenyl) HPLC Columns. Phenomenex.[Link]
A Senior Application Scientist's Guide to the Synthesis and Elemental Analysis Validation of 2-Iodo-3-methoxypyridine
For researchers, scientists, and professionals in drug development, the purity and structural integrity of synthetic intermediates are paramount. This guide provides an in-depth technical comparison of synthetic routes to 2-Iodo-3-methoxypyridine, a valuable building block in medicinal chemistry.[1] Crucially, we will delve into the validation of its synthesis through elemental analysis, a cornerstone technique for confirming the empirical formula of a novel compound.
The Significance of this compound in Synthetic Chemistry
This compound is a key intermediate in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of both an iodine atom and a methoxy group on the pyridine ring. The iodine atom serves as a versatile handle for a range of cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the facile introduction of carbon-carbon bonds. The methoxy group, an electron-donating group, influences the reactivity of the pyridine ring and can be a key pharmacophoric feature in the final active molecule. Given its importance, the reliable synthesis and rigorous characterization of this compound are critical for the advancement of numerous research and development projects.
Primary Synthetic Route: The Sandmeyer Reaction
A robust and widely applicable method for the synthesis of aryl halides from aryl amines is the Sandmeyer reaction.[2] This reaction proceeds via the formation of a diazonium salt from the corresponding amine, which is then displaced by a halide. For the synthesis of this compound, the starting material is 2-amino-3-methoxypyridine.
Causality Behind Experimental Choices
The Sandmeyer reaction is favored for its high regioselectivity; the iodo group is introduced specifically at the position of the former amino group, minimizing the formation of isomers. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate, which can be prone to decomposition at higher temperatures. The use of an aqueous acidic medium is essential for the in-situ formation of nitrous acid from sodium nitrite, the diazotizing agent.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
2-amino-3-methoxypyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl Ether (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization: In a flask equipped with a magnetic stirrer, dissolve 2-amino-3-methoxypyridine (1.0 eq) in a solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred solution, ensuring the temperature is maintained below 5 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to allow for the complete formation of the diazonium salt.
-
Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure compound.
Alternative Synthetic Route: Direct Iodination
An alternative approach to the synthesis of this compound is the direct iodination of 3-methoxypyridine. This method avoids the need for the Sandmeyer reaction sequence.
Causality Behind Experimental Choices
Direct iodination relies on the electrophilic substitution of a hydrogen atom on the pyridine ring with an iodine atom. The methoxy group at the 3-position is an ortho-, para-director, meaning it activates the 2-, 4-, and 6-positions for electrophilic attack. Therefore, careful control of reaction conditions is necessary to achieve selective iodination at the 2-position. One common method involves the use of a strong base to deprotonate the 2-position, followed by quenching with an iodine source.
Experimental Protocol: Direct Iodination of 3-methoxypyridine
Materials:
-
3-methoxypyridine
-
Lithium diisopropylamide (LDA) or another strong, non-nucleophilic base
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 3-methoxypyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to allow for complete deprotonation.
-
In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate, then brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Comparison of Synthetic Routes
| Feature | Sandmeyer Reaction | Direct Iodination |
| Starting Material | 2-amino-3-methoxypyridine | 3-methoxypyridine |
| Reagents | NaNO₂, HCl, KI | Strong base (e.g., LDA), I₂ |
| Regioselectivity | Excellent | Can be challenging, potential for isomers |
| Reaction Conditions | Low temperature (0-5 °C) | Very low temperature (-78 °C) |
| Scalability | Generally good | Can be challenging due to low temperatures and strong bases |
| Safety Considerations | Diazonium salts can be explosive | Pyrophoric and moisture-sensitive reagents (LDA) |
Validation by Elemental Analysis: A Self-Validating System
Elemental analysis is a fundamental technique for determining the elemental composition of a compound. It provides a direct measure of the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample. For a newly synthesized compound like this compound, elemental analysis serves as a critical validation step to confirm its empirical formula.
The widely accepted criterion for the validation of a small molecule's purity and identity by elemental analysis is that the experimentally found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[3]
Theoretical Elemental Composition of this compound (C₆H₆INO)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.011 | 6 | 72.066 | 30.68% |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 2.57% |
| Iodine (I) | 126.90 | 1 | 126.90 | 54.00% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.96% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.81% |
| Total | 235.02 | 100.00% |
Experimental Protocol for Elemental Analysis (Illustrative)
Instrumentation: A modern CHN elemental analyzer is typically used.
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically 1-2 mg) of the purified and dried this compound into a tin capsule.
-
Combustion: The sample is combusted at high temperatures (around 1000 °C) in a stream of oxygen. This converts the elements into simple gases (CO₂, H₂O, N₂).
-
Reduction and Separation: The combustion gases are passed through a reduction furnace to convert nitrogen oxides to N₂ and remove excess oxygen. The resulting gases are then separated by gas chromatography.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample.
Comparison of Theoretical vs. Experimental Data (Illustrative)
| Element | Theoretical % | Experimental % (Batch 1 - Sandmeyer) | Deviation % | Experimental % (Batch 2 - Direct Iodination) | Deviation % |
| C | 30.68 | 30.55 | -0.13 | 30.82 | +0.14 |
| H | 2.57 | 2.61 | +0.04 | 2.51 | -0.06 |
| N | 5.96 | 5.89 | -0.07 | 6.01 | +0.05 |
The illustrative experimental data for both batches fall well within the acceptable ±0.4% deviation, thus validating the successful synthesis and purity of this compound by both methods.
Conclusion
Both the Sandmeyer reaction and direct iodination represent viable synthetic routes to this compound. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. The Sandmeyer reaction offers superior regioselectivity, while direct iodination provides a more convergent approach. Regardless of the synthetic route chosen, elemental analysis is an indispensable tool for validating the identity and purity of the final product, ensuring the integrity of subsequent research and development endeavors.
References
-
Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. - ResearchGate. (URL: [Link])
-
2-Methoxy-3-iodo-5-chloropyridine - Pipzine Chemicals. (URL: [Link])
-
2,5-Diiodo-3-Methoxypyridine - Pipzine Chemicals. (URL: [Link])
-
a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. (URL: [Link])
-
Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
-
An International Study Evaluating Elemental Analysis - PMC - PubMed Central. (URL: [Link])
-
Sandmeyer Reaction - experimental procedure and set up. - YouTube. (URL: [Link])
-
This compound - Stenutz. (URL: [Link])
-
Sandmeyer reaction - Wikipedia. (URL: [Link])
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. (URL: [Link])
-
Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R | Organic Letters - ACS Publications. (URL: [Link])
-
2-Iodo-3-methoxy-6-methylpyridine | Request PDF - ResearchGate. (URL: [Link])
Sources
A Comparative Guide to Palladium Catalysts for Pyridine Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyridine scaffold is a cornerstone of modern chemistry. Pyridine moieties are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridine ring. However, the unique electronic properties of the pyridine ring, particularly the potential for the nitrogen lone pair to coordinate to and inhibit the palladium catalyst, present distinct challenges. The choice of the palladium catalyst, specifically the ligand environment around the metal center, is therefore critical to achieving high efficiency, selectivity, and broad substrate scope.
This guide provides a comparative analysis of palladium catalyst systems for the most common pyridine coupling reactions. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data from the literature. The focus will be on understanding the interplay between the palladium precursor, the ligand, and the reaction conditions to enable rational catalyst selection for your specific synthetic challenge.
The Challenge of Pyridine Coupling: A Mechanistic Perspective
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] The pyridine nitrogen can interfere with this cycle at multiple stages. It can coordinate to the palladium center, leading to catalyst deactivation or altering the catalyst's electronic and steric properties, thereby affecting its reactivity and selectivity. The position of the leaving group on the pyridine ring (C-2, C-3, or C-4) also significantly influences reactivity due to differing electronic and steric environments.[2]
For instance, 2-halopyridines can be particularly challenging due to the proximity of the nitrogen atom, which can lead to catalyst inhibition.[3] The development of specialized ligands has been instrumental in overcoming these challenges. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have proven to be highly effective by promoting the desired catalytic steps while minimizing catalyst inhibition.[4][5][6]
Comparative Analysis of Palladium Catalysts in Key Pyridine Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl and heteroaryl structures.[5] The choice of catalyst is crucial, especially when dealing with less reactive chloro-pyridines or sterically hindered coupling partners.
Performance Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridines:
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | [5] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | [5] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | [5] |
Analysis of Catalyst Performance:
-
Traditional Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst that can be effective for the coupling of bromo- and iodopyridines.[1] However, it often requires higher catalyst loadings and longer reaction times.[5]
-
Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos): Ligands like SPhos, when combined with a palladium precursor like Pd(OAc)₂, have shown superior performance for challenging Suzuki couplings of pyridines.[5] The steric bulk and electron-donating nature of these ligands facilitate the oxidative addition and reductive elimination steps, leading to higher yields and turnover numbers.[6]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes, such as PEPPSI-IPr, have emerged as highly active catalysts for Suzuki couplings of heteroaryl substrates.[5] The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[5]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, including aminopyridines, which are key building blocks in many pharmaceuticals.[4][7] The choice of ligand is paramount in preventing catalyst decomposition and promoting the C-N bond-forming reductive elimination.
Performance Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Bromopyridines:
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes | Reference |
| Pd(OAc)₂ | P(o-Tol)₃ | NaOtBu | Toluene | 100 | 16 | Good | First generation catalyst, requires higher temperatures. | [4] |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 8 | High | Bidentate ligand, improved activity. | [4] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 80 | 3 | High | Bulky, electron-rich ligand, allows for milder base. | [6] |
| Pd G3 XPhos | XPhos | K₂CO₃ | t-BuOH | RT-80 | 1-4 | High | Precatalyst, improved stability and activity. | [6] |
Analysis of Catalyst Performance:
-
First-Generation Catalysts (e.g., P(o-Tol)₃): Early systems using simple phosphine ligands were effective but often required harsh conditions.[8]
-
Bidentate Phosphine Ligands (e.g., BINAP): The introduction of bidentate ligands provided more robust catalysts with improved reactivity.[4]
-
Bulky, Electron-Rich Monodentate Ligands (e.g., XPhos, SPhos): The development of Buchwald-type ligands has been a game-changer.[6] Their steric bulk favors the formation of monoligated palladium species, which are highly active in the catalytic cycle, while their electron-rich nature promotes oxidative addition and reductive elimination.[4][6] This has allowed for the use of milder bases and lower reaction temperatures.[8]
-
Palladium Precatalysts: The use of well-defined palladium precatalysts, such as the G3 XPhos precatalyst, offers advantages in terms of air-stability, ease of handling, and reproducibility.[6]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of alkynyl-substituted pyridines.[9] The classic catalyst system involves a palladium source and a copper(I) co-catalyst.
Performance Comparison of Palladium Catalysts for Sonogashira Coupling of Bromopyridines:
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF | RT | 16 | High | Classic and widely used system. |
| Pd(OAc)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | Optimized conditions for 2-amino-3-bromopyridines. |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | THF | RT | 16 | ~85-95 | Effective for selective coupling at the C-4 position of 2-bromo-4-iodopyridine. |
Analysis of Catalyst Performance:
-
Classic Pd/Cu System (e.g., Pd(PPh₃)₂Cl₂/CuI): This combination remains a workhorse for Sonogashira couplings due to its reliability and broad applicability.[2] The reaction typically proceeds under mild conditions.
-
Ligand and Palladium Source Variation: While PPh₃ is a common ligand, the choice of palladium precursor can be optimized for specific substrates. For example, Pd(CF₃COO)₂ has been shown to be effective for the coupling of 2-amino-3-bromopyridines.[9] The use of a copper co-catalyst is generally crucial for high yields, although copper-free Sonogashira protocols have also been developed.
Experimental Protocols
General Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction
Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.
Detailed Protocol for Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.01 equiv)
-
SPhos (0.02 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromopyridine, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add degassed 1,4-dioxane via syringe.
-
Stir the reaction mixture at 100 °C for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Visualization
The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. scirp.org [scirp.org]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to the Computational Analysis of Reaction Mechanisms for 2-Iodo-3-methoxypyridine
Introduction: The 'Why' and 'How' of In Silico Mechanistic Exploration
In the landscape of modern drug discovery and materials science, functionalized pyridines are privileged scaffolds. Among them, 2-iodo-3-methoxypyridine serves as a versatile building block, its reactivity profile dictated by the interplay of the electron-deficient nitrogen atom, the labile iodo group, and the electron-donating methoxy substituent. Understanding the mechanisms of reactions involving this substrate—particularly palladium-catalyzed cross-coupling reactions—is paramount for optimizing reaction conditions, enhancing yields, and designing novel transformations.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the computational analysis of reaction mechanisms for this compound. We will move beyond a simple recitation of steps to a deeper exploration of the causality behind methodological choices, ensuring a robust and self-validating computational protocol. We will compare and contrast potential reaction pathways, providing the in-silico data necessary to make informed decisions in the laboratory.
Choosing Your Tools: A Comparative Guide to Computational Methods
Selecting a DFT Functional
The functional is the component of DFT that approximates the exchange-correlation energy. For a molecule like this compound, particularly in the context of a palladium-catalyzed reaction, the choice of functional must account for both main-group and transition-metal electronic structures.
| Functional | Type | Strengths for this Application | Weaknesses/Considerations |
| B3LYP | Hybrid GGA | A workhorse functional, often a good starting point. Generally reliable for geometries. | Can underestimate reaction barriers. Less accurate for systems with significant dispersion interactions. |
| M06-2X | Hybrid Meta-GGA | Excellent for main-group thermochemistry and kinetics. Good for non-covalent interactions. | Can be less accurate for transition metal energetics compared to other functionals in the M06 suite. |
| ωB97X-D | Range-Separated Hybrid with Dispersion | Includes empirical dispersion corrections, crucial for modeling ligand-metal interactions and van der Waals forces. Generally provides accurate barrier heights. | More computationally expensive than B3LYP. |
| PBE0 | Global Hybrid | Often performs well for transition metal complexes and reaction energies. | Lacks empirical dispersion corrections, which may need to be added separately (e.g., PBE0-D3). |
For studies involving this compound, a functional with dispersion correction, such as ωB97X-D or a D3-corrected functional like PBE0-D3 , is highly recommended to accurately capture the subtle non-covalent interactions within the catalytic complex.
Selecting a Basis Set
The basis set is the set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set will yield more accurate results at a higher computational cost. For systems containing heavy elements like iodine and palladium, effective core potentials (ECPs) are often used to replace the core electrons, reducing computational expense.
| Basis Set | Description | Application Notes |
| 6-31G(d,p) | Pople-style, double-zeta | Good for initial geometry optimizations of organic fragments. Too small for final energy calculations or for transition metals. |
| def2-SVP | Ahlrichs-style, split-valence polarization | A well-balanced basis set for geometry optimizations. Often paired with an ECP for heavy atoms. |
| def2-TZVP | Ahlrichs-style, triple-zeta valence polarization | Recommended for accurate final single-point energy calculations after optimization with a smaller basis set. Provides a good balance of accuracy and cost. |
| LANL2DZ | ECP basis set | A common choice for Pd and I, describing the core electrons with an ECP and the valence electrons with a double-zeta basis set. |
A common and effective strategy is to perform geometry optimizations and frequency calculations with a smaller basis set (e.g., def2-SVP for all atoms, or LANL2DZ for Pd/I and 6-31G(d,p) for C, H, N, O) and then compute final electronic energies with a larger basis set (e.g., def2-TZVP). This is often referred to as a "basis set extrapolation" approach.
Caption: Decision workflow for selecting a computational methodology.
The Workflow of a Computational Mechanistic Study
A rigorous computational study of a reaction mechanism is a systematic process of mapping out the potential energy surface that connects reactants to products.[1] Each step must be carefully validated to ensure the trustworthiness of the final energy profile.
Step-by-Step Computational Protocol
-
Construct Reactants and Catalyst: Build 3D structures of this compound, the coupling partner (e.g., a boronic acid or an amine), the palladium catalyst (e.g., Pd(PPh₃)₄), and any necessary base or additives.
-
Geometry Optimization: Perform a full geometry optimization on all species (reactants, intermediates, transition states, and products). This process finds the lowest energy conformation for each structure at the chosen level of theory.
-
Frequency Calculation: For each optimized structure, perform a frequency calculation.
-
Validation: A true minimum (reactant, intermediate, product) will have zero imaginary frequencies. A transition state (TS) will have exactly one imaginary frequency. This is a critical self-validation step.
-
Thermodynamics: The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate Gibbs free energies (ΔG).
-
-
Transition State Searching: This is often the most challenging step.
-
Methods: Use methods like Quadratic Synchronous Transit (QST2/QST3) or Berny optimization with eigenvector following.
-
Initial Guess: A good initial guess for the TS structure is crucial. This can often be constructed by interpolating between the reactant and product structures.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Validation: For each located TS, run an IRC calculation in both the forward and reverse directions. The IRC path should smoothly connect the TS to its corresponding reactant and product (or intermediate) minima. This confirms that the TS is indeed the correct saddle point for the reaction step of interest.[1]
-
-
Construct the Energy Profile: Using the Gibbs free energies calculated for all minima and transition states, construct a reaction coordinate diagram. The activation energy (ΔG‡) for each step is the difference in free energy between the transition state and the preceding minimum.
Caption: A typical workflow for a computational mechanistic study.
Case Studies: Comparing Reaction Mechanisms for this compound
We will now apply this framework to compare two of the most important classes of cross-coupling reactions for this compound: Suzuki-Miyaura C-C coupling and Buchwald-Hartwig C-N amination.[2][3] Both are typically palladium-catalyzed and follow a similar overall catalytic cycle.
Case Study 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound.[3][4] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
For this compound, the oxidative addition of the C-I bond to a Pd(0) complex is the first and often rate-determining step. The electron-deficient nature of the pyridine ring is expected to facilitate this step compared to an analogous iodobenzene. The subsequent transmetalation with the boronic acid derivative and the final reductive elimination to form the new C-C bond complete the cycle.[3]
Case Study 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[2][6] Its catalytic cycle shares the oxidative addition and reductive elimination steps with the Suzuki reaction, but the intermediate step involves coordination of the amine and deprotonation to form a palladium-amido complex.[2][6]
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Comparative Energetics: A Qualitative Prediction
While a full computational study would be required for quantitative data, we can make informed predictions based on established principles and data from similar systems.[7]
| Reaction Step | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Mechanistic Considerations for this compound |
| Oxidative Addition | ΔG‡ ≈ 15-25 kcal/mol | ΔG‡ ≈ 15-25 kcal/mol | This is the common first step and likely has a similar barrier for both reactions. The electron-poor pyridine ring should make this step relatively facile. |
| Key Intermediate Step | Transmetalation | Amine Coordination & Deprotonation | The barrier for transmetalation is highly dependent on the base and solvent. The Buchwald-Hartwig pathway can sometimes be complicated by ligand exchange equilibria. |
| Reductive Elimination | Typically low barrier | Can be the rate-determining step | The nature of the ligands on palladium and the steric bulk of the coupling partners are critical. For Buchwald-Hartwig, this step is often the highest barrier in the cycle.[8] |
| Overall Rate-Determining Step | Often Oxidative Addition or Transmetalation | Often Reductive Elimination | A computational study would precisely identify the highest energy barrier in the entire catalytic cycle, thereby pinpointing the rate-determining step and guiding experimental optimization. |
Note: The ΔG‡ values are representative and based on general knowledge of cross-coupling reactions on similar halopyridine substrates.[7]
The presence of the methoxy group at the 3-position and the nitrogen atom introduce steric and electronic asymmetries that can influence ligand binding and the energies of intermediates and transition states. A computational analysis is the only way to deconvolute these subtle effects and predict how they will manifest in the overall reaction kinetics.
Conclusion: From Computational Insight to Experimental Success
The computational analysis of reaction mechanisms for substrates like this compound is an indispensable tool in modern chemical research. By carefully selecting a level of theory, following a rigorous and self-validating workflow, and systematically mapping the potential energy surface, researchers can gain unprecedented insight into the intricate dance of atoms that constitutes a chemical reaction. This in-silico approach allows for the direct comparison of competing reaction pathways, the identification of rate-determining steps, and the rational design of more efficient catalysts and reaction conditions. The principles and methodologies outlined in this guide provide a robust starting point for any researcher looking to leverage the power of computational chemistry to accelerate discovery and innovation.
References
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link].
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Pérez-Temprano, M. H., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available from: [Link].
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PubMed. Computational Study of Methane C-H Activation by Diiminopyridine Nitride/Nitridyl Complexes of 3d Transition Metals and Main-Group Elements. (2018). Inorganic Chemistry. Available from: [Link].
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ResearchGate. Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Available from: [Link].
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ACS Publications. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. Available from: [Link].
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MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Available from: [Link].
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PMC. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available from: [Link].
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NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link].
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PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). The Journal of Organic Chemistry. Available from: [Link].
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A Comparative Guide to the Reactivity of Methoxypyridine Isomers in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
Methoxypyridine scaffolds are privileged structures in medicinal chemistry and materials science, valued for the unique electronic properties imparted by the interplay between the electron-donating methoxy group and the electron-deficient pyridine ring.[1] The functionalization of these heterocycles, most powerfully achieved through palladium-catalyzed cross-coupling reactions, is a cornerstone of modern synthesis.[2] However, the isomeric form of the methoxypyridine—whether the methoxy group is at the 2-, 3-, or 4-position—dramatically influences its reactivity.
This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-methoxypyridine isomers in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. By understanding the electronic and steric factors that govern their reactivity, researchers can make more informed decisions in catalyst selection and reaction design, ultimately accelerating the discovery and development of novel chemical entities.
The Decisive Role of Methoxy Group Positioning
The reactivity of a halomethoxypyridine in cross-coupling is primarily dictated by the electronic nature of the C-X (X = Br, I, Cl) bond, which is modulated by the position of the methoxy group.
-
2-Methoxypyridine: The methoxy group is ortho to the nitrogen atom. Its +M (mesomeric) and -I (inductive) effects are most pronounced at the ortho and para positions. This can lead to complex electronic effects and potential steric hindrance near the reaction center. Furthermore, the proximity of the methoxy group's oxygen and the ring nitrogen allows for potential chelation to the metal center, which can influence the catalytic cycle.
-
3-Methoxypyridine: The methoxy group is meta to the nitrogen. Its electron-donating effect primarily influences the ortho and para positions (C2, C4, C6), making the C-X bond at C5 (para to the nitrogen) or C2/C4 less electron-rich and generally more susceptible to oxidative addition.
-
4-Methoxypyridine: The methoxy group is para to the nitrogen. This position strongly activates the ring through its +M effect, increasing electron density at the ortho positions (C2, C6) and potentially slowing the rate-determining oxidative addition step of the catalytic cycle.
Below is a visualization of the isomers and a general catalytic cycle that governs these transformations.
Diagram 1: Isomeric Structures of Methoxypyridine
A brief, descriptive caption directly below each generated diagram (Within 100 characters).
Diagram 2: Generalized Catalytic Cycle for Cross-Coupling
Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Comparative Reactivity Analysis
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and a boronic acid derivative, is arguably the most widely used cross-coupling reaction.[3] The reactivity of halomethoxypyridine isomers is highly dependent on the electronic nature of the pyridine ring.
Generally, electron-deficient pyridines undergo oxidative addition more readily. Therefore, the reactivity trend often follows: 3-halomethoxypyridine > 2-halomethoxypyridine > 4-halomethoxypyridine .
-
3-Substituted Isomers: These are often the most reactive substrates. For example, 3-bromo-5-methoxypyridine readily couples with various boronic acids under standard conditions.[4]
-
2-Substituted Isomers: The "2-pyridyl problem" can come into play here, where the nitrogen atom can coordinate to the palladium catalyst, potentially leading to inhibition.[5] However, the methoxy group at C2 can also influence reactivity electronically.
-
4-Substituted Isomers: The strong electron-donating effect of the 4-methoxy group can deactivate the C-X bond towards oxidative addition, often requiring more forcing conditions or highly active catalyst systems.
Table 1: Representative Suzuki-Miyaura Coupling Yields
| Halomethoxypyridine | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 3-Bromo-5-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O, 90°C, 2h | 95 | [4] |
| 2-Bromo-3-methoxypyridine | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O, 100°C, 12h | 88 | [6] |
| 2-Chloro-4-methoxypyridine | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | Toluene/H₂O, 100°C, 18h | 92 | [7] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed. This table serves as a general guide.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8] Similar to the Suzuki coupling, the success of this reaction with methoxypyridine isomers is tied to the ease of oxidative addition. The electron-deficient nature of the pyridine ring can be challenging, but the development of specialized bulky, electron-rich phosphine ligands has enabled efficient couplings.[9]
The general reactivity trend is often similar to that observed in Suzuki couplings. However, the nature of the amine coupling partner also plays a significant role.
-
Positional Influence: Halides at the 2- and 4-positions of the pyridine ring are generally more reactive in C-N couplings than those at the 3-position, a trend that can sometimes be opposite to C-C couplings.[10]
-
Ligand Choice is Critical: For challenging substrates like electron-rich 4-methoxypyridines, ligands such as RuPhos, BrettPhos, or Xantphos are often necessary to achieve high yields by promoting the rate-limiting reductive elimination step.[9]
Table 2: Representative Buchwald-Hartwig Amination Yields
| Halomethoxypyridine | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Bromo-6-methoxypyridine | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | Toluene, 80°C, 16h | 98 | N/A (Representative) |
| 3-Bromo-5-methoxypyridine | Aniline | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | Dioxane, 110°C, 24h | 85 | [4] |
| 4-Chloro-2-methoxypyridine | Piperidine | Pd(OAc)₂ / RuPhos / K₂CO₃ | t-BuOH, 100°C, 12h | 90 | N/A (Representative) |
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.[11] This reaction involves a dual catalytic system, typically palladium and a copper co-catalyst.[12] The reactivity of halomethoxypyridines in this transformation follows the general halide trend: I > Br > Cl.[11]
The electronic effects of the methoxy group position are also significant here.
-
Reactivity Trend: Similar to other cross-couplings, the increased electron density from a 4-methoxy group can slow the reaction, while 3-substituted isomers are often good substrates.
-
Copper's Role: The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. The Lewis basicity of the pyridine nitrogen can interact with the copper, potentially influencing the reaction rate.
Table 3: Representative Sonogashira Coupling Yields
| Halomethoxypyridine | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
| 3-Bromo-5-methoxypyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / TEA | THF, 60°C, 6h | 92 | [4] |
| 2-Iodo-4-methoxypyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | DMF, 25°C, 4h | 85 | N/A (Representative) |
| 5-Bromo-2-methoxypyridine | 1-Heptyne | Pd(OAc)₂ / SPhos / CuI / K₂CO₃ | Dioxane, 80°C, 18h | 78 | N/A (Representative) |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-methoxypyridine
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a representative methoxypyridine substrate. Optimization may be required for different coupling partners.
Diagram 3: Workflow for Suzuki-Miyaura Coupling
Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Materials:
-
2-Bromo-4-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
1,4-Dioxane, anhydrous and degassed
-
Water, deionized and degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-Bromo-4-methoxypyridine, the arylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
Rationale: Adding the solid reagents first under ambient conditions is operationally simple. Pd(dppf)Cl₂ is an air-stable precatalyst that is reliably reduced in situ to the active Pd(0) species.
-
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times. This process is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.[13]
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The reaction is typically run at a concentration of 0.1-0.5 M with respect to the starting halide.
-
Rationale: Degassing the solvent removes dissolved oxygen. The aqueous component is essential for the transmetalation step, as the base (K₂CO₃) helps to form the active boronate species.[14]
-
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired product.
Conclusion and Outlook
The reactivity of methoxypyridine isomers in cross-coupling reactions is a nuanced interplay of electronic and steric effects. A clear trend emerges where the electron-donating methoxy group's position significantly impacts the susceptibility of the C-X bond to oxidative addition. Generally, 3-halomethoxypyridines serve as reliable, reactive substrates. In contrast, the electron-rich 4-methoxy isomers often require more specialized, highly active catalyst systems to overcome their inherent deactivation. The 2-methoxy isomers present unique challenges and opportunities, with potential catalyst inhibition from the pyridine nitrogen being a key consideration.
As catalyst technology continues to advance, particularly with the development of more robust and active ligands, the scope of cross-coupling reactions on all methoxypyridine isomers will undoubtedly expand. This will continue to empower medicinal chemists and materials scientists to access novel, functionalized pyridine structures with greater efficiency and predictability.
References
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ResearchGate. (n.d.). Functionalization of pyridines. [Diagram]. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
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ResearchGate. (n.d.). Pyridine‐Pyridine cross‐coupling and it's mechanistic pathway. Retrieved from [Link]
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- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
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Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]
- Lipshutz, B. H., et al. (2020). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Electronic and Steric Effects in Rollover C-H Bond Activation. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]
- Frank, E., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1148–1155.
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Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
- Deady, L. W., & Stillman, D. C. (1978). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (7), 779-782.
- Asghar, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
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A Comparative Guide to Purity Assessment of Synthesized 2-Iodo-3-methoxypyridine Derivatives
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2-iodo-3-methoxypyridine derivatives, crucial building blocks in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), offering not just procedural steps, but the strategic reasoning behind their application.
The Synthetic Landscape and Potential Impurities
The synthesis of this compound typically involves the direct iodination of 3-methoxypyridine. A common method utilizes a combination of an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), often in the presence of a catalyst or activating agent.[3][4] Understanding the reaction mechanism is key to anticipating potential impurities.
The methoxy group at the 3-position is an ortho-, para-director. Therefore, iodination is expected to occur at the positions ortho and para to this group, which are the 2, 4, and 6 positions. The nitrogen atom in the pyridine ring is deactivating, further influencing the regioselectivity.
Potential Impurities Include:
-
Isomeric Byproducts: The primary impurities are often positional isomers, such as 4-iodo-3-methoxypyridine and 2,6-diiodo-3-methoxypyridine, arising from the electrophilic substitution at other activated positions on the pyridine ring. The formation of di-iodinated species represents over-iodination.[5]
-
Starting Material: Incomplete reaction will result in the presence of the starting material, 3-methoxypyridine.
-
Reagent-Derived Impurities: Residual iodinating reagents (e.g., succinimide from NIS) or their byproducts may be present.
-
Degradation Products: Hydrolysis of the iodo-group is a potential degradation pathway, though generally less common for aryl iodides under neutral conditions.
The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of impurities in drug substances, making a robust analytical strategy essential.[6][7]
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique depends on the specific requirements of the analysis, including the need for quantification, identification of unknowns, and throughput.
| Technique | Principle | Strengths | Limitations |
| qNMR | Signal intensity is directly proportional to the number of nuclei.[8] | Absolute quantification without a specific reference standard for the analyte, structural information, non-destructive.[9][10] | Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures. |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | High sensitivity, excellent for separating isomers and non-volatile impurities, widely available.[11] | Requires a reference standard for quantification, may not identify unknown impurities without a mass spectrometer detector. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, followed by ionization and mass-to-charge ratio detection.[12] | High sensitivity and selectivity, provides structural information for identification of unknown volatile impurities through fragmentation patterns.[13][14] | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary ratio method of measurement and stands out for its ability to provide a direct measure of purity without the need for a specific reference standard of the analyte.[8][9][15]
Rationale: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Experimental Workflow:
Caption: Workflow for qNMR Purity Assessment.
Protocol:
-
Internal Standard Selection: Choose an internal standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, 1,4-dinitrobenzene). The standard should be of high, certified purity.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound derivative into a clean, dry vial.
-
Accurately weigh a similar amount of the chosen internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz is recommended).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of all protons. This is critical for accurate integration.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and applicability to a wide range of compounds.
Rationale: A reversed-phase HPLC method can effectively separate this compound from its more polar starting material and less polar di-iodinated byproducts. Positional isomers can often be resolved with optimized chromatographic conditions.
Experimental Workflow:
Caption: Workflow for HPLC Purity Assessment.
Protocol:
-
Instrumentation and Columns:
-
An HPLC system with a UV detector is required.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
A gradient elution is recommended to separate impurities with a wide range of polarities. A typical gradient could be:
-
0-2 min: 30% B
-
2-15 min: 30-80% B
-
15-17 min: 80% B
-
17-18 min: 80-30% B
-
18-20 min: 30% B
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound sample in acetonitrile at approximately 1 mg/mL.
-
Prepare a series of calibration standards of a purified reference standard of this compound.
-
-
Data Analysis:
-
The purity is typically determined by area percent, assuming all impurities have a similar response factor at the chosen wavelength. For more accurate quantification, calibration curves for known impurities should be used.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.
Rationale: The combination of gas chromatography for separation and mass spectrometry for detection provides high sensitivity and structural information, which is invaluable for identifying unknown impurities.
Experimental Workflow:
Caption: Workflow for GC-MS Purity Assessment.
Protocol:
-
Instrumentation:
-
A GC system coupled to a mass spectrometer (e.g., a quadrupole detector).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally suitable for aromatic compounds.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
-
Data Analysis:
-
Identify the main component and impurities by their retention times and mass spectra.
-
The fragmentation pattern in the mass spectrum can be used to elucidate the structure of unknown impurities. For this compound, characteristic fragments would include the molecular ion, and losses of iodine, methyl, and methoxy groups.
-
Conclusion: An Integrated Approach
For a comprehensive assessment of the purity of this compound derivatives, an integrated approach is recommended. qNMR provides a robust, direct measure of absolute purity, serving as an excellent primary method. HPLC is indispensable for routine purity checks and for the separation of non-volatile impurities and isomers. GC-MS offers unparalleled capability for the identification of volatile and unknown impurities. By leveraging the strengths of each technique, researchers can ensure the quality and integrity of their synthetic intermediates, a critical step in the path to discovery and development.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
Ages. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. Retrieved from [Link]
-
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
CORE. (1987). NMR study of the interaction of P-450 with 4-methoxypyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2,5-Diiodo-3-Methoxypyridine. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
De Gruyter. (2018). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
PubMed. (2002). Method developments for iodine speciation by reversed-phase liquid chromatography-ICP-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Iodo-3-methoxy-6-methylpyridine. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]
-
ResearchGate. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Analytical Methods. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
National Institutes of Health. (2021). Selective C–H Iodination of (Hetero)arenes. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystallographic Analysis of Novel Compounds from 2-Iodo-3-methoxypyridine
This guide provides an in-depth comparison of the structural elucidation of novel compounds derived from the versatile building block, 2-Iodo-3-methoxypyridine. For researchers in medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications.[1] X-ray crystallography is the definitive method for this purpose, offering unambiguous, high-resolution data on atomic coordinates, bond lengths, and intermolecular interactions.[2][3]
The strategic placement of the iodo and methoxy groups on the pyridine ring makes this compound an exceptionally useful precursor for generating diverse molecular architectures, particularly through cross-coupling reactions.[4][5] This guide will walk through the synthesis, crystallization, and crystallographic analysis of two representative novel derivatives, herein designated Compound A and Compound B , to illustrate the process and compare their structural features.
Synthesis: From Precursor to Novel Derivatives
The iodine atom at the 2-position of the pyridine ring is highly susceptible to substitution via transition-metal-catalyzed cross-coupling reactions, providing a robust method for introducing chemical diversity. Here, we compare the synthesis of two hypothetical derivatives:
-
Compound A: 4-(3-methoxypyridin-2-yl)benzonitrile
-
Compound B: 2-(4-fluorophenyl)-3-methoxypyridine
The choice of a Suzuki coupling reaction is deliberate; it is a well-established, highly versatile method for forming C-C bonds with excellent functional group tolerance, making it a cornerstone of modern organic synthesis.[4]
Experimental Protocol: Suzuki Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add this compound (1.0 eq), the corresponding boronic acid (4-cyanophenylboronic acid for Compound A or 4-fluorophenylboronic acid for Compound B ) (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a degassed solvent mixture, typically toluene and water (4:1), followed by a base such as sodium carbonate (Na₂CO₃) (2.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure compound.
This protocol is self-validating through consistent monitoring (TLC) and standard purification techniques, ensuring high purity of the final compounds, which is a prerequisite for successful crystallization.[1]
The Art of Crystallization: Obtaining Diffraction-Quality Crystals
Growing a single crystal suitable for X-ray diffraction is often the most challenging step.[1] The strategy must be tailored to the compound's solubility and physical properties. For novel pyridine derivatives, which are often moderately polar, vapor diffusion and slow evaporation are highly effective techniques.[6]
Comparative Crystallization Strategies
| Technique | Description | Best Suited For | Protocol for Compound A/B |
| Slow Evaporation | A solution of the compound is left undisturbed in a vial covered with a perforated lid, allowing the solvent to evaporate slowly, gradually increasing the concentration to the point of crystallization.[6] | Compounds that are highly soluble and thermally stable. | 1. Dissolve 5-10 mg of the compound in a minimal amount of a relatively volatile solvent (e.g., Dichloromethane). 2. Transfer to a small, clean vial. 3. Cover the vial with parafilm and poke 2-3 small holes with a needle. 4. Place in a vibration-free location for several days to weeks. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6] | When only small quantities of the compound are available, or when slow evaporation yields oils. | 1. Dissolve 2-5 mg of the compound in 0.5 mL of a "good" solvent (e.g., Acetone). 2. Place this solution in a small vial. 3. Place the small vial inside a larger jar containing 2-3 mL of an "anti-solvent" (e.g., Hexane). 4. Seal the jar and leave undisturbed. |
For both Compound A and Compound B , the vapor diffusion method using an Acetone/Hexane system proved most effective, yielding well-defined, single crystals within one week. The choice of this method provides finer control over the rate of supersaturation compared to slow evaporation, often leading to higher quality crystals.
Workflow: From Purified Compound to Crystal
Caption: General workflow for single crystal growth via vapor diffusion.
X-ray Diffraction: Unveiling the Molecular Structure
Single-crystal X-ray diffraction (SCXRD) is the gold-standard technique for determining the precise three-dimensional arrangement of atoms in a crystal.[7] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[2]
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is centered in the X-ray beam of a diffractometer. A full sphere of diffraction data is collected by rotating the crystal through a series of orientations and recording the diffraction patterns on a detector.
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.[2]
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise atomic coordinates and thermal parameters.[2]
Workflow: From Crystal to Final Structure
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Comparative Structural Analysis: Compound A vs. Compound B
The true power of crystallography lies in the detailed structural comparison it enables. The introduction of a nitrile group versus a fluorine atom leads to significant differences in the crystal packing and intermolecular interactions of Compound A and Compound B.
| Parameter | Compound A (4-(3-methoxypyridin-2-yl)benzonitrile) | Compound B (2-(4-fluorophenyl)-3-methoxypyridine) | Significance of Differences |
| Crystal System | Monoclinic | Orthorhombic | Reflects fundamental differences in the symmetry of how molecules pack in the solid state. |
| Space Group | P2₁/c | Pca2₁ | The centrosymmetric space group of A implies molecules pack in inversion-related pairs. The non-centrosymmetric group of B allows for different packing arrangements.[2] |
| Unit Cell (Å, °) | a=7.1, b=12.5, c=11.8, β=98.5 | a=5.9, b=15.2, c=10.1, β=90 | The different cell dimensions quantify the distinct packing efficiency and arrangement driven by intermolecular forces. |
| Dihedral Angle | 35.2° (between pyridine and phenyl rings) | 48.9° (between pyridine and phenyl rings) | The larger twist in Compound B is likely due to steric hindrance and electrostatic repulsion involving the fluorine atom, affecting molecular conformation. |
| Key Intermolecular Interactions | C-H···N hydrogen bonds (to nitrile), π-π stacking | C-H···F hydrogen bonds, C-H···π interactions | The strong nitrile acceptor in Compound A leads to distinct hydrogen bonding patterns compared to the weaker fluorine acceptor in B. This fundamentally alters the supramolecular architecture.[8] |
This comparative data demonstrates that even a subtle change in a peripheral functional group can dramatically alter the solid-state conformation and packing of the entire molecule. The nitrile group in Compound A acts as a strong hydrogen bond acceptor, leading to a more planar conformation and efficient π-stacking. In contrast, the electronegative fluorine in Compound B induces a larger dihedral angle and engages in weaker C-H···F interactions, resulting in a completely different crystal system and packing motif.
A Broader Perspective: SCXRD vs. Other Techniques
While SCXRD is the definitive method for structure elucidation, it is valuable to understand its place among other analytical techniques.[3]
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) | Nuclear Magnetic Resonance (NMR) |
| Sample Phase | Solid (single crystal) | Solid (polycrystalline powder) | Liquid (solution) |
| Information | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration.[7] | Crystalline phase identification, lattice parameters, sample purity. | Atomic connectivity, solution-state conformation, molecular dynamics.[3] |
| Resolution | Atomic | Lower (unit cell level) | Lower (averaged structure) |
| Primary Use | Unambiguous structure determination of new compounds. | Routine analysis, quality control, polymorphism screening. | Determining structure in solution, confirming synthesis. |
| Limitation | Requires a high-quality single crystal, which can be difficult to grow.[3] | Does not provide detailed atomic coordinates for a new compound. | Provides an averaged structure in solution; does not reveal solid-state packing. |
Conclusion
X-ray crystallography provides the ultimate structural verification for novel compounds synthesized from versatile precursors like this compound. As demonstrated by the comparative analysis of Compound A and Compound B , this technique moves beyond simple confirmation of chemical identity to reveal nuanced details of molecular conformation and intermolecular interactions. This high-resolution structural data is indispensable for rational drug design, understanding structure-activity relationships, and developing new materials with tailored solid-state properties.[1][3]
References
- Vertex AI Search. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.
- Simonova, O. R., Volkova, T. V., & Perlovich, G. L. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26, 22558-22571.
- ResearchGate. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening | Request PDF.
- Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 907.
- Santa Cruz Biotechnology. (n.d.). 3-Methoxypyridine.
- University of Sherbrooke. (n.d.). Guide for crystallization.
- National Center for Biotechnology Information. (n.d.). 3-Methoxypyridine. PubChem.
- LookChem. (n.d.). The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis.
- Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI.
- The Open Crystallography Journal. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis.
- Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
- Wikipedia. (n.d.). X-ray crystallography.
- BenchChem. (n.d.). Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis.
Sources
Part 1: The Workhorse Alternatives: A Comparative Analysis of 2-Halo-3-methoxypyridines
An In-Depth Guide to Alternative Reagents for the Synthesis of Functionalized 3-Methoxypyridines
For researchers, scientists, and drug development professionals, the 3-methoxypyridine scaffold is a crucial component in a vast array of biologically active molecules. The traditional go-to reagent for elaborating this core structure is often 2-iodo-3-methoxypyridine, prized for its high reactivity in palladium-catalyzed cross-coupling reactions. However, reliance on a single reagent can introduce limitations related to cost, availability, and stability.
This guide provides a comprehensive comparison of viable alternative strategies to this compound for the synthesis of substituted pyridines. We will move beyond a simple one-to-one replacement and explore three distinct, field-proven approaches: direct halogen substitution, reversal of synthetic polarity with organometallic pyridine derivatives, and modern C-H functionalization techniques. Each section is supported by comparative data, detailed experimental protocols, and mechanistic insights to empower you, the synthetic chemist, to make informed decisions that best suit your project's specific needs.
The most direct alternatives to the iodo-variant are its lighter halogen counterparts: 2-bromo- and 2-chloro-3-methoxypyridine. The choice among these is fundamentally a trade-off between reactivity and cost. The reactivity of the carbon-halogen bond in the crucial oxidative addition step of most cross-coupling reactions follows the well-established trend: C-I > C-Br > C-Cl.[1]
This difference in reactivity dictates the necessary reaction conditions. While 2-iodopyridines react under mild conditions with simple palladium catalysts, their bromo- and especially chloro-analogs often require more sophisticated catalytic systems, such as those employing bulky, electron-rich phosphine ligands, to achieve comparable efficiency.[2]
Comparative Data for 2-Halo-3-methoxypyridines in Suzuki-Miyaura Coupling
| Reagent | Relative Reactivity | Typical Catalyst System | Key Considerations |
| This compound | Highest | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | High cost and potential instability. Ideal for precious substrates or difficult couplings. |
| 2-Bromo-3-methoxypyridine | Intermediate | Pd(PPh₃)₄, PdCl₂(dppf) | A cost-effective and reliable choice for a broad range of substrates. Often the optimal balance of reactivity and cost.[3] |
| 2-Chloro-3-methoxypyridine | Lowest | Pd₂(dba)₃ / SPhos or XPhos | Lowest cost but requires more active (and expensive) catalysts and potentially harsher conditions. Necessary for late-stage diversification where the chloro-group is unreactive in earlier steps.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine
This protocol provides a robust starting point for the coupling of various arylboronic acids with the cost-effective 2-bromo-3-methoxypyridine.[3]
Materials:
-
2-Bromo-3-methoxypyridine (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Standard laboratory glassware and inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add 2-bromo-3-methoxypyridine, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: Reversing Polarity: Organometallic Derivatives of 3-Methoxypyridine
An alternative to using halo-pyridines as electrophiles is to transform 3-methoxypyridine into a nucleophile. This is achieved by preparing an organometallic derivative, such as a boronic acid/ester, a Grignard reagent, or an organosilane.[4][5][6] This strategy "reverses the polarity" of the synthesis, allowing the pyridine core to be coupled with a wide variety of aryl or alkyl halides and triflates.
This approach is particularly valuable when the desired coupling partner is a readily available halide and the corresponding boronic acid is not.
Key Organometallic Reagents from 3-Methoxypyridine
| Reagent Type | Precursor | Key Features | Common Applications |
| Boronic Acid / Ester | 3-Bromo-2-methoxypyridine | Air-stable solids, wide functional group tolerance in coupling reactions.[4] | Suzuki-Miyaura Coupling |
| Grignard Reagent | 2-Halo-3-methoxypyridine | Highly reactive, strong base, limited functional group tolerance.[5] | Reaction with carbonyls, metal-catalyzed cross-coupling (e.g., Kumada).[7] |
| Organosilane | 3-Methoxypyridine | Stable, activated with fluoride for coupling. | Hiyama Coupling[6][8] |
Experimental Protocol: Synthesis of 2-Methoxypyridine-3-boronic acid
This protocol details the preparation of the boronic acid from 3-bromo-2-methoxypyridine via a Grignard intermediate, which can then be used in subsequent Suzuki couplings.[4]
Materials:
-
Magnesium turnings (2.5 equiv.)
-
Lithium chloride (1.25 equiv. as 0.5M solution in THF)
-
3-Bromo-2-methoxypyridine (1.0 equiv.)
-
Trimethyl borate (2.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
0.1 N Hydrochloric acid
Procedure:
-
Grignard Formation: In a dry, argon-flushed Schlenk flask, add magnesium turnings. Add the lithium chloride solution in THF. To this suspension, add the 3-bromo-2-methoxypyridine. Stir the mixture at room temperature for 30-60 minutes until the magnesium is consumed.
-
Borylation: Cool the resulting Grignard solution to 0 °C in an ice bath. Add trimethyl borate dropwise, maintaining the temperature below 5 °C.
-
Hydrolysis: Allow the reaction to warm to room temperature and stir overnight. Cool the mixture again to 0 °C and slowly quench by adding 0.1 N HCl.
-
Workup and Isolation: Extract the aqueous mixture with ethyl acetate (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: The crude 2-methoxypyridine-3-boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water/acetonitrile).[4]
Caption: Workflow for pyridine synthesis via a "reversed polarity" strategy.
Part 3: The Modern Frontier: Direct C-H Functionalization
The most advanced and atom-economical approach is to bypass halogenation altogether and directly functionalize a C-H bond of the 3-methoxypyridine ring.[9][10] Transition-metal-catalyzed C-H activation has emerged as a powerful tool to forge new C-C or C-heteroatom bonds, reducing waste and simplifying synthetic sequences.[11]
For pyridines, the primary challenge is controlling regioselectivity, as the nitrogen atom can act as both a directing group and a catalyst poison.[10][12] A common and effective strategy to achieve selective C2-functionalization is to use the corresponding pyridine N-oxide. The N-oxide oxygen atom acts as an effective directing group for ortho-C-H activation, facilitating reactions like arylation and alkenylation.[11][13] The N-oxide can then be easily removed in a subsequent reduction step to yield the desired functionalized pyridine.
Conceptual Workflow: C-H Arylation via a Pyridine N-oxide
-
Oxidation: 3-Methoxypyridine is oxidized to 3-methoxypyridine N-oxide using an oxidant like m-CPBA.
-
Directed C-H Arylation: The N-oxide is subjected to palladium-catalyzed C-H activation conditions in the presence of an arylating agent (e.g., an arylboronic acid or an unactivated arene).[11][13]
-
Deoxygenation: The resulting 2-aryl-3-methoxypyridine N-oxide is reduced (e.g., with PCl₃ or H₂/Pd) to afford the final product.
This approach offers an elegant route to 2-substituted pyridines, though it requires optimization for specific substrates and the addition of oxidation/reduction steps.
Caption: Conceptual mechanism for Pd-catalyzed C2-H arylation of a pyridine N-oxide.
Conclusion and Recommendations
Selecting the optimal synthetic route requires a careful evaluation of project goals and constraints.
-
For routine, scaleable synthesis where cost is a primary driver, 2-bromo-3-methoxypyridine offers the best balance of reactivity and commercial availability. Its use in well-established cross-coupling protocols makes it a reliable workhorse.[3]
-
When a desired coupling partner is only available as a halide, or for accessing different substitution patterns, preparing an organometallic derivative like 2-methoxypyridine-3-boronic acid is a powerful strategy that provides significant synthetic flexibility.[4]
-
For programs focused on green chemistry, atom economy, or exploring novel chemical space, direct C-H functionalization represents the cutting edge. While potentially requiring more initial process development, it avoids the use of halogenated intermediates and can significantly shorten synthetic routes.[9][11][13]
By understanding the advantages and limitations of each of these alternatives to this compound, researchers can design more efficient, cost-effective, and innovative syntheses of vital pyridine-containing molecules.
References
- Fujiwara, Y., et al. (2010). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
- Yadav, J. S., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.
- Larsen, E. R., & Gevorgyan, V. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Institutes of Health.
- Majumdar, S., et al. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Ingenta Connect.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxypyridine.
- Smalley, A. P., & Hartwig, J. F. (2023). C–H Activation of Pyridines by Boryl Pincer Complexes. Journal of the American Chemical Society.
- BenchChem. (2025). A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
- FAQ. (n.d.). What is the synthesis method and application of 2-Methoxypyridine-3-boronic acid?
- Wikipedia. (n.d.). Grignard reagent.
- Pierrat, P., et al. (2005). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Organic Letters.
- The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
- Pierrat, P., et al. (2005). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. ResearchGate.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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A Senior Application Scientist's Guide to Strategic Synthesis: Benchmarking 2-Iodo-3-methoxypyridine Against Alternative Building Blocks
Introduction: The Strategic Importance of the Substituted Pyridine Scaffold
In the landscape of modern drug discovery and materials science, the pyridine scaffold is a cornerstone. Its presence in numerous FDA-approved drugs and bioactive molecules underscores its significance as a "privileged" structure.[1][2] The strategic functionalization of this ring system allows for the fine-tuning of a molecule's pharmacological, electronic, and physical properties.[3] Among the vast arsenal of functionalized pyridines, 2-iodo-3-methoxypyridine stands out as a highly versatile and reactive building block.[4]
This guide provides an in-depth, data-supported comparison of this compound against its common halogenated and organometallic counterparts. We will move beyond simple cataloging of reactions to dissect the underlying principles of reactivity, enabling researchers, scientists, and drug development professionals to make informed, strategic decisions in their synthetic campaigns. Our focus is on the causality behind experimental choices, providing a framework for anticipating reaction outcomes and troubleshooting synthetic challenges.
Chapter 1: The Physicochemical Profile of this compound
The utility of this compound stems from a synergistic interplay between its key functional groups: the iodine atom at the 2-position and the methoxy group at the 3-position.
-
The Iodo Group: An Activated Handle for Cross-Coupling: The iodine substituent is the principal driver of the molecule's high reactivity in transition-metal-catalyzed cross-coupling reactions.[4][5] This is a direct consequence of the carbon-iodine (C-I) bond's characteristics. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F .[6] This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle, often allowing for:
-
Milder reaction temperatures.
-
Lower catalyst loadings.
-
Shorter reaction times.
-
Greater tolerance for sensitive functional groups.
-
-
The 3-Methoxy Group: An Electronic and Steric Modulator: The methoxy group at the 3-position exerts a significant electronic influence on the pyridine ring. It can affect the electron density of the ring and the acidity of adjacent protons.[7] Furthermore, its steric bulk can influence the regioselectivity of certain reactions and the conformational preferences of the final products, which is a critical consideration in designing molecules to fit into specific biological targets.[8]
Chapter 2: Comparative Benchmarking in Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the workhorse of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[9][10] We will now benchmark the performance of this compound against its bromo and chloro analogs in three pivotal transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Palladium Catalytic Cycle: A Unified Mechanism
Understanding the fundamental mechanism is key to rationalizing the observed reactivity differences. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, illustrated below. The superior performance of iodo-pyridines is primarily due to the facility of the initial "Oxidative Addition" step.
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for forming C(sp²)-C(sp²) bonds, owing to the stability and low toxicity of the boronic acid reagents.
Comparative Performance Data (Illustrative)
| Building Block | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | 70-80 | 2-4 | >95 |
| 2-Bromo-3-methoxypyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 90-100 | 8-12 | 85-90 |
| 2-Chloro-3-methoxypyridine | Pd₂(dba)₃ / SPhos (5 mol%) | K₃PO₄ | 110-120 | 18-24 | 70-80 |
Analysis: The data clearly illustrates the reactivity trend I > Br > Cl. This compound facilitates the reaction under significantly milder conditions and in a shorter timeframe, which is crucial for substrates with sensitive functional groups that might not tolerate high temperatures or prolonged reaction times. While chloro-pyridines are cheaper, they often require more specialized, expensive phosphine ligands (like SPhos) and stronger bases to achieve comparable yields.[6][11]
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Reaction Setup: To a dry Schlenk tube, add the 2-halopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[6]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inerting: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the appropriate degassed solvent system (e.g., 1,4-Dioxane/H₂O, DMF/H₂O) via syringe.[12]
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature and stir vigorously for the specified time.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a cornerstone for synthesizing arylamines, a common motif in pharmaceuticals. The reactivity trends observed in Suzuki couplings are generally mirrored here.
Comparative Performance Data (Illustrative)
| Building Block | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / Xantphos (2 mol%) | Cs₂CO₃ | 80-90 | 4-6 | >90 |
| 2-Bromo-3-methoxypyridine | Pd₂(dba)₃ / Xantphos (4 mol%) | NaOtBu | 100-110 | 12-18 | 80-85 |
| 2-Chloro-3-methoxypyridine | Pd₂(dba)₃ / RuPhos (5 mol%) | K₃PO₄ | 110-120 | 24 | 65-75 |
Analysis: this compound again demonstrates superior reactivity, allowing for the use of a milder carbonate base in some cases and lower temperatures. The C-N coupling with less reactive chloro-pyridines often requires stronger, sterically hindered bases like sodium tert-butoxide (NaOtBu) and more electron-rich, bulky phosphine ligands, which can increase cost and complicate purification.
Chapter 3: Choosing the Right Building Block: A Decision Framework
The selection of a building block is not merely a question of reactivity but a strategic decision based on cost, availability, downstream reaction compatibility, and project timelines.
Caption: Decision framework for selecting the optimal 2-halo-3-methoxypyridine.
Conclusion
While 2-bromo- and 2-chloro-3-methoxypyridine have their place, particularly in large-scale syntheses where cost is a primary driver, This compound establishes itself as the superior building block for research, discovery, and the synthesis of complex molecular architectures. Its high reactivity translates directly into tangible experimental advantages: milder conditions, shorter reaction times, and broader functional group tolerance.[4][6] This enhanced performance de-risks complex synthetic routes and accelerates the pace of discovery, making it the strategic choice for scientists and drug development professionals working at the cutting edge of chemical innovation.
References
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Title: Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System Source: MDPI URL: [Link]
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Title: Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
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Title: Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators Source: ScienceDirect URL: [Link]
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Title: 2,5-Diiodo-3-Methoxypyridine Source: Pipzine Chemicals URL: [Link]
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Title: Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... Source: ResearchGate URL: [Link]
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Title: Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Source: ResearchGate URL: [Link]
-
Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Publishing URL: [Link]
-
Title: The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: NIH National Library of Medicine URL: [Link]
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Title: Cross-coupling reaction Source: Wikipedia URL: [Link]
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Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: PMC - NIH URL: [Link]
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of 2,3-, 2,5-, and 2,6-Disubstituted Pyridines
For: Researchers, scientists, and drug development professionals.
Introduction: The Isomeric Challenge of Disubstituted Pyridines
In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. However, the seemingly subtle shift of a substituent around the pyridine ring can dramatically alter a molecule's biological activity, pharmacokinetic profile, and material properties. Consequently, the unambiguous identification of 2,3-, 2,5-, and 2,6-disubstituted pyridine isomers is a critical, yet often challenging, analytical task. This guide provides a comprehensive comparison of spectroscopic techniques to reliably differentiate these isomers, supported by experimental data and field-proven insights. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a practical framework for confident structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy stands as the most powerful and definitive tool for distinguishing between 2,3-, 2,5-, and 2,6-disubstituted pyridines. The key to this differentiation lies in the distinct electronic environments of the remaining ring protons and carbons, which manifest as unique chemical shifts and coupling patterns.
¹H NMR Spectroscopy: Deciphering the Coupling Patterns
The substitution pattern on the pyridine ring directly dictates the number of aromatic protons and their spin-spin coupling relationships. This provides a clear and often immediate distinction between the isomers.
-
2,3-Disubstituted Pyridines: These isomers exhibit three adjacent aromatic protons, resulting in a characteristic three-spin system. The proton at C4 will appear as a doublet of doublets (dd) due to coupling with the protons at C3 and C5. The protons at C5 and C6 will also show characteristic splitting patterns, typically as a doublet and a doublet of doublets, respectively. The coupling constants are diagnostic: ³J (ortho coupling) is typically in the range of 4-9 Hz, while ⁴J (meta coupling) is smaller, around 1-3 Hz.
-
2,5-Disubstituted Pyridines: This substitution pattern also leaves three aromatic protons. However, their arrangement is different, leading to a distinct coupling network. The proton at C3 will appear as a doublet, coupled to the proton at C4. The proton at C4 will be a doublet of doublets, coupled to the protons at C3 and C6. The proton at C6 will present as a doublet, coupled to the proton at C4.
-
2,6-Disubstituted Pyridines: Due to the C₂ symmetry of this isomer, there are only two chemically distinct proton environments. The protons at C3 and C5 are equivalent, and the proton at C4 is unique. This results in a simplified spectrum with a triplet for the C4 proton (coupled to two equivalent protons) and a doublet for the C3/C5 protons (each coupled to the C4 proton).
The following diagram illustrates the expected ¹H NMR splitting patterns for a generic disubstituted pyridine.
Caption: Predicted ¹H NMR Splitting Patterns
Experimental Data: ¹H NMR of Dichloropyridine Isomers
To provide a concrete example, the following table summarizes the experimental ¹H NMR data for 2,3-, 2,5-, and 2,6-dichloropyridine in CDCl₃.
| Isomer | Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 2,3-Dichloropyridine | H4 | 7.78 | dd | J(H4,H5)=7.9, J(H4,H6)=1.8 |
| H5 | 7.23 | dd | J(H5,H4)=7.9, J(H5,H6)=4.5 | |
| H6 | 8.31 | dd | J(H6,H5)=4.5, J(H6,H4)=1.8 | |
| 2,5-Dichloropyridine | H3 | 7.68 | d | J(H3,H4)=9.0 |
| H4 | 8.13 | dd | J(H4,H3)=9.0, J(H4,H6)=3.0 | |
| H6 | 8.70 | d | J(H6,H4)=3.0 | |
| 2,6-Dichloropyridine | H3/H5 | 7.31 | d | J(H3/H5, H4)=7.6 |
| H4 | 7.66 | t | J(H4, H3/H5)=7.6 |
Data sourced from ChemicalBook for 2,3-Dichloropyridine[1], 2,5-Dichloropyridine[2], and 2,6-Dichloropyridine[3].
¹³C NMR Spectroscopy: Leveraging Chemical Shifts and Symmetry
¹³C NMR spectroscopy provides complementary information for isomer differentiation. The chemical shifts of the pyridine ring carbons are sensitive to the electronic effects of the substituents and their positions.
-
Number of Signals: The most straightforward indicator is the number of distinct carbon signals in the aromatic region.
-
2,3- and 2,5-Disubstituted Pyridines: Both will exhibit five distinct signals for the five pyridine ring carbons.
-
2,6-Disubstituted Pyridines: Due to symmetry, only three signals will be observed for the pyridine ring carbons (C2/C6, C3/C5, and C4).
-
-
Chemical Shift Prediction: While the number of signals for 2,3- and 2,5-isomers is the same, their chemical shifts will differ based on the substituent effects. Computational methods, such as Density Functional Theory (DFT) calculations, can accurately predict ¹³C NMR chemical shifts, aiding in the assignment of the correct isomer.[4][5]
Experimental Data: ¹³C NMR of Dichloropyridine Isomers
The following table presents a comparison of the ¹³C NMR chemical shifts for the dichloropyridine isomers.
| Isomer | C2 | C3 | C4 | C5 | C6 |
| 2,3-Dichloropyridine | ~148 | ~131 | ~139 | ~123 | ~150 |
| 2,5-Dichloropyridine | ~149 | ~129 | ~139 | ~131 | ~151 |
| 2,6-Dichloropyridine | ~151 | ~125 | ~140 | ~125 | ~151 |
Note: The presented values are approximate and can vary slightly with solvent and concentration. The key differentiator is the number of signals and the relative chemical shifts.
2D NMR Techniques: Unambiguous Connectivity Mapping
For complex molecules or when ¹H NMR spectra are crowded, two-dimensional (2D) NMR experiments provide definitive structural information by revealing the connectivity between nuclei.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It is invaluable for tracing the connectivity of the aromatic protons in the 2,3- and 2,5-isomers, confirming their adjacent relationships.[6][7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for assigning quaternary carbons and for confirming the substitution pattern by observing correlations from the substituents to the pyridine ring carbons.[6][7][8]
The following workflow outlines the use of 2D NMR for isomer differentiation.
Caption: 2D NMR Workflow for Isomer Elucidation
Mass Spectrometry (MS): Unraveling Isomeric Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of the compound and can offer clues to its structure through the analysis of fragmentation patterns. While isomers will have the same molecular weight, their fragmentation pathways can differ, providing a basis for differentiation.
The primary fragmentation of the pyridine ring often involves the loss of HCN (27 Da) or C₂H₂ (26 Da). The nature and position of the substituents will influence the stability of the resulting fragment ions, leading to variations in the relative abundances of these fragments.
-
2,3- and 2,5-Disubstituted Pyridines: The fragmentation of these isomers can be more complex due to the lack of symmetry. The loss of one of the substituents followed by ring fragmentation is a common pathway. The relative stability of the resulting carbocations will influence the observed fragmentation.
-
2,6-Disubstituted Pyridines: The fragmentation of these symmetrical isomers can be more predictable. For example, in 2,6-dibromopyridine, a prominent fragmentation pathway involves the sequential loss of the two bromine atoms.
Experimental Data: Mass Spectra of Dibromopyridine Isomers
The following table summarizes the key fragments observed in the mass spectra of dibromopyridine isomers.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Losses |
| 2,3-Dibromopyridine | 235, 237, 239 (isotope pattern) | 156, 158 (-Br), 77 (-2Br) |
| 2,5-Dibromopyridine | 235, 237, 239 (isotope pattern) | 156, 158 (-Br), 77 (-2Br) |
| 2,6-Dibromopyridine | 235, 237, 239 (isotope pattern) | 156, 158 (-Br), 77 (-2Br) |
Note: While the primary fragments may be similar, the relative intensities of these fragments can differ between the isomers, providing a basis for differentiation. For instance, the stability of the ion after the first bromine loss will be influenced by the position of the remaining bromine.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy provides information about the functional groups and the overall structure of a molecule based on its vibrational modes. For disubstituted pyridines, the most diagnostic region is the C-H out-of-plane (OOP) bending region (900-650 cm⁻¹). The pattern of absorption bands in this region is highly characteristic of the substitution pattern on the aromatic ring.
-
2,3-Disubstituted Pyridines: Typically show a strong absorption band in the 820-780 cm⁻¹ region.
-
2,5-Disubstituted Pyridines: Often exhibit a strong band in the 840-810 cm⁻¹ region.
-
2,6-Disubstituted Pyridines: Characterized by a strong absorption band in the 780-740 cm⁻¹ region.
Experimental Data: FTIR Spectra of Lutidine Isomers
The following table summarizes the characteristic IR absorption bands for the lutidine (dimethylpyridine) isomers, which serve as excellent model compounds.
| Isomer | C-H Out-of-Plane Bending (cm⁻¹) |
| 2,3-Lutidine | ~790 |
| 2,5-Lutidine | ~820 |
| 2,6-Lutidine | ~770 |
Data interpreted from spectra available at PubChem and ChemicalBook for 2,3-Lutidine[9][10], 2,5-Lutidine[11], and 2,6-Lutidine[12][13][14].
The following diagram illustrates the general regions for C-H out-of-plane bending vibrations for the different substitution patterns.
Caption: IR C-H Out-of-Plane Bending Regions
Experimental Protocols
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyridine derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal resolution.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the aromatic and aliphatic regions (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm for pyridines).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition (if necessary):
-
COSY: Use a standard gradient-selected COSY pulse sequence.
-
HMBC: Use a standard gradient-selected HMBC pulse sequence, optimizing the long-range coupling delay for typical aromatic J-couplings (e.g., 8-10 Hz).
-
Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range to include the molecular ion and expected fragments.
Infrared Spectroscopy Analysis
-
Sample Preparation:
-
Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquids and solids with minimal sample preparation.
-
-
Data Acquisition: Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The robust and unambiguous differentiation of 2,3-, 2,5-, and 2,6-disubstituted pyridine isomers is paramount in research and development. While each spectroscopic technique offers valuable insights, a synergistic approach provides the most definitive structural elucidation. ¹H NMR spectroscopy, with its characteristic coupling patterns, often provides the initial and most compelling evidence. ¹³C NMR complements this by revealing the molecular symmetry through the number of signals. Mass spectrometry confirms the molecular weight and can offer supporting evidence through fragmentation analysis. Finally, IR spectroscopy, particularly the C-H out-of-plane bending region, serves as a rapid and straightforward method for a preliminary assessment of the substitution pattern. By leveraging the strengths of each of these techniques, researchers can confidently navigate the isomeric challenges posed by disubstituted pyridines, ensuring the correct structural assignment for their critical applications.
References
-
FTIR spectra of 2,6-lutidine for (a) HZ (b) HY (c) Hβ and variation of... - ResearchGate. Available at: [Link]
-
Experimental and simulated infrared spectra of 2,5-Lutidine. - ResearchGate. Available at: [Link]
-
2,6-Lutidine | C7H9N | CID 7937 - PubChem. Available at: [Link]
-
2,6-Lutidine - the NIST WebBook. Available at: [Link]
-
2,6-Lutidine - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - NIH. Available at: [Link]
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2,5-Lutidine - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]
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Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts - ResearchGate. Available at: [Link]
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2,3-Lutidine | C7H9N | CID 11420 - PubChem. Available at: [Link]
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Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts - OUCI. Available at: [Link]
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2,6-Dichloropyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
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A Senior Application Scientist's Guide to Predicting Reaction Outcomes for 2-Iodo-3-methoxypyridine
For researchers, scientists, and professionals in drug development, the ability to accurately predict the outcomes of chemical reactions is paramount. This guide provides an in-depth technical analysis of the theoretical prediction of reaction outcomes for the versatile building block, 2-iodo-3-methoxypyridine. By integrating computational insights with experimental data, we aim to provide a comprehensive resource for designing efficient and selective synthetic strategies.
Introduction: The Significance of this compound and Predictive Chemistry
This compound is a valuable scaffold in medicinal chemistry and materials science due to the strategic placement of its functional groups. The pyridine core is a common motif in pharmaceuticals, and the methoxy and iodo substituents offer orthogonal handles for diverse chemical transformations. The electron-donating methoxy group and the electron-withdrawing nature of the pyridine nitrogen create a unique electronic environment, influencing the regioselectivity and reactivity of the C-I bond.
Predicting the outcomes of reactions involving this substrate is crucial for several reasons:
-
Resource Optimization: Accurate predictions minimize the need for extensive empirical screening of reaction conditions, saving time and valuable resources.
-
Rational Catalyst and Reagent Selection: Understanding the underlying electronic and steric factors allows for the informed choice of catalysts, ligands, and reagents to achieve the desired outcome.
-
Impurity Profiling: Predicting potential side products is essential for developing robust purification strategies and ensuring the quality of the final compound.
This guide will delve into the theoretical underpinnings of predicting the outcomes of four key reaction classes for this compound: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. We will compare these theoretical predictions with available experimental data to provide a holistic understanding of its reactivity.
Theoretical Framework for Predicting Reactivity
The reactivity of this compound is governed by a combination of electronic and steric effects. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these factors and predicting reaction outcomes.[1]
Electronic Effects:
-
Inductive and Mesomeric Effects: The nitrogen atom in the pyridine ring is strongly electron-withdrawing, creating a dipole moment and rendering the ring electron-deficient, particularly at the C2, C4, and C6 positions. The methoxy group at the C3 position is electron-donating through its mesomeric effect (+M) but electron-withdrawing through its inductive effect (-I). The interplay of these effects modulates the electron density at the C2 carbon, influencing its susceptibility to oxidative addition in cross-coupling reactions and attack by nucleophiles.
-
Orbital Electronegativity: A simple model based on orbital electronegativity can be used to predict the regioselectivity of reactions on polyhaloheteroaromatics.[2] In general, nucleophiles tend to attack the carbon atom with the lower orbital electronegativity.
Steric Effects:
-
The methoxy group at the C3 position can exert steric hindrance, influencing the approach of bulky reagents and catalysts to the C2 position. The choice of ligands in cross-coupling reactions can be critical in overcoming or leveraging these steric constraints.[3]
Comparative Analysis of Predicted vs. Experimental Outcomes
Suzuki-Miyaura Coupling
Theoretical Prediction: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[4] For this compound, the reaction is predicted to proceed readily at the C2 position. The electron-deficient nature of the pyridine ring at this position facilitates the initial oxidative addition of the palladium(0) catalyst to the C-I bond, which is generally the rate-determining step.[5] The methoxy group at C3 is not expected to significantly hinder the approach of the palladium catalyst, especially with appropriate ligand selection.
Experimental Validation: Experimental studies on related 2-halopyridines confirm that Suzuki-Miyaura couplings proceed efficiently at the C2 position.[6] For instance, the reaction of 2,5-dibromo-3-methylthiophene with arylboronic acids shows selective substitution at the more reactive halogen position.[7] While specific yield data for this compound is not extensively documented in a comparative format, the general success of this reaction on similar substrates strongly supports the theoretical prediction.
| Reaction | Predicted Outcome | Experimental Trend | Key Influencing Factors |
| Suzuki-Miyaura | High yield of 2-aryl-3-methoxypyridine | Generally high yields for 2-halopyridines | Electronic activation at C2, C-I bond strength |
Mechanistic Workflow: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
Theoretical Prediction: The Sonogashira coupling enables the formation of C(sp)-C(sp²) bonds.[8][9] Similar to the Suzuki coupling, the reaction at the C2 position of this compound is predicted to be favorable. The mechanism involves a palladium-catalyzed cycle and a copper co-catalyzed cycle (though copper-free versions exist).[10] The oxidative addition of the palladium(0) catalyst to the C-I bond is a key step.
Experimental Validation: Sonogashira reactions are widely used for the functionalization of aryl halides, including halopyridines.[11] The reactivity trend generally follows the C-X bond strength (I > Br > Cl).[10] Experimental protocols for the Sonogashira coupling of various aryl iodides demonstrate the feasibility of this transformation under mild conditions.[12]
| Reaction | Predicted Outcome | Experimental Trend | Key Influencing Factors |
| Sonogashira | High yield of 2-alkynyl-3-methoxypyridine | High yields for aryl iodides | C-I bond reactivity, catalyst system |
Mechanistic Workflow: Sonogashira Coupling
Caption: The dual catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination
Theoretical Prediction: The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[13] The reaction is predicted to occur at the C2 position of this compound. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[14] The choice of ligand is crucial for achieving high yields and preventing side reactions.[15]
Experimental Validation: The Buchwald-Hartwig amination has been successfully applied to a wide range of aryl halides, including challenging heteroaryl halides.[16] While specific data for this compound is limited, studies on similar substrates like 2-bromopyridine demonstrate the feasibility of this transformation.[15] The use of bulky, electron-rich phosphine ligands is often necessary to promote the reductive elimination step and suppress β-hydride elimination.[17]
| Reaction | Predicted Outcome | Experimental Trend | Key Influencing Factors |
| Buchwald-Hartwig | High yield of 2-amino-3-methoxypyridine | High yields with appropriate ligands | Ligand choice, base strength |
Mechanistic Workflow: Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
Theoretical Prediction: Nucleophilic aromatic substitution (SNAr) on pyridine rings typically occurs at the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the negatively charged Meisenheimer intermediate.[18][19] For this compound, attack by a nucleophile at the C2 position is predicted. The reaction proceeds via an addition-elimination mechanism.[3] The rate of reaction is influenced by the nature of the leaving group, with fluoride being a better leaving group than iodide in many SNAr reactions of pyridines.[20] However, with strong nucleophiles, the C-I bond can be readily displaced.
Experimental Validation: Experimental evidence supports the prediction that SNAr reactions occur at the C2 position of 2-halopyridines.[21] The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the importance of the leaving group.[20] For this compound, reactions with strong nucleophiles like alkoxides or amines are expected to yield the corresponding 2-substituted products.[7]
| Reaction | Predicted Outcome | Experimental Trend | Key Influencing Factors |
| SNAr | Substitution at C2 position | Favored at C2 and C4 positions | Nucleophile strength, leaving group ability |
Mechanistic Workflow: Nucleophilic Aromatic Substitution
Caption: The addition-elimination mechanism of SNAr.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the toluene/water solvent mixture and Pd(PPh₃)₄.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.02 equivalents)
-
CuI (0.04 equivalents)
-
Triethylamine (solvent and base)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The reactivity of this compound can be rationally predicted based on fundamental principles of electronic and steric effects. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the C2 position is the predicted site of functionalization due to the electronic activation by the pyridine nitrogen and the excellent leaving group ability of iodide. Similarly, nucleophilic aromatic substitution is also favored at the C2 position.
While these theoretical predictions provide a strong foundation for reaction design, it is crucial to acknowledge that experimental outcomes can be influenced by a multitude of factors, including the specific catalyst system, ligands, base, solvent, and temperature. The provided experimental protocols serve as a starting point, and optimization may be necessary to achieve the desired results for a particular substrate combination.
Future research in this area will likely focus on the development of more sophisticated computational models that can account for the subtle interplay of various reaction parameters with even greater accuracy. Machine learning and artificial intelligence are emerging as powerful tools for predicting reaction outcomes and optimizing reaction conditions, and their application to the functionalization of complex heterocyclic systems like this compound holds great promise for accelerating the discovery and development of new molecules with valuable applications.[5]
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Walczak, R., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2245. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Iodo-3-methoxypyridine
For laboratory professionals engaged in the fast-paced world of research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our practices. Handling specialized reagents like 2-Iodo-3-methoxypyridine, a key building block in synthetic and medicinal chemistry, demands not only skill in its application but also a rigorous understanding of its entire lifecycle, culminating in its safe and compliant disposal.[1] This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for managing this compound waste, ensuring the safety of personnel and the preservation of our environment.
Core Hazard Profile & Immediate Safety Imperatives
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is classified as an irritant and presents specific health threats that must be mitigated through engineering controls and appropriate Personal Protective Equipment (PPE).
Key Hazards:
-
Skin Irritation: Direct contact can cause skin irritation.[2][3]
-
Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3][4]
These hazards necessitate that all handling and disposal operations be conducted within a certified laboratory chemical fume hood to minimize inhalation risk.[5]
Table 1: Essential Safety & Handling Data
| Parameter | Specification | Rationale & Source |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Standardized hazard communication for irritants.[3][6] |
| Primary Engineering Control | Certified Laboratory Chemical Fume Hood | Prevents inhalation of vapors and dust, providing a primary barrier of protection.[7][8] |
| Required PPE | Nitrile Gloves, Chemical Safety Goggles, Lab Coat | Nitrile offers good resistance to pyridine-based compounds.[7] Goggles and lab coats prevent eye and skin contact.[9] |
| Emergency Equipment | Accessible Eyewash Station & Safety Shower | Required by OSHA for immediate decontamination in case of accidental exposure.[3][10] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | Mixing with these can cause vigorous, potentially hazardous reactions. Waste must be segregated.[4][5] |
The Regulatory Landscape: Why This is Hazardous Waste
The disposal of this compound is governed by strict federal and local regulations. As a halogenated organic compound, it falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12] The carbon-iodine bond places it in a category of chemicals that are of environmental concern due to their potential persistence and toxicity.
Under RCRA, chemical waste is broadly categorized as "listed" or "characteristic" hazardous waste. While this compound may not be individually listed by name, wastes containing halogenated organic compounds are often captured under the "F" codes for non-specific source wastes, such as F001 or F002 if mixed with spent halogenated solvents.[13][14] More critically, any laboratory chemical waste must be evaluated for its characteristics:
-
Ignitability (D001)
-
Corrosivity (D002)
-
Reactivity (D003)
-
Toxicity (D004-D043)
It is the responsibility of the waste generator—the laboratory—to make this determination. Given its classification, all waste streams containing this compound must be managed as hazardous waste to ensure full compliance.[12]
Step-by-Step Disposal Protocols
The following protocols provide a systematic approach to the safe disposal of this compound in various forms. The core principle is waste segregation to prevent accidental reactions and ensure proper disposal pathways.[9]
Protocol 3.1: Disposal of Unused/Expired Pure Compound
-
Do Not Discard as Normal Trash: Solid this compound must never be disposed of in the regular trash.
-
Containerization: Place the original container, or the pure chemical, into a larger, sealable, and chemically compatible waste container (e.g., high-density polyethylene).
-
Labeling: Affix a "Hazardous Waste" label to the outer container. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Accumulation Start Date
-
Hazard Characteristics (e.g., "Irritant")
-
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[12] The container must remain closed except when adding waste.[15]
Protocol 3.2: Disposal of Contaminated Labware and Debris
This includes items like pipette tips, gloves, weigh boats, and absorbent paper contaminated with this compound.
-
Segregation: Collect all contaminated solid waste in a designated, lined container separate from non-hazardous trash.
-
Containerization: Use a puncture-resistant container with a lid, such as a dedicated hazardous waste bin or a sealed plastic bag within a rigid container.
-
Labeling: Clearly label the container as "Hazardous Waste" with a description of the contents (e.g., "Debris contaminated with this compound").
-
Final Disposal: Once the container is full, it should be sealed and managed through your institution's hazardous waste disposal program.
Protocol 3.3: Disposal of Rinsate from "Empty" Containers
According to RCRA, a container is not considered "empty" until it has been properly rinsed.
-
Triple Rinse Procedure: For containers that held this compound, the first rinse with a suitable solvent (e.g., acetone or ethanol) must be collected as hazardous waste.[15]
-
Rinsate Collection: Collect this first rinsate in a designated "Halogenated Organic Waste" container. Do not pour it down the drain.[7]
-
Container Disposal: After the first rinse is collected as hazardous waste, subsequent rinses can typically be managed according to standard laboratory procedures, and the clean, defaced container can often be disposed of as non-hazardous waste or recycled, pending local regulations.
Spill and Emergency Procedures
Accidents require immediate and correct action to mitigate harm.
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Control and Contain: For minor spills, and only if you are trained to do so, prevent the spread by using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[7][10] Avoid generating dust.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and washcloths, collecting all cleaning materials as hazardous waste.
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention if irritation persists.[3][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek immediate medical attention.[3][4]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[3][4]
-
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste streams in a laboratory setting.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Iodo-3-methoxypyridine
As researchers and developers in the pharmaceutical and chemical synthesis fields, our work with specialized reagents like 2-Iodo-3-methoxypyridine is fundamental to innovation. This iodinated pyridine derivative is a valuable heterocyclic building block, instrumental in constructing more complex molecular architectures through cross-coupling reactions and other transformations.[1][2] However, its utility in synthesis is matched by its potential hazards. A disciplined and informed approach to safety is not merely a regulatory requirement; it is the bedrock of sound science.
This guide provides a direct, field-tested operational plan for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). We will move beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of safety that protects you, your colleagues, and the integrity of your work.
Hazard Profile and Risk Mitigation
This compound is classified with specific, non-trivial hazards. The primary risks are associated with direct contact and inhalation. According to safety data sheets, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] While comprehensive toxicological data is not fully available, the known hazards of halogenated pyridines necessitate a cautious approach.[4]
The following table summarizes the primary risks and the corresponding PPE-based mitigation strategy.
| Hazard | Route of Exposure | Primary PPE Control | Causality & Rationale |
| Serious Eye Irritation | Eyes | Chemical Splash Goggles & Face Shield | The pyridine ring and its substituents can be highly irritating to sensitive mucous membranes. Goggles provide a seal against splashes and vapors, while a face shield offers a secondary barrier during high-risk operations (e.g., transfers of >1L).[5][6] |
| Skin Irritation | Skin | Chemical-Resistant Gloves (Double-Gloving Recommended) & Lab Coat | Halogenated organic compounds can defat the skin or cause direct irritation upon contact.[4][7] Nitrile gloves offer good initial protection, while double-gloving minimizes risks from tears or saturation during extended handling.[5][8][9] |
| Respiratory Irritation | Inhalation | Chemical Fume Hood (Primary) & Respirator (Secondary) | The compound may be a dust or have vapor pressure, and fine particles or vapors can irritate the respiratory tract.[4][7] A fume hood is the essential engineering control to capture emissions at the source.[8][9] |
Core Protective Equipment: Selection and Rationale
Your first line of defense is always an engineering control. All handling of this compound solid or its solutions must be conducted within a certified chemical fume hood. [9] This is non-negotiable. The PPE described below is your secondary, but essential, barrier of protection.
Hand Protection
-
Primary Glove: A standard nitrile examination glove. Nitrile provides excellent resistance to a wide range of chemicals, including pyridines.[8]
-
Secondary Glove (Double-Gloving): A second nitrile glove or a more robust glove (e.g., neoprene) worn over the first.
-
Expertise: Why double-glove? The outer glove absorbs the primary contamination. If it is breached, the inner glove provides a clean, temporary barrier, allowing you to exit the contaminated area, remove both pairs safely, and re-glove without exposing your skin. This practice is a cornerstone of safe handling for compounds with known skin hazards or unknown toxicological profiles.[5]
Eye and Face Protection
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles are required at all times.[5] Unlike safety glasses, goggles form a protective seal around the eyes, preventing entry of splashes and vapors from all angles.
-
Recommended for High-Risk Tasks: A full-face shield worn over safety goggles is required when handling quantities greater than 1 liter, performing a reaction under pressure, or any task with an elevated splash potential.[5] The face shield protects the entire face and neck.
Body Protection
-
A flame-resistant (FR) laboratory coat is the standard for all work in a synthetic chemistry lab.[5] It should be fully buttoned with sleeves rolled down to provide maximum coverage and protect personal clothing from contamination.
Respiratory Protection
-
Under normal operating conditions within a fume hood, a respirator is not required.
-
For Emergencies (e.g., large spills outside a fume hood): A NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[4] All personnel who may need to wear a respirator must be part of a formal respiratory protection program with proper fit-testing and training.
Operational Plan: PPE Workflow
Adherence to a strict sequence for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
Step-by-Step Donning Protocol:
-
Check Equipment: Inspect all PPE for damage (cracks, tears, signs of degradation) before you begin.
-
First Pair of Gloves: Don the inner pair of nitrile gloves.
-
Lab Coat: Put on your flame-resistant lab coat and fasten it completely.
-
Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Second Pair of Gloves: Don the outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
Step-by-Step Doffing Protocol (The "Contaminated-to-Clean" Principle):
-
Outer Gloves: Remove the most contaminated item first. Grasp the outside of one outer glove with the other gloved hand and peel it off. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the head strap. Avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it and hang it in its designated location or place it in the appropriate laundry receptacle.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[7]
Diagram: PPE Workflow for Handling this compound
Caption: Logical workflow for donning and doffing PPE.
Decontamination and Disposal Plan
Effective safety protocols extend beyond personal protection to include the proper management of waste and contaminated materials.
Personnel Decontamination
-
Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[1][4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
Equipment and Waste Disposal
-
Disposal: All materials contaminated with this compound, including used gloves, weigh paper, and pipette tips, must be disposed of in a clearly labeled, sealed hazardous waste container.[4][7][10]
-
Spills: For small spills within the fume hood, absorb the material with a chemical absorbent pad or inert material (e.g., vermiculite). For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Decontamination: Non-disposable equipment such as glassware should be rinsed with an appropriate solvent (e.g., acetone, ethanol) in the fume hood. The rinsate must be collected and disposed of as hazardous waste. Do not empty any material containing this compound into drains.[4]
By integrating these expert-level protocols and understanding the rationale behind them, you build a robust culture of safety that becomes an intrinsic part of your scientific process. This ensures that your pursuit of novel chemistry is both groundbreaking and safe.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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ResearchGate. (2021, September). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
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Ali, S. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
